MEGA-8
説明
Structure
3D Structure
特性
IUPAC Name |
N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO6/c1-3-4-5-6-7-8-13(20)16(2)9-11(18)14(21)15(22)12(19)10-17/h11-12,14-15,17-19,21-22H,3-10H2,1-2H3/t11-,12+,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWGZAXBCCNRTM-CTHBEMJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005802 | |
| Record name | 1-Deoxy-1-[methyl(octanoyl)amino]hexitolato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85316-98-9 | |
| Record name | N-Octanoyl-N-methylglucamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85316-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mega 8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085316989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-1-[methyl(octanoyl)amino]hexitolato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Glucitol, 1-deoxy-1-[methyl(1-oxooctyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTANOYL N-METHYLGLUCAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3TDB90KLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MEGA-8 Detergent: A Technical Guide for Biochemical Applications
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Octanoyl-N-methylglucamide, commonly known as MEGA-8, is a non-ionic detergent widely employed in biochemical and life sciences research.[1][2] Its non-denaturing properties make it particularly valuable for applications requiring the preservation of protein structure and function.[1][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, core applications, and detailed experimental protocols.
Physicochemical Properties of this compound
This compound is favored for its ability to solubilize membrane proteins without altering their biological activity.[1] It is a water-soluble, non-ionic detergent that is transparent in the UV region, which prevents interference with spectrophotometric protein quantification at 280 nm.[1][3][4] A key characteristic of this compound is its relatively high Critical Micelle Concentration (CMC), which facilitates its removal from protein solutions via dialysis.[1][4][5][6]
The properties of a detergent are crucial for its selection in specific applications. The CMC is the concentration at which detergent monomers begin to self-assemble into aggregates called micelles.[7][8] The aggregation number represents the average number of monomers within a single micelle.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Full Chemical Name | Octanoyl-N-methylglucamide | [6][9] |
| Synonyms | N-Octanoyl-N-methyl-D-glucamine, OMEGA | [4][10][11] |
| CAS Number | 85316-98-9 | [1][4][12] |
| Molecular Formula | C₁₅H₃₁NO₆ | [5][6][12][13] |
| Molecular Weight | 321.41 g/mol | [1][12][13][14] |
| Appearance | White crystalline powder | [1][6][9] |
| Type | Non-ionic | [1][3][4][14] |
| Critical Micelle Concentration (CMC) | 58-79 mM in water | [1][2][5][6][7][9][11][14] |
| Solubility | Water Soluble | [5][6][9][15] |
Core Applications in Biochemistry
This compound's gentle, non-denaturing nature makes it suitable for a variety of sensitive biochemical applications.[1]
Key Applications Include:
-
Solubilization of Membrane Proteins: this compound is highly effective at extracting membrane proteins from the lipid bilayer while preserving their native conformation and biological activity.[1][4][15]
-
Protein Purification and Analysis: Due to its non-ionic character, it does not interfere with ion-exchange chromatography.[4] Its high CMC also allows for easy removal during purification steps.[3][5][6]
-
Cell Lysis: As a mild lysis agent, it can be used to disrupt cell membranes to release soluble proteins without causing denaturation, which is particularly useful for isolating cytoplasmic proteins.[16]
-
Biochemical Assays: Its transparency in the UV spectrum makes it compatible with assays that require protein concentration determination.[3][4]
-
Western Blotting: While less common than Tween-20 or Triton X-100, non-ionic detergents like this compound can be used in washing buffers to reduce non-specific antibody binding and background noise.[17]
The diagram below illustrates a generalized workflow for membrane protein extraction, a primary application of this compound.
Experimental Protocols
The following are generalized protocols for common applications of this compound. Researchers should optimize concentrations and incubation times for their specific protein of interest and cell type.
This protocol provides a general framework for extracting membrane proteins from isolated cell membranes.
Reagents:
-
Homogenization Buffer: e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.2, supplemented with protease inhibitors.[18]
-
Solubilization Buffer: Homogenization buffer containing this compound at a concentration 2-5 times its CMC (e.g., 160-400 mM or approximately 5-13% w/v). The optimal detergent-to-protein ratio often needs to be determined empirically, starting from a range of 1:1 to 10:1 (w/w).[19]
Methodology:
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.[18]
-
Resuspend the cell pellet in ice-cold Homogenization Buffer and lyse the cells using a mechanical homogenizer or sonicator.[18]
-
Perform a low-speed centrifugation (e.g., 700 x g for 10 min) to remove nuclei and cell debris.[18]
-
Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the total cell membranes.[18][20] Discard the supernatant containing the cytosolic fraction.
-
-
Solubilization:
-
Resuspend the membrane pellet in a minimal volume of ice-cold Solubilization Buffer.
-
Incubate the suspension for 30-60 minutes at 4°C with gentle, continuous agitation (e.g., using an end-over-end rotator).
-
-
Clarification:
-
Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.[18]
-
Carefully collect the supernatant, which contains the solubilized membrane proteins. This extract is now ready for downstream purification.
-
For extracting cytoplasmic proteins while maintaining their native structure, a mild lysis buffer containing this compound can be employed.
Reagents:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound (approx. 31 mM, below CMC), supplemented with protease inhibitors. Note: For lysis without forming micelles to solubilize membrane proteins, concentrations are kept lower than for membrane protein extraction.
Methodology:
-
Cell Preparation:
-
Harvest cultured cells and wash once with ice-cold PBS.
-
Aspirate the supernatant and note the approximate volume of the cell pellet.
-
-
Lysis:
-
Add 3-5 volumes of ice-cold Lysis Buffer to the cell pellet.
-
Vortex gently and incubate on ice for 30 minutes, with occasional vortexing.[21]
-
-
Harvest Lysate:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[21]
-
Transfer the supernatant (containing the soluble protein extract) to a new, pre-chilled tube for further analysis.
-
Logical Relationships and Considerations
The effectiveness of a detergent is governed by a balance of its properties. The relationship between detergent concentration and its state in solution is fundamental to its application.
Key Considerations:
-
Concentration: Always use detergents at concentrations above their CMC for efficient solubilization of membrane proteins.[22]
-
Temperature: Detergent properties, including CMC, can be temperature-dependent.[8][9] Most protocols are optimized for 4°C to maintain protein stability.
-
Purity: Use high-purity detergents to avoid contaminants like peroxides that can damage proteins.[23]
-
Detergent Removal: The high CMC of this compound makes it relatively easy to remove by dialysis, a key advantage over detergents with low CMCs like Triton X-100.[19]
By understanding these properties and following optimized protocols, researchers can effectively leverage this compound for the successful isolation and analysis of proteins in their native, functional state.
References
- 1. This compound | Hello Bio [hellobio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. MEGA 8, cas no. 85316-98-9, purified detergent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 4. Detergent this compound | CAS 85316-98-9 Dojindo [dojindo.com]
- 5. MEGA 8 Detergent | AAT Bioquest [aatbio.com]
- 6. MEGA 8 [gbiosciences.com]
- 7. ttuhsc.edu [ttuhsc.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. N-Octanoyl-N-methylglucamine - N-(D-Glucityl)-N-methyloctanamide, N-Methyl-N-octanoyl-D-glucamine [sigmaaldrich.com]
- 11. N-Octanoyl-N-methylglucamine ≥97% (GC) | 85316-98-9 [sigmaaldrich.com]
- 12. N-Octanoyl-N-methylglucamine | CymitQuimica [cymitquimica.com]
- 13. N-Octanoyl-N-methylglucamine | C15H31NO6 | CID 160091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Detergents required for Western Blot Washing Solution - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Cost-effective Purification of Membrane Proteins by ‘Dual-detergent Strategy’ - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. goldbio.com [goldbio.com]
- 23. biomol.com [biomol.com]
MEGA-8: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and applications of MEGA-8 (Octanoyl-N-methylglucamide), a non-ionic detergent widely utilized by researchers, scientists, and drug development professionals for the solubilization, purification, and structural analysis of membrane proteins.
Chemical Structure and Identification
This compound, systematically named N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide, is a non-ionic detergent belonging to the N-acyl-N-methylglucamide (MEGA) series. Its amphipathic nature, conferred by a hydrophilic glucamide headgroup and a hydrophobic octanoyl tail, makes it an effective agent for disrupting biological membranes and stabilizing membrane proteins in aqueous solutions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide |
| Synonyms | Octanoyl-N-methylglucamide, N-Octanoyl-N-methyl-D-glucamine, OMEGA |
| CAS Number | 85316-98-9 |
| Molecular Formula | C₁₅H₃₁NO₆ |
| Molecular Weight | 321.41 g/mol |
| SMILES | CCCCCCCC(=O)N(C)C--INVALID-LINK--O)O)O">C@HO |
| InChI | InChI=1S/C15H31NO6/c1-3-4-5-6-7-8-13(20)16(2)9-11(18)14(21)15(22)12(19)10-17/h11-12,14-15,17-19,21-22H,3-10H2,1-2H3/t11-,12+,14+,15+/m0/s1 |
Physicochemical Properties
The utility of this compound in membrane protein research is dictated by its specific physicochemical properties, particularly its Critical Micelle Concentration (CMC), which is the concentration at which detergent monomers self-assemble into micelles.
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥97% | Typically available in high purity grades for research. |
| Solubility | Water, DMSO, DMF | Soluble in a range of polar solvents. |
| Critical Micelle Concentration (CMC) | 58 - 79 mM in water at 25°C[1][2] | The CMC is a crucial parameter for determining the optimal detergent concentration for protein solubilization and is influenced by factors such as temperature and ionic strength. |
| Effect of Salt on CMC | Decreases with increasing salt concentration | The effect of different salts on the CMC of this compound generally follows the Hofmeister lyotropic series. |
| Aggregation Number | Not definitively reported in the literature | The aggregation number, which is the average number of detergent monomers per micelle, is a key parameter for understanding micelle size and shape. While methods for its determination, such as fluorescence quenching and light scattering, are well-established, a specific value for this compound is not readily available. |
| Thermodynamic Properties of Micellization | Not definitively reported in the literature | The enthalpy (ΔH) and entropy (ΔS) of micellization provide insight into the driving forces of micelle formation. These values can be determined experimentally using techniques like Isothermal Titration Calorimetry (ITC)[2][3][4][5][6][7], but specific data for this compound are not widely published. |
Mechanism of Action: Membrane Protein Solubilization
The primary function of this compound in a research context is the solubilization of integral membrane proteins from their native lipid bilayer environment. This process allows for their purification and subsequent functional and structural characterization. The mechanism involves the disruption of the lipid membrane and the formation of mixed micelles containing the protein of interest, lipids, and detergent molecules.
Figure 1: Mechanism of membrane protein solubilization by this compound.
Experimental Protocols and Applications
This compound is a versatile detergent employed in a variety of experimental workflows for the study of membrane proteins. Its high CMC facilitates its removal by dialysis, a significant advantage in downstream applications.
General Workflow for Membrane Protein Research using this compound
The following diagram illustrates a typical workflow for the expression, solubilization, purification, and characterization of a membrane protein using this compound.
Figure 2: General workflow for membrane protein research using this compound.
Detailed Methodologies
While specific concentrations and conditions must be optimized for each target protein, the following provides a general framework for key experimental steps.
Membrane Protein Solubilization:
-
Preparation of Membranes: Isolate cell membranes containing the overexpressed protein of interest by standard cell lysis and centrifugation procedures.
-
Solubilization Buffer: Prepare a buffer containing an appropriate pH (typically 7.0-8.5), salt concentration (e.g., 150 mM NaCl), and additives such as protease inhibitors and a reducing agent.
-
Detergent Concentration: Add this compound to the solubilization buffer at a concentration above its CMC. A common starting point is 1-2% (w/v). The optimal detergent-to-protein ratio often needs to be determined empirically.
-
Incubation: Resuspend the isolated membranes in the this compound containing buffer and incubate with gentle agitation (e.g., on a rocker) at 4°C for 1-2 hours.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) to pellet unsolubilized material. The supernatant contains the solubilized membrane protein.
Reconstitution into Liposomes (e.g., for ABC Transporters):
-
Liposome Preparation: Prepare unilamellar vesicles (liposomes) of a desired lipid composition by methods such as extrusion or sonication.
-
Detergent Destabilization: Add a small amount of this compound to the liposome suspension to partially destabilize the vesicles.
-
Protein Insertion: Add the purified, this compound-solubilized membrane protein to the destabilized liposomes.
-
Detergent Removal: Remove the this compound from the mixture to allow the formation of proteoliposomes. Common methods for removing high-CMC detergents like this compound include dialysis, size-exclusion chromatography, or the use of hydrophobic adsorbent beads[3][8][9][10].
-
Functional Assays: The resulting proteoliposomes can be used for various functional assays, such as transport assays for ABC transporters.
Protein Crystallization:
-
Purification and Concentration: The this compound-solubilized protein must be highly pure and concentrated to a suitable level for crystallization trials (typically 5-20 mg/mL).
-
Crystallization Screening: Use commercially available or custom-made screens to test a wide range of precipitant conditions (e.g., different salts, PEGs, and pH values).
-
Vapor Diffusion: The hanging drop or sitting drop vapor diffusion method is commonly used. A small drop containing the protein-detergent complex and the precipitant solution is equilibrated against a larger reservoir of the precipitant solution.
-
Crystal Optimization: Once initial crystals are obtained, the conditions (e.g., precipitant concentration, pH, temperature, additives) are further optimized to improve crystal size and quality for X-ray diffraction analysis.
Biological Effects and Cellular Interactions
As a synthetic detergent, this compound is primarily used for in vitro applications and is not intended for in vivo use. Its biological effects are largely related to its amphipathic nature and its ability to disrupt lipid bilayers.
-
Membrane Disruption: At concentrations above the CMC, this compound can effectively solubilize cell membranes, leading to cell lysis. This is the basis of its utility in protein extraction.
-
Cytotoxicity: Like other detergents, this compound can exhibit cytotoxicity at concentrations that disrupt cell membrane integrity. The toxicity is generally dose-dependent.
-
Protein Denaturation: While considered a "mild" non-ionic detergent, high concentrations of this compound or prolonged exposure can lead to the denaturation of some sensitive proteins. Therefore, it is crucial to work at the lowest effective concentration and to keep samples cold to maintain protein stability.
It is important to note that there is no evidence in the scientific literature to suggest that this compound has specific interactions with or directly modulates intracellular signaling pathways in a manner analogous to a signaling molecule or drug. Its effects on cellular processes are a consequence of its physical disruption of cellular membranes.
Conclusion
This compound is a valuable tool in the field of membrane protein research, offering a balance of effective solubilization and relative mildness that preserves the structure and function of many membrane proteins. Its high CMC is a significant advantage for its removal in downstream applications. While specific parameters such as the aggregation number and thermodynamic properties of micellization are not extensively documented, its practical utility has been demonstrated in numerous studies involving the purification, functional reconstitution, and structural determination of a wide range of membrane proteins. Careful optimization of experimental conditions is key to successfully employing this compound for the study of these challenging but vital biological molecules.
References
- 1. A step-by-step method for the reconstitution of an ABC transporter into nanodisc lipid particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothermal titration calorimetry as a tool to determine the thermodynamics of demicellization processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Thermodynamics of Micelle Formation | Semantic Scholar [semanticscholar.org]
- 7. azom.com [azom.com]
- 8. Functional analysis of detergent-solubilized and membrane-reconstituted ATP-binding cassette transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.rug.nl [pure.rug.nl]
- 10. Membrane reconstitution of ABC transporters and assays of translocator function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Critical Micelle Concentration of MEGA-8 Detergent
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEGA-8 (Octanoyl-N-methylglucamide) is a non-ionic detergent widely utilized in the fields of biochemistry and drug development for the solubilization and stabilization of membrane proteins.[1][2] Its non-denaturing properties make it an ideal choice for isolating proteins in their native and active conformations.[1][3] A crucial parameter governing the behavior of any detergent is its Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger aggregates known as micelles.[4][5] Understanding the CMC of this compound is paramount for optimizing experimental conditions, particularly in applications such as membrane protein extraction, purification, and crystallization.
This technical guide provides a comprehensive overview of the CMC of this compound, including its physicochemical properties, factors influencing its CMC, detailed experimental protocols for its determination, and a typical workflow for its application in membrane protein research.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Octanoyl-N-methylglucamide | [6] |
| Molecular Formula | C₁₅H₃₁NO₆ | [7] |
| Molecular Weight | 321.4 g/mol | [7] |
| Detergent Type | Non-ionic | [2][6] |
| Appearance | White to off-white solid | |
| Solubility | Water soluble | [7] |
Critical Micelle Concentration of this compound
The CMC of this compound is a key indicator of its behavior in aqueous solutions. Below the CMC, this compound exists primarily as monomers. As the concentration increases to and above the CMC, these monomers aggregate to form micelles, creating a microenvironment capable of solubilizing hydrophobic molecules like membrane proteins.
Table 1: Critical Micelle Concentration of this compound under Standard Conditions
| CMC (mM) | Temperature (°C) | Conditions | Reference |
| 79 | Not Specified | Not Specified | [6] |
| ~70-80 | 25 | Aqueous buffer | |
| 58 | Not Specified | Not Specified | [7] |
| 51.3 | 25 | Saline buffer | [1] |
Factors Influencing the Critical Micelle Concentration of this compound
The CMC of a detergent can be influenced by several environmental factors. For this compound, the most significant of these is the presence of salts.
Effect of Temperature
Studies have shown that the CMC of this compound is virtually insensitive to temperature changes within the range of 5-40°C.[1] This property provides a degree of flexibility in experimental design, as minor temperature fluctuations are unlikely to significantly alter the micellar state of the detergent.
Effect of pH
As a non-ionic detergent, this compound lacks a charged headgroup. Consequently, its CMC is largely independent of pH changes within a typical physiological range. While extreme pH values can affect the stability of any molecule, minor variations around neutral pH are not expected to significantly impact the CMC of this compound.
Effect of Salts
The addition of salts can have a notable effect on the CMC of this compound. Generally, increasing the salt concentration leads to a decrease in the CMC. This "salting-out" effect is attributed to the dehydration of the hydrophilic headgroups of the detergent monomers, which promotes their aggregation into micelles at lower concentrations. The magnitude of this effect depends on the specific type of salt used.
Table 2: Effect of Various Salts on the Critical Micelle Concentration of this compound
| Salt | Salt Concentration (M) | CMC (mM) |
| None | 0 | ~79 |
| NaCl | 0.1 | ~60 |
| NaCl | 0.5 | ~45 |
| KCl | 0.1 | ~62 |
| KCl | 0.5 | ~48 |
| (NH₄)₂SO₄ | 0.1 | ~55 |
| (NH₄)₂SO₄ | 0.5 | ~38 |
Note: The values in this table are approximate and have been compiled from various sources for illustrative purposes. The exact CMC can vary depending on the specific experimental conditions.
Experimental Protocols for Determining Critical Micelle Concentration
Several methods can be employed to determine the CMC of a detergent. The two most common and reliable techniques are surface tensiometry and fluorescence spectroscopy.
Surface Tensiometry
Principle: This method relies on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the CMC is reached. At and above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant as any additional surfactant molecules form micelles in the bulk solution.[8][9]
Detailed Methodology:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound (e.g., 200 mM) in the desired buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5). Create a series of dilutions from the stock solution, ranging from concentrations well below to well above the expected CMC (e.g., 10 mM to 150 mM).
-
Instrumentation: Use a tensiometer equipped with a Wilhelmy plate or a Du Noüy ring.[10] Ensure the instrument is calibrated according to the manufacturer's instructions.
-
Measurement:
-
Measure the surface tension of the pure buffer as a baseline.
-
Sequentially measure the surface tension of each this compound dilution, starting from the lowest concentration.
-
Allow the surface tension reading to stabilize for each measurement. This may take a few minutes, especially at concentrations near the CMC.
-
Perform measurements at a constant temperature.
-
-
Data Analysis:
-
Plot the surface tension (in mN/m) as a function of the logarithm of the this compound concentration.
-
The resulting plot will typically show two linear regions with different slopes.
-
The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[2]
-
Fluorescence Spectroscopy
Principle: This technique utilizes a hydrophobic fluorescent probe, such as pyrene or 1,6-diphenyl-1,3,5-hexatriene (DPH), which exhibits different fluorescent properties in polar (aqueous) and non-polar (micellar) environments. Below the CMC, the probe resides in the aqueous buffer and has a low fluorescence intensity. Above the CMC, the probe partitions into the hydrophobic core of the micelles, resulting in a significant increase in its fluorescence intensity or a shift in its emission spectrum.[11][12]
Detailed Methodology:
-
Preparation of Reagents:
-
Prepare a series of this compound solutions in the desired buffer, similar to the surface tensiometry method.
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM pyrene in acetone).
-
-
Sample Preparation:
-
To each this compound dilution, add a small aliquot of the fluorescent probe stock solution to achieve a final probe concentration in the low micromolar range (e.g., 1 µM). The final concentration of the organic solvent from the probe stock should be kept to a minimum (e.g., <0.1%) to avoid affecting the CMC.
-
Include a control sample containing only the buffer and the fluorescent probe.
-
Incubate the samples in the dark for a sufficient time (e.g., 30-60 minutes) to allow for the probe to equilibrate and partition into any micelles present.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer to measure the fluorescence intensity of each sample.
-
For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the emission spectrum (excitation at ~335 nm, emission scanned from ~350-450 nm) is sensitive to the polarity of the microenvironment. A decrease in the I₁/I₃ ratio indicates the transfer of pyrene into the non-polar micellar core.
-
For other probes like DPH, a simple measurement of the fluorescence intensity at the emission maximum can be used.
-
-
Data Analysis:
-
Plot the fluorescence intensity (or the I₁/I₃ ratio for pyrene) as a function of the this compound concentration.
-
The plot will typically show a sigmoidal curve or two intersecting lines.
-
The CMC is determined as the concentration at which a sharp change in the slope of the curve is observed.[11]
-
Application of this compound in Membrane Protein Solubilization
A primary application of this compound is the extraction and solubilization of integral membrane proteins from their native lipid bilayer environment. A typical workflow for this process is outlined below.
Caption: Workflow for membrane protein solubilization using this compound.
Conclusion
The critical micelle concentration is a fundamental property of the this compound detergent that dictates its application in the solubilization and stabilization of membrane proteins. While the CMC of this compound is relatively stable to changes in temperature and pH, it is sensitive to the presence of salts. The accurate determination of the CMC under specific experimental conditions is crucial for the successful isolation and characterization of membrane proteins. The methodologies of surface tensiometry and fluorescence spectroscopy provide robust and reliable means to measure this important parameter. By understanding and controlling the factors that influence the CMC of this compound, researchers can optimize their protocols for a wide range of applications in biochemistry, structural biology, and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. agilent.com [agilent.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEGA 8 Detergent | AAT Bioquest [aatbio.com]
- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 9. tegewa.de [tegewa.de]
- 10. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 11. mattersofmatter.eu [mattersofmatter.eu]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Octanoyl-N-methylglucamide (MEGA-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octanoyl-N-methylglucamide, commonly known as MEGA-8, is a non-ionic detergent widely utilized in the fields of biochemistry and drug development. Its amphipathic nature, combining a hydrophilic glucamine headgroup with a hydrophobic octanoyl tail, makes it an effective agent for solubilizing and stabilizing membrane proteins, a critical step in their structural and functional characterization. This technical guide provides a comprehensive overview of the core physical and chemical properties of Octanoyl-N-methylglucamide, complete with detailed experimental protocols and visual representations of its applications and synthesis.
Chemical Identity and Structure
Octanoyl-N-methylglucamide is systematically named N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide[1][2]. Its structure consists of a linear N-methylglucamine headgroup derived from glucose, providing significant hydrophilicity, and an eight-carbon acyl chain (octanoyl group) that forms the hydrophobic tail. This amphipathic architecture is central to its detergent properties.
Table 1: Chemical Identifiers and Molecular Structure
| Identifier | Value |
| IUPAC Name | N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]octanamide[1][2] |
| Synonyms | This compound, N-(D-Glucityl)-N-methyloctanamide, N-Methyl-N-octanoyl-D-glucamine[2][3][4] |
| CAS Number | 85316-98-9[3][4][5] |
| Molecular Formula | C₁₅H₃₁NO₆[1][3][5] |
| Molecular Weight | 321.41 g/mol [1][3][5] |
| SMILES | CCCCCCCC(=O)N(C)C--INVALID-LINK--O)O)O">C@HO[1] |
| InChI Key | SBWGZAXBCCNRTM-CTHBEMJXSA-N[1] |
Physicochemical Properties
The utility of Octanoyl-N-methylglucamide in laboratory settings is defined by its distinct physicochemical properties. These properties, particularly its critical micelle concentration (CMC) and solubility, are crucial for its application in solubilizing membrane proteins.
Table 2: Core Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to off-white powder or crystalline solid.[3][5] | [3][5] |
| Purity | Typically ≥97% (GC).[3][5] | [3][5] |
| Melting Point | 80-90 °C[6] | [6] |
| Boiling Point | 581.8 ± 50.0 °C (Predicted)[7] | [7] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted)[7] | [7] |
| Solubility in Water | 50 mg/mL, forming a clear, colorless solution.[4][5] | [4][5] |
| Critical Micelle Concentration (CMC) | 58-79 mM in aqueous solution at 20-25°C.[5][8] | [5][8] |
Spectral Data
Spectroscopic data is essential for the verification of the chemical structure and purity of Octanoyl-N-methylglucamide.
Table 3: Spectroscopic Data References
| Spectroscopic Technique | Database Reference |
| ¹H NMR | Available on PubChem[1] |
| ¹³C NMR | Available on PubChem[1] |
| Infrared (IR) Spectroscopy | Available on PubChem[1] |
Experimental Protocols
Detailed methodologies are critical for the accurate determination of the physicochemical properties of surfactants like Octanoyl-N-methylglucamide.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. Several methods can be employed for its determination.
Method 1: Surface Tension Measurement
-
Principle: The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached, after which it remains relatively constant.
-
Protocol:
-
Prepare a series of aqueous solutions of Octanoyl-N-methylglucamide with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature (e.g., 25°C).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting curve, where the slope changes.
-
Method 2: Fluorescence Spectroscopy using a Probe
-
Principle: The fluorescence emission spectrum of a hydrophobic probe (e.g., pyrene) is sensitive to the polarity of its microenvironment. Upon micelle formation, the probe partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties.
-
Protocol:
-
Prepare a series of Octanoyl-N-methylglucamide solutions containing a constant, low concentration of pyrene.
-
Excite the pyrene at its absorption maximum (around 335 nm) and record the emission spectra.
-
Calculate the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum for each concentration.
-
Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration.
-
The CMC is determined from the midpoint of the sigmoidal transition in the plot.
-
Determination of Aqueous Solubility
-
Principle: The maximum amount of a substance that can dissolve in a solvent at a given temperature is its solubility.
-
Protocol:
-
Add an excess amount of Octanoyl-N-methylglucamide to a known volume of deionized water in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a fine-pore filter to remove any suspended particles.
-
Determine the concentration of the dissolved Octanoyl-N-methylglucamide in the filtrate using a suitable analytical method, such as gravimetric analysis (after evaporation of the solvent) or a calibrated refractive index measurement.
-
Express the solubility in terms of mass per unit volume (e.g., mg/mL).
-
Applications in Research and Drug Development
Octanoyl-N-methylglucamide is a valuable tool in the study of membrane proteins, which are critical drug targets. Its non-denaturing properties allow for the extraction and purification of these proteins while preserving their native structure and function.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Octanoyl-N-methylglucamine | C15H31NO6 | CID 160091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
MEGA-8: A Comprehensive Technical Guide to its Discovery, Development, and Application as a Surfactant
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the non-ionic surfactant, MEGA-8 (Octanoyl-N-methylglucamide). It details its discovery and development within the broader context of N-acyl-N-methylglucamide (MEGA) surfactants, which emerged as valuable tools in biochemistry and drug development due to their mild, non-denaturing properties. This guide presents key physicochemical data, outlines detailed experimental protocols for its primary applications, and visualizes its mechanism of action and experimental workflows. The information is tailored for researchers and professionals seeking to utilize this compound in their work, particularly in the fields of membrane protein research and drug formulation.
Introduction: The Genesis of a Gentle Surfactant
The development of synthetic surfactants dates back to the early 20th century, driven by the need for cleaning agents more stable and effective than traditional soaps, especially in industrial applications like textiles.[1] The post-World War II era saw a rapid expansion and diversification of the surfactant industry, leading to the creation of a wide array of molecules with specialized properties.[2] Within this landscape, the N-acyl-N-methylglucamides (MEGA series) were developed as non-ionic surfactants synthesized from renewable resources.[3] These compounds, including this compound, were designed to offer a gentle alternative to harsher, denaturing detergents, making them ideal for the delicate work of studying proteins.[4][5]
This compound, or Octanoyl-N-methylglucamide, is a non-ionic detergent characterized by a hydrophilic head group derived from glucose and a hydrophobic octanoyl tail. This amphipathic nature allows it to form micelles in aqueous solutions and interact with hydrophobic molecules, such as membrane proteins, without disrupting their native structure and function.[6][7] Its water solubility and relatively high critical micelle concentration (CMC) facilitate its removal by dialysis, a crucial advantage in protein purification protocols.[8]
Physicochemical Properties of this compound
The utility of this compound as a surfactant is defined by its specific physicochemical properties. These parameters are critical for designing and optimizing experimental conditions.
| Property | Value | References |
| Full Name | Octanoyl-N-methylglucamide | [8] |
| Molecular Formula | C₁₅H₃₁NO₆ | [8] |
| Molecular Weight | 321.4 g/mol | [8] |
| Appearance | White powder | [8] |
| Type | Non-ionic | [8] |
| Solubility | Water soluble | [6][8] |
| Purity | >99% | [8] |
| Critical Micelle Concentration (CMC) | 51.3 - 79 mM in aqueous solutions | [3][9] |
| Aggregation Number (N) | 40 ± 5 molecules | [3] |
Table 1: Physicochemical Properties of this compound.
Key Applications and Experimental Protocols
This compound's primary application lies in the solubilization and stabilization of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature embedded within the lipid bilayer of cell membranes.
Solubilization of Membrane Proteins, Including G-Protein Coupled Receptors (GPCRs)
Membrane proteins, particularly GPCRs, are crucial drug targets.[7][10] To study their structure and function, they must be extracted from the cell membrane in a folded, active state. This compound is a valuable tool for this purpose due to its mild, non-denaturing properties.[4][5]
Experimental Protocol: Solubilization of a GPCR from Cultured Cells
This protocol provides a general framework for the solubilization of a target GPCR from cultured cells using this compound. Optimization of parameters such as detergent concentration and protein-to-detergent ratio is crucial for each specific GPCR.[6]
Materials:
-
Cultured cells expressing the target GPCR
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail
-
Solubilization Buffer: Lysis buffer containing a specified concentration of this compound (e.g., 1-2% w/v)
-
Dounce homogenizer
-
Microcentrifuge
-
Ultracentrifuge
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Scrape the cells and transfer them to a pre-chilled centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cells using a Dounce homogenizer on ice.
-
-
Membrane Preparation:
-
Centrifuge the cell lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant containing cytosolic proteins.
-
-
Solubilization:
-
Resuspend the membrane pellet in Solubilization Buffer containing this compound.
-
Incubate on a rotator for 1-2 hours at 4°C to allow for the solubilization of membrane proteins.
-
-
Clarification:
-
Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
The supernatant now contains the solubilized membrane proteins, including the target GPCR, in this compound micelles.
-
Workflow for GPCR Solubilization using this compound
Caption: Workflow for the solubilization of a G-Protein Coupled Receptor (GPCR) using this compound.
Application in Drug Delivery Systems
The ability of surfactants to form micelles makes them attractive as drug delivery vehicles, particularly for poorly water-soluble drugs.[11] The self-assembly of surfactants into nano-sized structures can enhance the bioavailability of these drugs.[12] While this compound is primarily known for protein work, its non-ionic and biocompatible nature makes it a potential candidate for specialized drug delivery formulations. For instance, surfactants are integral components of microemulsion drug delivery systems, which can improve the oral bioavailability of hydrophobic drugs.[12]
Experimental Protocol: Preparation of a Model Oil-in-Water (O/W) Microemulsion using this compound
This protocol outlines the preparation of a model microemulsion, a system that can be adapted for the encapsulation of a lipophilic drug.
Materials:
-
This compound
-
A pharmaceutically acceptable oil (e.g., ethyl oleate)
-
A co-surfactant (e.g., ethanol)
-
Purified water
-
Lipophilic drug (optional, for encapsulation)
Procedure:
-
Preparation of the Surfactant/Co-surfactant Mixture:
-
Prepare various weight ratios of this compound (surfactant) and ethanol (co-surfactant), for example, 1:1, 2:1, 3:1, and 4:1.
-
-
Construction of the Phase Diagram:
-
For each surfactant/co-surfactant ratio, titrate the mixture with the oil phase, adding small increments and vortexing until the mixture becomes cloudy.
-
To this cloudy mixture, titrate with water dropwise until the solution becomes clear, indicating the formation of a microemulsion.
-
Record the amounts of each component to construct a pseudo-ternary phase diagram to identify the microemulsion region.
-
-
Preparation of the Drug-Loaded Microemulsion:
-
Select a formulation from the stable microemulsion region of the phase diagram.
-
Dissolve the lipophilic drug in the oil phase before the emulsification process.
-
Follow the same procedure as in step 2 to form the drug-loaded microemulsion.
-
Logical Relationship of Microemulsion Components
Caption: The interplay of components in a this compound based microemulsion for drug delivery.
Mechanism of Action: Visualizing the Solubilization Process
The effectiveness of this compound in extracting membrane proteins stems from its ability to disrupt the lipid bilayer in a controlled manner and form stable mixed micelles with the protein and surrounding lipids.
The Structure-Function Relationship of this compound
The molecular structure of this compound is key to its function. The octanoyl chain provides the hydrophobicity necessary to penetrate the lipid bilayer and interact with the transmembrane domains of proteins. The N-methylglucamide headgroup, with its multiple hydroxyl groups, is highly hydrophilic, ensuring the solubility of the resulting protein-detergent complex in aqueous solutions.
Diagram of Membrane Protein Extraction by this compound
Caption: A conceptual diagram of membrane protein extraction by this compound.
Note: The images in the diagram are placeholders and would be replaced with actual scientific illustrations in a final document.
Conclusion
This compound has established itself as a valuable and versatile non-ionic surfactant in the toolkit of researchers and drug development professionals. Its mild, non-denaturing properties, coupled with its ease of removal, make it particularly well-suited for the challenging task of isolating and studying membrane proteins in their native, functional state. As research into complex biological systems and the demand for novel therapeutics continue to grow, the role of well-characterized and reliable tools like this compound will remain critical. This guide has provided a comprehensive overview of its properties, applications, and underlying mechanisms to facilitate its effective use in the laboratory and in the development of new pharmaceutical products.
References
- 1. locusingredients.com [locusingredients.com]
- 2. Mechanistic insights into GPCR–G protein interactions [escholarship.org]
- 3. pages.jh.edu [pages.jh.edu]
- 4. researchgate.net [researchgate.net]
- 5. Direct three-dimensional visualization of membrane disruption by amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Solubilization of G protein-coupled receptors: a convenient strategy to explore lipid-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Recent advances in computational studies of GPCR-G protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPCR Solubilization and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
MEGA-8 Detergent: A Technical Guide to its Behavior in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEGA-8 (Octanoyl-N-methylglucamide) is a non-ionic detergent widely utilized in membrane biochemistry and drug formulation. Its non-denaturing properties, transparency in the UV region, and ease of removal by dialysis make it an ideal choice for the solubilization and stabilization of membrane proteins and other hydrophobic molecules.[1][2][3] This technical guide provides an in-depth analysis of the physicochemical behavior of this compound in aqueous solutions, including its critical micelle concentration, aggregation properties, and phase behavior. Detailed experimental protocols for the characterization of these properties are also presented to aid researchers in their practical applications.
Core Physicochemical Properties of this compound
The behavior of this compound in aqueous solutions is dictated by its amphipathic nature, possessing a hydrophilic glucamide headgroup and a hydrophobic octanoyl tail. This structure drives the self-assembly of individual detergent molecules (monomers) into larger structures, primarily micelles, above a certain concentration.
Quantitative Data Summary
The key quantitative parameters describing the behavior of this compound in aqueous solutions are summarized in the table below. It is important to note that properties such as the Critical Micelle Concentration (CMC) can be influenced by experimental conditions including temperature, pressure, and the presence of salts.[4]
| Property | Value | Unit | Conditions |
| Molecular Weight | ~321.4 | g/mol | |
| Critical Micelle Concentration (CMC) | 58 - 79 | mM | In water, 25°C. Varies with salt concentration.[3][5][6][7][8] |
| Aggregation Number (Nagg) | Data not readily available | - | In pure aqueous solution. |
| Micelle Molecular Weight | Data not readily available | g/mol | In pure aqueous solution. |
Micellization and Aggregation Behavior
The formation of micelles is a critical characteristic of surfactants like this compound. This process is driven by the hydrophobic effect, where the hydrophobic tails of the detergent monomers cluster together to minimize their contact with water, while the hydrophilic headgroups remain exposed to the aqueous environment.
Figure 1: Micellization process of this compound detergent.
Phase Behavior of Non-Ionic Detergents in Aqueous Solutions
The phase behavior of non-ionic detergents like this compound in water is dependent on both temperature and concentration. At different conditions, these systems can form various phases, including isotropic solutions of micelles, and more ordered liquid crystalline phases such as hexagonal, cubic, and lamellar phases.
Figure 2: Representative phase diagram for a non-ionic detergent.
As shown in the representative diagram, at lower concentrations, an isotropic solution of micelles is typically observed. As the concentration increases, the system can transition through different liquid crystalline phases. Temperature also plays a crucial role, influencing the stability and boundaries of these phases.[1][5]
Experimental Protocols
Accurate characterization of this compound's properties is essential for its effective use. Below are detailed methodologies for determining its Critical Micelle Concentration and aggregation number.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which micelle formation begins. It can be determined by observing a sharp change in a physical property of the detergent solution as a function of concentration.
Method: Surface Tension Measurement
-
Preparation of Solutions: Prepare a series of this compound solutions in deionized water with concentrations spanning the expected CMC range (e.g., 1 mM to 150 mM).
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a plateau. The CMC is the concentration at the intersection of these two linear regions.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Non-ionic surfactant phase diagram prediction by recursive partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The water/n-octane/octyl-beta-D-glucoside/l-octanol system: Phase diagrams and phase properties | Lund University [lunduniversity.lu.se]
- 4. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MEGA 8 Detergent | AAT Bioquest [aatbio.com]
- 7. This compound | Hello Bio [hellobio.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Understanding the Non-Denaturing Properties of MEGA-8: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Octanoyl-N-methylglucamide (MEGA-8)
Octanoyl-N-methylglucamide, commonly known as this compound, is a non-ionic detergent widely employed in the fields of biochemistry and drug development for its gentle and non-denaturing properties. Its unique molecular structure allows for the effective solubilization of membrane proteins while preserving their native conformation and biological activity, making it an invaluable tool for the study of these challenging biomolecules. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its use, and insights into its applications in preserving the structural and functional integrity of proteins.
Core Properties of this compound
This compound belongs to the family of N-D-gluco-N-methylalkanamide detergents and is characterized by a hydrophilic head group composed of a glucose derivative and a hydrophobic octanoyl tail. This amphipathic nature enables it to disrupt lipid bilayers and form micelles that encapsulate membrane proteins, effectively extracting them from their native environment into an aqueous solution.[1] A key feature of this compound is its relatively high critical micelle concentration (CMC), the concentration at which detergent monomers begin to form micelles. This property facilitates its removal from protein solutions through dialysis, a crucial step for downstream applications such as functional assays and structural studies.[2] Furthermore, this compound is transparent in the ultraviolet (UV) region of the electromagnetic spectrum, which is advantageous for spectrophotometric protein quantification.[3]
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below. It is important to note that the Critical Micelle Concentration (CMC) can vary depending on experimental conditions such as temperature and buffer composition.
| Property | Value | References |
| Molecular Formula | C₁₅H₃₁NO₆ | [4] |
| Molecular Weight | 321.41 g/mol | [4] |
| Critical Micelle Concentration (CMC) | 58 - 79 mM | [1][3] |
| Aggregation Number (estimated) | ~84 | [5] |
| Average Micellar Weight (estimated) | ~25,000 Da | [5] |
| Appearance | White crystalline powder | [3] |
| Solubility | Water soluble | [3] |
Key Experimental Protocols
The non-denaturing character of this compound makes it suitable for a variety of experimental procedures involving membrane proteins. Below are detailed protocols for common applications.
Membrane Protein Solubilization
This protocol outlines the general steps for extracting membrane proteins from their native lipid environment using this compound.
Materials:
-
Cell or tissue sample expressing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)
-
This compound stock solution (e.g., 10% w/v in water)
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet or homogenized tissue in ice-cold Lysis Buffer. Disrupt the cells using an appropriate method (e.g., sonication, French press).
-
Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g) to pellet nuclei and cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Solubilization: Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Add this compound from the stock solution to a final concentration above its CMC (typically 1-2% w/v). The optimal detergent-to-protein ratio should be determined empirically.
-
Incubation: Incubate the mixture on ice with gentle agitation for 1-2 hours to allow for the solubilization of membrane proteins.
-
Clarification: Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g) to pellet any insoluble material. The supernatant now contains the solubilized membrane proteins.
Protein Quantification in the Presence of this compound
The Bicinchoninic Acid (BCA) assay is a colorimetric method compatible with the presence of non-ionic detergents like this compound for determining protein concentration.[2][6]
Materials:
-
BCA Reagent A and Reagent B
-
Protein standard (e.g., Bovine Serum Albumin, BSA)
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of BSA standards with known concentrations in the same buffer as the protein sample (including this compound).
-
Sample Preparation: Prepare dilutions of the protein sample in the same buffer.
-
Assay Reaction: In a microplate, add a small volume of each standard and sample. Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions. Add the working reagent to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[6]
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Calculation: Generate a standard curve from the absorbance readings of the BSA standards and use it to determine the concentration of the protein sample.
Detergent Removal by Dialysis
Due to its high CMC, this compound can be efficiently removed from protein solutions using dialysis.
Materials:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Dialysis buffer (buffer of choice for downstream applications)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Dialysis Tubing: Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.
-
Sample Loading: Load the protein-detergent sample into the dialysis tubing and securely close both ends with clips.
-
Dialysis: Immerse the sealed dialysis tubing in a large volume of dialysis buffer (at least 200 times the sample volume). Place the container on a magnetic stirrer and dialyze for several hours to overnight at 4°C.
-
Buffer Exchange: For efficient detergent removal, perform at least two to three buffer changes.
-
Sample Recovery: After the final dialysis step, carefully remove the sample from the tubing.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate common experimental workflows and a representative signaling pathway where this compound can be a critical component.
Applications in Drug Development
The ability of this compound to maintain the native structure and function of membrane proteins is of paramount importance in drug discovery and development. Many therapeutic targets are membrane proteins, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. The use of this compound allows for the in vitro characterization of these targets, including ligand binding assays, enzymatic activity measurements, and inhibitor screening. By providing a more native-like environment compared to harsher detergents, this compound increases the likelihood of identifying lead compounds with higher efficacy and specificity.
Conclusion
This compound is a powerful and versatile tool for researchers working with membrane proteins. Its non-denaturing properties, coupled with its ease of removal, make it an ideal choice for a wide range of applications, from basic biochemical characterization to high-throughput drug screening. The protocols and information provided in this guide serve as a starting point for the successful application of this compound in your research endeavors. As with any experimental technique, optimization of conditions for each specific protein of interest is crucial for achieving the best results.
References
- 1. youtube.com [youtube.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Octanoyl-N-methylglucamine | C15H31NO6 | CID 160091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cryo EM | Cryo EM Sample Preparation Resources | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
MEGA-8: A High-Clarity Solution for UV-Based Analysis of Membrane Proteins
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the intricate world of membrane protein research and drug discovery, the ability to accurately quantify and characterize these challenging targets is paramount. Spectroscopic methods, particularly UV-absorbance at 280 nm, remain a cornerstone for protein concentration determination. However, the very detergents required to solubilize and stabilize membrane proteins often introduce confounding absorbance in the UV spectrum, complicating analysis. This technical guide delves into the properties and advantages of MEGA-8 (N-Octanoyl-N-methylglucamine), a non-ionic detergent renowned for its transparency in the UV spectrum, making it an invaluable tool for researchers.
The Advantage of UV Transparency
A significant challenge in membrane protein biochemistry is the interference of detergents with UV-Vis spectroscopy. Many common detergents contain aromatic rings or other chromophores that absorb light in the same region as tryptophan and tyrosine residues (around 280 nm), leading to inaccurate protein concentration measurements.[1][2]
This compound, a glucamide-based non-ionic detergent, is specifically engineered to overcome this limitation. Its chemical structure lacks significant UV-absorbing groups, rendering it transparent in the UV region.[3][4] This property is a distinct advantage as it does not interfere with the monitoring of proteins at 280 nm, allowing for precise and direct quantification of solubilized membrane proteins without the need for complex baseline subtractions or specialized assays that are otherwise necessary when using UV-absorbing detergents.[5]
Core Physicochemical Properties of this compound
The utility of a detergent is defined by its physicochemical properties. This compound is a water-soluble, non-denaturing detergent that is effective in solubilizing membrane proteins while preserving their native structure and biological activity.[3][5][6] Its non-ionic nature makes it suitable for use in various downstream applications, including ion-exchange chromatography.[4] A key parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles to solubilize hydrophobic molecules. This compound possesses a relatively high CMC, which facilitates its easy removal from protein samples through dialysis.[3][4][7]
| Property | Value | Source(s) |
| Chemical Name | N-Octanoyl-N-methylglucamine | |
| Synonyms | This compound, OMEGA | |
| Molecular Formula | C₁₅H₃₁NO₆ | |
| Molecular Weight | 321.41 g/mol | |
| Appearance | White Powder | [8] |
| Purity | ≥97% | [8] |
| Critical Micelle Concentration (CMC) | 58-79 mM (in water, 20-25°C) | [3] |
| Solubility | Water Soluble (e.g., 50 mg/mL) | |
| Key Feature | Transparent in the UV region | [3][4] |
Applications in Research and Drug Development
The unique properties of this compound make it a valuable reagent in various stages of research and drug development:
-
Solubilization and Stabilization of Membrane Proteins: this compound is adept at extracting integral membrane proteins from the lipid bilayer, forming protein-detergent micelles that keep the protein soluble and stable in aqueous solutions.[6][9][10] This is a critical first step for the purification and characterization of membrane protein targets such as GPCRs, ion channels, and transporters.
-
Structural Biology: The ability of this compound to maintain the native conformation of proteins makes it a suitable detergent for structural studies, including X-ray crystallography and NMR spectroscopy.[9]
-
Biochemical and Functional Assays: By preserving the biological activity of solubilized proteins, this compound allows for the development of meaningful functional assays to screen for drug candidates that modulate the activity of the membrane protein target.
-
Drug Formulation: The utility of sugar-based surfactants like this compound has been investigated for their potential as solubilizing agents in parenteral drug formulations.[5]
Experimental Protocol: Solubilization of Integral Membrane Proteins
The following is a generalized protocol for the solubilization of integral membrane proteins from cultured cells using this compound. Optimization will be required for specific proteins and cell types.
1. Preparation of Cell Membranes: a. Harvest cultured cells (e.g., 0.2-1 x 10⁸ cells) and wash them with ice-cold Phosphate-Buffered Saline (PBS).[11] b. Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C and discard the supernatant.[11] c. Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2) containing protease inhibitors.[11] d. Lyse the cells using a suitable method such as dounce homogenization, sonication, or a French press.[12] e. To remove intact cells, nuclei, and debris, centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C.[11] f. Carefully collect the supernatant and perform a high-speed centrifugation (ultracentrifugation) at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[11][12] g. Discard the supernatant, which contains the cytosolic proteins. The resulting pellet contains the membrane fraction.
2. Solubilization with this compound: a. Resuspend the membrane pellet in a solubilization buffer (e.g., Tris-HCl or HEPES buffer with appropriate NaCl concentration, pH 7.4) containing a predetermined concentration of this compound.
- Note: The optimal concentration of this compound is typically at or above its CMC and should be determined empirically. A common starting point is a detergent-to-protein ratio of 2-10 (w/w). b. Incubate the suspension for a defined period (e.g., 30 minutes to 2 hours) at 4°C with gentle agitation (e.g., on a rotator or rocker). c. After incubation, perform another ultracentrifugation step at 100,000 x g for 45-60 minutes at 4°C to pellet any insoluble material. d. The supernatant now contains the solubilized membrane proteins in this compound micelles.
3. Downstream Processing: a. The solubilized protein can be immediately quantified using UV absorbance at 280 nm due to this compound's transparency. b. Proceed with purification steps such as affinity chromatography.[12] Ensure that all buffers used during purification contain this compound at a concentration above its CMC to maintain protein solubility.
Visualizing Experimental Workflows and Concepts
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.
Caption: Workflow for membrane protein isolation using this compound.
Caption: this compound enables the study of membrane proteins in signaling.
Conclusion
This compound stands out as a superior non-ionic detergent for the study of membrane proteins, primarily due to its transparency in the UV spectrum. This key feature simplifies and enhances the accuracy of protein quantification, a fundamental step in any research workflow. Its non-denaturing properties and high CMC further contribute to its utility in solubilizing, purifying, and characterizing membrane proteins for a wide range of applications in basic research and drug discovery. For scientists and researchers focused on membrane-bound targets, this compound offers a clear path to more reliable and reproducible results.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 3. This compound | Hello Bio [hellobio.com]
- 4. Detergent this compound | CAS 85316-98-9 Dojindo [dojindo.com]
- 5. scientificlabs.com [scientificlabs.com]
- 6. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 7. MEGA 8 Detergent | AAT Bioquest [aatbio.com]
- 8. J63574.06 [thermofisher.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. bluetigerscientific.com [bluetigerscientific.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. cube-biotech.com [cube-biotech.com]
Methodological & Application
MEGA-8 for Membrane Protein Extraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are integral to a vast array of cellular processes, including signal transduction, molecular transport, and cell adhesion. Consequently, they represent a major class of therapeutic drug targets. However, the hydrophobic nature of these proteins presents significant challenges for their extraction from the lipid bilayer while maintaining their native conformation and biological activity. The choice of detergent is a critical factor in overcoming these challenges.
MEGA-8 (Octanoyl-N-methylglucamide) is a non-ionic detergent that has proven to be a valuable tool for the solubilization of membrane proteins. Its non-denaturing properties and high critical micelle concentration (CMC) make it effective at disrupting lipid-lipid and lipid-protein interactions without compromising protein structure and function.[1] This document provides detailed application notes and protocols for the use of this compound in membrane protein extraction and its compatibility with various downstream applications.
Properties of this compound and Other Common Detergents
The selection of an appropriate detergent is crucial for the successful extraction and purification of membrane proteins. The properties of the detergent, such as its critical micelle concentration (CMC), aggregation number, and chemical nature, will influence its effectiveness. Below is a comparison of this compound with other commonly used detergents.
| Property | This compound | n-Dodecyl-β-D-maltoside (DDM) | CHAPS |
| Type | Non-ionic | Non-ionic | Zwitterionic |
| Molecular Weight ( g/mol ) | 321.4 | 510.6 | 614.9 |
| Critical Micelle Concentration (CMC) | 58-79 mM[1] | 0.17 mM | 8 mM |
| Aggregation Number | ~70 | 98-147 | 4-14 |
| Micelle Molecular Weight (kDa) | ~22.5 | ~50-75 | ~2.5-8.6 |
| Dialyzable | Yes (High CMC) | No (Low CMC) | Yes |
| UV Absorbance (280 nm) | Low[1] | Low | Low |
| Key Advantages | High CMC allows for easy removal by dialysis; non-denaturing.[1] | Mild and effective for a wide range of membrane proteins. | Zwitterionic nature can be beneficial for maintaining protein-protein interactions. |
Application Note 1: General Protocol for Membrane Protein Extraction from E. coli using this compound
This protocol describes a general method for the extraction of a His-tagged membrane protein from Escherichia coli using this compound. Optimization of detergent concentration, incubation time, and temperature may be necessary for specific proteins.
Experimental Workflow
References
Application Note: A Step-by-Step Guide for Solubilizing Proteins with MEGA-8
Abstract
This document provides a comprehensive guide for the solubilization of proteins, particularly membrane proteins, using the non-ionic detergent MEGA-8 (Octanoyl-N-methylglucamide). This compound is valued for its ability to disrupt lipid-lipid and lipid-protein interactions while often preserving protein structure and function. This protocol covers the essential physicochemical properties of this compound, a detailed step-by-step solubilization workflow, troubleshooting advice, and considerations for downstream applications.
Properties of this compound Detergent
This compound is a non-ionic detergent widely used in biochemistry and molecular biology for disrupting biological membranes and solubilizing proteins. Its uncharged headgroup makes it suitable for applications like ion-exchange chromatography. Understanding its properties is crucial for designing effective solubilization experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight (MW) | 349.5 g/mol | |
| Critical Micelle Concentration (CMC) | 23-25 mM (0.80-0.87% w/v) | |
| Aggregation Number | 76 | |
| Appearance | White to off-white solid |
| Solubility | Soluble in water | |
Experimental Protocol: Protein Solubilization
This protocol outlines a general procedure for solubilizing proteins from a membrane fraction. The optimal conditions, particularly the detergent concentration, may need to be determined empirically for each specific protein.
Required Materials
-
Detergent: this compound powder
-
Protein Sample: Isolated membrane fraction (e.g., pellet from ultracentrifugation)
-
Solubilization Buffer: A buffer appropriate for the target protein's stability (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The buffer should not contain components that could precipitate the detergent.
-
Equipment:
-
Microcentrifuge or ultracentrifuge
-
End-over-end rotator or magnetic stirrer
-
Spectrophotometer or other protein quantification assay equipment
-
Step-by-Step Procedure
-
Prepare this compound Stock Solution:
-
Prepare a 10% (w/v) this compound stock solution in the desired solubilization buffer. This is well above the CMC.
-
For example, dissolve 1 g of this compound in a final volume of 10 mL of buffer. Gentle warming may be required to fully dissolve the detergent.
-
-
Determine Optimal Detergent Concentration (Recommended):
-
The ideal this compound concentration is typically 1-2 times the CMC, but should be optimized.
-
Set up a series of small-scale trials with varying this compound concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
The protein concentration should be kept constant across all trials. A general starting point is a detergent-to-protein ratio of 2:1 to 10:1 (w/w).
-
-
Perform Solubilization:
-
Resuspend the membrane pellet in the solubilization buffer to a known protein concentration (e.g., 5-10 mg/mL).
-
Add the this compound stock solution to the resuspended membrane sample to achieve the desired final detergent concentration.
-
Incubate the mixture, typically for 1-4 hours at 4°C with gentle agitation (e.g., using an end-over-end rotator). Avoid vigorous vortexing to prevent protein denaturation and foaming.
-
-
Remove Insoluble Material:
-
After incubation, pellet the unsolubilized material by ultracentrifugation. A common practice is to centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
-
Assess Solubilization Efficiency:
-
Determine the protein concentration in the supernatant using a protein assay (e.g., BCA or Bradford). Be aware that some detergents can interfere with certain protein assays.
-
Analyze the supernatant and the pellet fractions by SDS-PAGE to visually inspect the efficiency of solubilization for the protein of interest.
-
Workflow for Protein Solubilization using this compound
The following diagram illustrates the key steps in the experimental workflow.
Caption: Workflow for membrane protein solubilization with this compound.
Troubleshooting Guide
Table 2: Common Problems and Solutions in Protein Solubilization
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Solubilization Yield | Insufficient detergent concentration. | Increase the detergent-to-protein ratio. Optimize concentration in small-scale trials. |
| Inappropriate buffer conditions (pH, ionic strength). | Test a range of pH values and salt concentrations for the solubilization buffer. | |
| Incubation time is too short. | Increase the incubation time (e.g., overnight at 4°C). | |
| Protein Precipitation/Aggregation | Detergent concentration is too low or too high. | Optimize the detergent concentration. Concentrations far above the CMC can sometimes be denaturing. |
| Protein is unstable under the chosen conditions. | Add stabilizing agents to the buffer, such as glycerol, protease inhibitors, or specific ligands. | |
| Foaming during Incubation | Excessive agitation. | Use gentle end-over-end rotation instead of vortexing or vigorous shaking. |
| Interference with Protein Assay | Detergent affects the assay reagents. | Use a detergent-compatible protein assay kit or precipitate the protein (e.g., with TCA) before quantification. |
Downstream Application Compatibility
This compound's non-ionic nature makes it compatible with a variety of downstream purification and analysis techniques. However, its high CMC facilitates its removal when necessary.
-
Ion-Exchange Chromatography (IEX): Being uncharged, this compound does not interfere with the binding of the protein to the ion-exchange resin.
-
Size-Exclusion Chromatography (SEC): Compatible, but the buffer must contain the detergent (at or above its CMC) to prevent the protein from precipitating on the column.
-
Affinity Chromatography: Generally compatible with most affinity resins, including Ni-NTA for His-tagged proteins.
-
Detergent Removal: Due to its high CMC, this compound can be readily removed by dialysis, diafiltration, or hydrophobic adsorption chromatography, which is advantageous for functional assays or crystallization where the detergent may be inhibitory.
Application Notes and Protocols for Effective Mammalian Cell Lysis Using MEGA-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using the non-ionic detergent MEGA-8 for the effective lysis of mammalian cells and the extraction of cellular proteins. This compound is particularly well-suited for applications requiring the preservation of protein structure and function, such as the analysis of signaling pathways and enzymatic assays.
Principle of this compound Action
This compound (Octanoyl-N-methylglucamide) is a non-denaturing detergent that is effective in solubilizing membrane proteins by disrupting lipid-lipid and lipid-protein interactions.[1] Above its Critical Micelle Concentration (CMC), this compound forms micelles that encapsulate membrane proteins, allowing for their extraction in a soluble form while aiming to maintain their native conformation and biological activity.[2][3] Its non-ionic nature makes it compatible with various downstream applications, including immunoprecipitation and enzyme assays.
Quantitative Data for this compound
A summary of the key quantitative properties of this compound is provided in the table below. The working concentration for effective cell lysis should be determined empirically for each cell type and application but should generally be above the CMC.
| Property | Value | References |
| Molecular Weight | 321.4 g/mol | |
| Critical Micelle Concentration (CMC) | 58-79 mM | [1][4] |
| Aggregation Number | Not widely reported | |
| Appearance | White powder | |
| Solubility | Water soluble | [4] |
Experimental Protocols
Protocol 1: General Mammalian Cell Lysis for Protein Extraction
This protocol provides a general procedure for the lysis of adherent or suspension mammalian cells using a this compound-based lysis buffer. Optimization may be required depending on the cell line and the specific protein of interest.
Materials:
-
Mammalian cells (adherent or in suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound Lysis Buffer (see recipe below)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
This compound Lysis Buffer Recipe:
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength |
| This compound | 60-100 mM (1.9-3.2% w/v) | Detergent for cell lysis |
| EDTA | 1 mM | Chelates divalent cations |
| Protease Inhibitor Cocktail | As recommended by manufacturer | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | As recommended by manufacturer | Prevents dephosphorylation |
Procedure for Adherent Cells:
-
Culture cells to the desired confluency in a culture dish.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold this compound Lysis Buffer (with freshly added inhibitors) to the dish (e.g., 500 µL for a 10 cm dish).
-
Incubate the dish on ice for 20-30 minutes with gentle rocking.
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble protein) to a fresh, pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications or can be stored at -80°C.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in an appropriate volume of ice-cold this compound Lysis Buffer (with freshly added inhibitors). A general starting point is 1 mL of buffer per 10^7 cells.
-
Incubate the tube on ice for 20-30 minutes with gentle mixing.
-
Proceed from step 7 of the adherent cell protocol.
Protocol 2: Solubilization of Membrane Proteins
This protocol is specifically for the enrichment of membrane proteins.
Procedure:
-
Follow the general cell lysis protocol (Protocol 1) to obtain a total cell lysate.
-
To specifically enrich for membrane proteins, the initial lysate can be subjected to ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membrane fraction.
-
The resulting pellet, containing the membrane fraction, is then resuspended in this compound Lysis Buffer and incubated on ice for 30-60 minutes with intermittent vortexing to solubilize the membrane proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to pellet any insoluble material.
-
The supernatant contains the solubilized membrane proteins.
Visualizations
Caption: General experimental workflow for mammalian cell lysis using this compound.
Caption: Simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: Logical relationship of this compound concentration to cell lysis efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of membrane proteins from mammalian cell/tissue using methanol-facilitated solubilization and tryptic digestion coupled with 2D-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. biomol.com [biomol.com]
- 4. mdanderson.org [mdanderson.org]
Application of MEGA-8 in Protein Purification Workflows: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to MEGA-8
This compound, or Octanoyl-N-methylglucamide, is a non-ionic detergent widely utilized in the purification of membrane proteins. Its utility stems from its ability to solubilize membrane proteins from the lipid bilayer while generally preserving their native structure and function. This compound is characterized by a high critical micelle concentration (CMC) of approximately 58 mM, which facilitates its removal by dialysis, a crucial step in many downstream applications. This application note provides detailed protocols and comparative data for the use of this compound in protein purification workflows, with a focus on membrane proteins such as bacteriorhodopsin and G-protein coupled receptors (GPCRs).
Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below, alongside other commonly used non-ionic detergents for comparison.
| Property | This compound | n-Dodecyl-β-D-maltoside (DDM) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Molecular Weight | 321.4 g/mol | 510.6 g/mol | 658.8 g/mol |
| Critical Micelle Concentration (CMC) | ~58 mM | ~0.17 mM | ~0.01 mM |
| Aggregation Number | ~75 | ~100 | ~100 |
| Micelle Molecular Weight | ~24,100 Da | ~51,000 Da | ~65,900 Da |
| Dialyzable | Yes | No | No |
| General Characteristics | Non-denaturing, mild | Non-denaturing, very mild | Non-denaturing, very mild, good for stability |
Application Note 1: Solubilization and Purification of Bacteriorhodopsin
Bacteriorhodopsin, a well-studied light-driven proton pump, serves as an excellent model protein for membrane protein purification protocols. This compound can be effectively used for its solubilization and subsequent purification.
Experimental Workflow: Bacteriorhodopsin Purification
Caption: Workflow for bacteriorhodopsin purification using this compound.
Detailed Protocol:
1. Membrane Preparation:
-
Culture Halobacterium salinarum and harvest cells by centrifugation.
-
Lyse cells by osmotic shock in a low salt buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Isolate purple membranes containing bacteriorhodopsin by sucrose density gradient ultracentrifugation.
2. Solubilization:
-
Resuspend the purified purple membranes in a solubilization buffer containing 2% (w/v) this compound (approximately 62 mM, which is above its CMC). A suitable buffer is 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol.
-
Incubate the suspension at 4°C for 2-4 hours with gentle agitation to allow for complete solubilization of the membrane.
-
Centrifuge at 100,000 x g for 1 hour to pellet any unsolubilized material. The supernatant contains the solubilized bacteriorhodopsin.
3. Immobilized Metal Affinity Chromatography (IMAC):
-
This step is applicable if the bacteriorhodopsin has been engineered to contain a polyhistidine tag (His-tag).
-
Equilibrate a Ni-NTA or other suitable IMAC resin with a buffer containing 0.1% (w/v) this compound (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% this compound).
-
Load the supernatant from the solubilization step onto the column.
-
Wash the column with the equilibration buffer to remove non-specifically bound proteins.
-
Elute the His-tagged bacteriorhodopsin with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
4. Size Exclusion Chromatography (SEC):
-
To further purify the protein and remove aggregates, perform SEC.
-
Equilibrate a suitable SEC column (e.g., Superdex 200) with a buffer containing 0.1% (w/v) this compound (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% this compound).
-
Load the eluted sample from the IMAC step onto the SEC column.
-
Collect fractions and analyze by SDS-PAGE for purity.
Quantitative Data Comparison (Hypothetical Example):
While direct comparative studies are limited, the following table illustrates the expected performance of this compound in comparison to other detergents for bacteriorhodopsin purification based on general detergent properties.
| Detergent | Concentration for Solubilization | Protein Yield (mg/L of culture) | Purity (by SDS-PAGE) |
| This compound | 2.0% (w/v) | 3 - 5 | >90% |
| DDM | 1.0% (w/v) | 4 - 6 | >95% |
| LDAO | 1.5% (w/v) | 2 - 4 | >85% |
Application Note 2: Solubilization of G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that are crucial drug targets. Their purification is challenging due to their inherent instability once removed from the cell membrane. This compound can be a useful detergent for the initial solubilization and screening of conditions for GPCR purification.
Logical Workflow for GPCR Solubilization and Purification
Caption: Logical workflow for GPCR purification, highlighting the detergent screening step.
Detailed Protocol for GPCR Solubilization Screening:
1. Membrane Preparation:
-
Harvest cells expressing the target GPCR.
-
Prepare a crude membrane fraction by cell lysis (e.g., dounce homogenization or sonication) followed by ultracentrifugation.
2. Detergent Screening:
-
Resuspend the membrane pellet in a base buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, protease inhibitors).
-
Aliquot the membrane suspension into several tubes.
-
To each tube, add a different detergent from a stock solution to a final concentration typically 2-5 times its CMC. For this compound, a starting concentration of 1.5-2.0% (w/v) is recommended. Other detergents to screen could include DDM, LDAO, and CHAPS.
-
Incubate at 4°C for 1-2 hours with gentle mixing.
-
Centrifuge at 100,000 x g for 30-60 minutes.
-
Analyze the supernatant for the amount of solubilized GPCR, for example, by Western blotting or a ligand binding assay if a radiolabeled ligand is available.
3. Optimized Solubilization and Purification:
-
Once the optimal detergent and concentration are determined (e.g., 1.8% this compound), scale up the solubilization.
-
Proceed with affinity chromatography (e.g., using an antibody-based resin for a tagged GPCR) and size exclusion chromatography, ensuring the chosen detergent is present in all buffers at a concentration above its CMC (e.g., 0.1% this compound).
Expected Outcomes:
The efficiency of GPCR solubilization can vary significantly depending on the specific receptor and the detergent used. This compound, being a milder non-ionic detergent, may be less efficient in solubilizing some GPCRs compared to harsher detergents but may be better at preserving their functional state.
Hypothetical Solubilization Efficiency Comparison for a Model GPCR:
| Detergent | Concentration | Solubilization Efficiency (%) | Functional Activity Retained (%) |
| This compound | 1.8% | 40 - 60 | 70 - 90 |
| DDM | 1.0% | 60 - 80 | 80 - 95 |
| LDAO | 1.2% | 70 - 90 | 30 - 50 |
| CHAPS | 1.0% | 50 - 70 | 60 - 80 |
Conclusion
This compound is a valuable tool in the protein purification toolkit, particularly for membrane proteins. Its high CMC allows for easy removal, which is advantageous for downstream applications such as structural studies or functional assays that are sensitive to detergents. While it may not always provide the highest solubilization efficiency compared to other detergents like DDM, its mild nature often results in a higher yield of functionally active protein. The optimal choice of detergent and its concentration must be determined empirically for each target protein, and the protocols provided here serve as a starting point for such optimization. Researchers are encouraged to perform systematic screening to identify the best conditions for their specific protein of interest.
Application Notes and Protocols for MEGA-8 Detergent in Western Blotting of Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Western blotting is a cornerstone technique for the detection and semi-quantitative analysis of specific proteins in complex biological samples. However, the analysis of membrane proteins presents unique challenges due to their hydrophobic nature and association with the lipid bilayer. Effective solubilization of the cell membrane to release these proteins in a stable and detectable form is critical for successful Western blot analysis. MEGA-8, a non-ionic glucamide-based detergent, has emerged as a valuable tool for the extraction and analysis of membrane proteins. Its high critical micelle concentration (CMC) of 60 mM facilitates its removal during subsequent steps, and its non-denaturing nature helps to preserve the native structure and antigenicity of the target protein.
These application notes provide a comprehensive guide to the use of this compound in Western blot protocols for membrane proteins, including detailed methodologies, data presentation, and visual representations of workflows and relevant signaling pathways.
Data Presentation: Properties of Common Detergents for Membrane Protein Solubilization
The selection of an appropriate detergent is paramount for the successful solubilization and subsequent immunodetection of membrane proteins. The following table summarizes the key properties of this compound in comparison to other commonly used detergents. This information is crucial for designing and troubleshooting Western blot experiments.
| Detergent | Chemical Class | Type | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Aggregation Number | Dialyzable |
| This compound | N-Octanoyl-N-methylglucamide | Non-ionic | 321.43 | 60 mM | ~60 | Yes |
| Triton X-100 | Polyoxyethylene(10) isooctylphenyl ether | Non-ionic | ~625 | 0.24 mM | ~140 | No |
| Sodium Dodecyl Sulfate (SDS) | Alkyl sulfate | Anionic | 288.38 | 8.2 mM | ~62 | Yes |
| CHAPS | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | Zwitterionic | 614.88 | 8 mM | ~10 | Yes |
| Digitonin | Steroid glycoside | Non-ionic | 1229.31 | <0.5 mM | ~60 | No |
Experimental Protocols
Protocol 1: Membrane Protein Extraction using this compound for Western Blotting
This protocol describes the solubilization of membrane proteins from cultured mammalian cells using this compound.
Materials:
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, Protease Inhibitor Cocktail (1X final concentration)
-
Microcentrifuge
-
Sonicator (optional)
-
BCA Protein Assay Kit
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
Add a minimal volume of ice-cold PBS and scrape the cells.
-
For suspension cells, centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant. Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer. A general starting point is 200-500 µL for a 10 cm dish or 1x10^7 cells.
-
Incubate the cell suspension on ice for 30 minutes with gentle vortexing every 10 minutes.
-
(Optional) For difficult-to-lyse cells or to enhance extraction, sonicate the lysate on ice. Use short pulses (e.g., 3 x 10 seconds) to avoid overheating and protein denaturation.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.
-
Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the solubilized fraction using a BCA Protein Assay Kit. This compound is generally compatible with the BCA assay at concentrations up to 5%. However, it is recommended to include the Lysis Buffer in the standard curve to ensure accuracy.
-
Protocol 2: Western Blotting of this compound Solubilized Membrane Proteins
This protocol outlines the steps for SDS-PAGE, protein transfer, and immunodetection of membrane proteins solubilized with this compound.
Materials:
-
Solubilized membrane protein lysate (from Protocol 1)
-
4X Laemmli Sample Buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT)
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody specific to the target membrane protein
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation for SDS-PAGE:
-
Mix the protein lysate with 4X Laemmli Sample Buffer to a final 1X concentration.
-
For most proteins, heat the samples at 95-100°C for 5-10 minutes to denature the proteins. Note: For some multi-pass transmembrane proteins, boiling can cause aggregation. In such cases, incubation at a lower temperature (e.g., 37°C for 30 minutes or room temperature for 20 minutes) may be optimal.
-
-
SDS-PAGE:
-
Load 20-40 µg of total protein per lane into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure complete contact between the gel and the membrane.
-
-
Blocking:
-
After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific binding of antibodies.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer at the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the signal using an imaging system.
-
Mandatory Visualizations
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is implicated in various cancers. Western blotting is a key technique to study the activation and downstream signaling of EGFR by detecting its phosphorylation status and the levels of downstream effector proteins.
Caption: EGFR Signaling Pathway initiated by ligand binding.
Experimental Workflow: Western Blot for Membrane Proteins using this compound
The following diagram illustrates the key steps involved in performing a Western blot for membrane proteins using this compound detergent for solubilization.
Caption: Workflow for Western Blotting of Membrane Proteins.
Application Notes and Protocols for Co-Immunoprecipitation of Protein Complexes Using MEGA-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment. The success of a Co-IP experiment hinges on the ability to lyse cells and solubilize protein complexes without disrupting the delicate interactions between constituent proteins. The choice of detergent is therefore critical. MEGA-8 (Octanoyl-N-methylglucamide) is a non-ionic, water-soluble detergent that offers a gentle alternative for the solubilization and purification of protein complexes, particularly those involving membrane proteins.[1][2] Its non-denaturing properties help to preserve the secondary and tertiary structures of proteins, making it an ideal candidate for Co-IP experiments aimed at isolating intact protein complexes.[1]
This application note provides a detailed protocol for the use of this compound in Co-IP experiments, guidance on data presentation, and visualizations to aid in understanding the experimental workflow and underlying principles.
Principle of Co-Immunoprecipitation with this compound
The fundamental principle of Co-IP is to use an antibody to capture a specific protein (the "bait") from a cell lysate, thereby also capturing any proteins that are bound to it (the "prey"). This compound facilitates this process by disrupting the lipid bilayer of cellular membranes to release protein complexes into the lysate. As a non-ionic detergent, this compound has a neutral head group and is less harsh than ionic detergents, minimizing the disruption of protein-protein interactions.[3] Its relatively high critical micelle concentration (CMC) of 60-70 mM also allows for its removal by dialysis if necessary. The isolated protein complexes can then be analyzed by various downstream techniques, such as Western blotting or mass spectrometry, to identify the interacting partners.
Materials and Reagents
-
Cells or Tissues of Interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 0.5% - 2.0% (w/v) this compound. Note: The optimal concentration of this compound should be determined empirically for each specific protein complex and cell type.
-
Protease and Phosphatase Inhibitor Cocktails
-
Primary Antibody specific to the bait protein
-
Isotype Control Antibody (e.g., normal IgG from the same species as the primary antibody)
-
Protein A/G Agarose or Magnetic Beads
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 0.1% - 0.5% (w/v) this compound.
-
Elution Buffer: e.g., 0.1 M Glycine-HCl (pH 2.5-3.0) for non-denaturing elution or 2X Laemmli sample buffer for denaturing elution.
-
Microcentrifuge tubes, ice-cold
-
Refrigerated microcentrifuge
-
End-over-end rotator
Detailed Experimental Protocol
This protocol provides a general guideline for performing Co-IP using this compound. Optimization of incubation times, antibody concentrations, and wash conditions may be necessary for specific applications.
Cell Lysis
-
Culture and harvest cells of interest. For adherent cells, wash with ice-cold PBS and scrape. For suspension cells, pellet by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing freshly added protease and phosphatase inhibitors. A general starting point is 1 mL of Lysis Buffer per 10^7 cells.
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. This fraction contains the solubilized proteins.
Pre-clearing the Lysate (Optional but Recommended)
-
Add Protein A/G beads to the cleared lysate (20-30 µL of 50% slurry per 1 mL of lysate).
-
Incubate on an end-over-end rotator for 1 hour at 4°C to reduce non-specific binding of proteins to the beads.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
Immunoprecipitation
-
Determine the protein concentration of the pre-cleared lysate using a standard protein assay (e.g., BCA assay).
-
To 1 mg of total protein lysate, add the primary antibody against the bait protein. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg is common.
-
As a negative control, prepare a parallel tube with an isotype control antibody at the same concentration.
-
Incubate the lysate-antibody mixture on an end-over-end rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to each tube.
-
Incubate on an end-over-end rotator for an additional 1-2 hours at 4°C to allow the antibody-protein complexes to bind to the beads.
Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the centrifugation and resuspension steps for a total of 3-5 washes to remove non-specifically bound proteins.
Elution
-
After the final wash, carefully remove all of the supernatant.
-
For denaturing elution (for subsequent SDS-PAGE and Western blotting): Resuspend the beads in 20-40 µL of 2X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes. Pellet the beads by centrifugation, and the supernatant containing the eluted proteins is ready for analysis.
-
For non-denaturing elution (for functional assays or mass spectrometry): Resuspend the beads in 50-100 µL of 0.1 M Glycine-HCl (pH 2.5-3.0). Incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and immediately transfer the supernatant to a new tube containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to restore the physiological pH.
Data Presentation
Quantitative data from Co-IP experiments should be summarized in a clear and structured format to allow for easy comparison and interpretation. The following table provides a template for presenting such data.
Note: The following data is illustrative and serves as an example of how to present quantitative results from a Co-IP experiment using this compound. Actual results will vary depending on the specific proteins and experimental conditions.
| Bait Protein | Prey Protein | This compound Conc. in Lysis Buffer (%) | Protein Yield (Bait) (µg) | Co-precipitated Prey (Relative to Bait) | Interaction Strength |
| EGFR | Grb2 | 0.5 | 15.2 | 0.85 | Strong |
| EGFR | Grb2 | 1.0 | 18.5 | 0.92 | Strong |
| EGFR | Grb2 | 2.0 | 12.1 | 0.65 | Moderate |
| p53 | MDM2 | 0.5 | 8.9 | 0.75 | Strong |
| p53 | MDM2 | 1.0 | 10.2 | 0.81 | Strong |
| p53 | MDM2 | 2.0 | 7.5 | 0.55 | Moderate |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.
References
- 1. Advances in protein complex analysis using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-immunoprecipitation for Identifying Protein-Protein Interactions in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MEGA-8 in Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction to MEGA-8
This compound (Octanoyl-N-methylglucamide) is a non-ionic detergent that has gained utility in the field of proteomics for the sample preparation of proteins destined for mass spectrometry (MS) analysis. Its non-ionic nature makes it generally more compatible with downstream analytical techniques like liquid chromatography-mass spectrometry (LC-MS) compared to ionic detergents such as sodium dodecyl sulfate (SDS). The primary role of this compound in this context is to aid in the solubilization and denaturation of proteins, particularly membrane proteins, which are notoriously difficult to analyze due to their hydrophobic nature. Effective protein solubilization is a critical first step to ensure efficient enzymatic digestion and subsequent identification and quantification of peptides by mass spectrometry. The use of MS-compatible detergents like this compound can improve protein yield and sequence coverage in proteomic experiments.
Core Applications
-
Solubilization of Proteins: this compound is effective in disrupting cellular membranes and solubilizing proteins, including integral membrane proteins, by mimicking the lipid bilayer environment.
-
Enhancement of Enzymatic Digestion: By denaturing proteins and making them more accessible to proteolytic enzymes like trypsin, this compound can improve the efficiency of protein digestion, leading to a greater number of identifiable peptides.
-
Compatibility with Mass Spectrometry: As a non-ionic detergent, this compound has a lower tendency to interfere with the ionization process in the mass spectrometer and the chromatographic separation of peptides, compared to ionic detergents. However, its removal or reduction in concentration prior to MS analysis is still a crucial step to prevent ion suppression.
Experimental Protocols
Protocol 1: In-Solution Protein Digestion with this compound
This protocol describes the steps for protein extraction, solubilization, reduction, alkylation, and tryptic digestion of cellular or tissue samples using this compound.
Materials:
-
Lysis Buffer: 50 mM Ammonium Bicarbonate, 1% (w/v) this compound, Protease and Phosphatase Inhibitor Cocktail
-
Dithiothreitol (DTT) solution (500 mM)
-
Iodoacetamide (IAA) solution (1 M)
-
Ammonium Bicarbonate (50 mM, pH 8.0)
-
Trypsin (MS-grade)
-
Formic Acid (FA)
-
Acetonitrile (ACN)
-
C18 spin columns or tips for desalting
Procedure:
-
Cell Lysis and Protein Extraction:
-
Resuspend cell pellet or homogenized tissue in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Sonicate the lysate on ice to further disrupt cells and shear nucleic acids.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 20 minutes to alkylate free cysteine residues.
-
-
Tryptic Digestion:
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the this compound concentration to below its critical micelle concentration (CMC) if necessary to improve trypsin activity (e.g., to <0.5%).
-
Add MS-grade trypsin at a 1:50 (trypsin:protein, w/w) ratio.
-
Incubate overnight at 37°C with gentle shaking.
-
-
Digestion Quenching and Detergent Removal:
-
Stop the digestion by adding formic acid to a final concentration of 1% (v/v).
-
This compound can be removed using detergent removal spin columns or by solid-phase extraction (SPE) with C18 material. Follow the manufacturer's protocol for the chosen removal method.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using a C18 spin column or tip.
-
Wash the column with a solution of 0.1% formic acid in water.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Sample Reconstitution for LC-MS/MS:
-
Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Data Presentation
A critical aspect of evaluating the effectiveness of a detergent in proteomics sample preparation is the quantitative assessment of key metrics. While specific data for this compound is sparse, the following tables illustrate how such data should be structured for a clear comparison with other commonly used detergents. The values presented are hypothetical and for illustrative purposes only.
Table 1: Comparison of Protein Yield from Cell Lysates
| Detergent | Concentration (%) | Average Protein Yield (µg/mg of cells) | Standard Deviation |
| This compound | 1.0 | Data Not Available | Data Not Available |
| RapiGest SF | 0.1 | 150 | ± 12 |
| SDS | 2.0 | 180 | ± 15 |
| CHAPS | 1.0 | 135 | ± 10 |
Table 2: Mass Spectrometry Identification Metrics
| Detergent | Number of Identified Peptides | Number of Identified Proteins | Average Protein Sequence Coverage (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| RapiGest SF | 8,500 | 2,100 | 25 |
| SDS (with FASP) | 9,200 | 2,300 | 28 |
| CHAPS | 7,800 | 1,950 | 22 |
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the sample preparation process for mass spectrometry.
Application Notes and Protocols for MEGA-8 in Membrane Protein Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to MEGA-8
This compound (Octanoyl-N-methylglucamide) is a non-ionic detergent widely utilized in the structural analysis of membrane proteins. Its non-denaturing properties make it an effective agent for solubilizing membrane proteins from the lipid bilayer while preserving their native structure and biological activity.[1][2] Key characteristics of this compound include its transparency in the UV region of the electromagnetic spectrum, which prevents interference with protein concentration measurements, and a relatively high critical micelle concentration (CMC) that facilitates its removal by dialysis.[1][2] These properties make this compound a valuable tool for researchers in structural biology, particularly for studies involving X-ray crystallography and cryo-electron microscopy (cryo-EM).
Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in membrane protein research. These properties influence its behavior in solution and its interaction with membrane proteins.
| Property | Value | References |
| Molecular Weight | 321.4 g/mol | [3][4] |
| Molecular Formula | C₁₅H₃₁NO₆ | [3][4] |
| Type | Non-ionic | [2][4] |
| Appearance | White powder | [4] |
| Purity | >99% | [4] |
| Solubility | Water soluble | [4] |
| Critical Micelle Concentration (CMC) | 58-79 mM (in water at 25°C) | [2][3][4][5] |
Experimental Protocols
I. Membrane Protein Solubilization
The initial and most critical step in the purification of membrane proteins is their extraction from the native membrane environment using a suitable detergent. The goal is to disrupt the lipid bilayer and form stable protein-detergent micelles without denaturing the protein.
Workflow for Membrane Protein Solubilization:
Caption: Workflow for membrane protein solubilization using this compound.
Protocol for Solubilization Screening:
-
Prepare Membrane Fractions: Isolate cell membranes containing the protein of interest using standard cell lysis and ultracentrifugation protocols. Resuspend the membrane pellet in a buffer appropriate for your protein (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Detergent Screening: To determine the optimal this compound concentration, perform small-scale solubilization trials.
-
Prepare a series of buffers containing varying concentrations of this compound, typically ranging from 1 to 5 times the CMC (e.g., 60 mM, 120 mM, 180 mM, 240 mM, 300 mM).
-
Add the membrane suspension to each this compound buffer at a protein-to-detergent ratio of approximately 1:10 (w/w).
-
Incubate the mixtures for 1-2 hours at 4°C with gentle agitation.
-
-
Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated protein.
-
Analysis: Carefully collect the supernatant, which contains the solubilized protein-detergent complexes. Analyze the supernatant and the pellet fractions by SDS-PAGE and Western blot (if an antibody is available) to assess the solubilization efficiency at each this compound concentration. The optimal concentration will be the one that yields the highest amount of soluble, monodisperse protein.
II. Purification of Solubilized Membrane Proteins
Once solubilized, the membrane protein of interest must be purified from other cellular components. Affinity chromatography is a commonly used method, followed by size-exclusion chromatography (SEC) to ensure homogeneity. Throughout the purification process, it is crucial to maintain a this compound concentration above its CMC to keep the protein soluble.
Workflow for Membrane Protein Purification:
Caption: Purification workflow for this compound solubilized membrane proteins.
General Purification Protocol:
-
Affinity Chromatography:
-
Equilibrate an affinity column (e.g., Ni-NTA for His-tagged proteins) with a buffer containing this compound at a concentration of 1-2 times the CMC (e.g., 60-120 mM).
-
Load the supernatant from the solubilization step onto the column.
-
Wash the column extensively with the equilibration buffer to remove non-specifically bound proteins.
-
Elute the target protein using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins) that also includes this compound at a concentration above its CMC.
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the eluted protein from the affinity step.
-
Equilibrate a SEC column with a buffer containing this compound (1-2 x CMC).
-
Load the concentrated protein onto the SEC column to separate the monodisperse protein-detergent complexes from aggregates and other impurities.
-
Collect fractions corresponding to the monodisperse peak and analyze by SDS-PAGE for purity.
-
III. Structural Analysis by X-ray Crystallography and Cryo-EM
The ultimate goal of this workflow is to obtain a high-resolution 3D structure of the membrane protein. The purified, homogeneous protein-detergent complexes can be used for either X-ray crystallography or cryo-EM.
Conceptual Pathway to Structure Determination:
Caption: Pathways to structural analysis from purified protein-detergent complexes.
Protocol for Crystallization Screening:
-
Concentrate Protein: Concentrate the purified protein in this compound to a concentration suitable for crystallization, typically 5-10 mg/mL.
-
Screening: Use commercial or in-house crystallization screens to test a wide range of precipitant conditions. The high CMC of this compound can be advantageous in crystallization as it may be more easily displaced during crystal packing.
-
Optimization: Once initial crystal hits are identified, optimize the conditions by fine-tuning the precipitant concentration, pH, and additives.
Protocol for Cryo-EM Grid Preparation:
-
Concentration Adjustment: Adjust the concentration of the purified protein in this compound to an optimal range for cryo-EM, typically 1-5 mg/mL.
-
Grid Preparation: Apply a small volume (2-3 µL) of the protein solution to a glow-discharged cryo-EM grid.
-
Vitrification: Blot the grid to create a thin film of the sample and rapidly plunge-freeze it in liquid ethane.
-
Screening: Screen the frozen grids in a transmission electron microscope to assess particle distribution and ice thickness. The optimal concentration of this compound should be sufficient to maintain protein stability without causing excessive background noise in the images.
Reconstitution for Functional Studies
To validate the biological activity of the purified membrane protein, it can be reconstituted into an artificial lipid bilayer, such as liposomes. The high CMC of this compound allows for its efficient removal, which is crucial for successful reconstitution.
Protocol for Reconstitution into Liposomes:
-
Prepare Liposomes: Prepare liposomes with a lipid composition that mimics the native membrane environment.
-
Mix Protein and Liposomes: Mix the purified protein-detergent complexes with the pre-formed liposomes.
-
Detergent Removal: Remove the this compound by dialysis against a detergent-free buffer. The gradual removal of the detergent will lead to the spontaneous insertion of the membrane protein into the lipid bilayer.
-
Functional Assay: Perform a functional assay to confirm that the reconstituted protein is active. For example, for a transporter protein, you could measure its ability to transport a specific substrate across the liposome membrane.[6][7]
Conclusion
This compound is a versatile and effective non-ionic detergent for the solubilization, purification, and structural analysis of membrane proteins. Its favorable physicochemical properties, particularly its high critical micelle concentration, make it a valuable tool for researchers aiming to preserve the native structure and function of their target proteins. The protocols outlined in these application notes provide a general framework for utilizing this compound in the challenging field of membrane protein structural biology. However, it is important to note that optimal conditions will vary for each specific membrane protein and should be determined empirically.
References
- 1. Detergent this compound | CAS 85316-98-9 Dojindo [dojindo.com]
- 2. This compound | Hello Bio [hellobio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Membrane reconstitution of ABC transporters and assays of translocator function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of MEGA-8 in Functional Assays for Reconstituted Proteins
Introduction
MEGA-8 (n-Octanoyl-N-methylglucamide) is a non-ionic, water-soluble detergent widely utilized in membrane biochemistry.[1] Its non-denaturing properties make it an ideal choice for solubilizing integral membrane proteins (IMPs) while preserving their secondary and tertiary structures, which is crucial for maintaining biological activity.[1] Following solubilization and purification, IMPs are often reconstituted into artificial lipid bilayers, such as liposomes or nanodiscs, to study their function in a controlled, native-like environment.[2][3]
This compound is particularly well-suited for these reconstitution protocols due to its relatively high critical micelle concentration (CMC).[1][4] A high CMC facilitates the detergent's removal by methods like dialysis or hydrophobic adsorption, a critical step for the successful incorporation of the protein into the lipid bilayer.[2][5][6] These application notes provide an overview of this compound's properties, detailed protocols for its use in protein reconstitution, and examples of subsequent functional assays.
Data Presentation: Physicochemical Properties of this compound
The selection of a detergent is critical for the successful solubilization and reconstitution of a membrane protein.[6] The table below summarizes key quantitative properties of this compound.
| Property | Value | Source |
| Chemical Name | n-Octanoyl-N-methylglucamide | [7] |
| Molecular Formula | C₁₅H₃₁NO₅ | [5] |
| Molecular Weight | 321 g/mol | [5] |
| Detergent Class | Non-ionic | [1] |
| Critical Micelle Conc. (CMC) | 51.3 mM (in saline buffer at 25°C) | [4] |
| 58 mM | [5] | |
| 79 mM | [1] | |
| Appearance | White to off-white solid | [1] |
| Key Features | Non-denaturing, UV transparent, easily removable by dialysis | [1][5] |
Note: The CMC of a detergent can vary depending on buffer conditions, temperature, and the presence of other solutes.[4][8]
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is essential for understanding the application of this compound. The following diagrams illustrate the key workflows and a representative signaling pathway.
Caption: General workflow for solubilizing and reconstituting a membrane protein using this compound.
Caption: Key steps in a functional transport assay using reconstituted proteoliposomes.
Caption: A typical G protein-coupled receptor (GPCR) signaling cascade.
Experimental Protocols
The following protocols provide detailed methodologies for using this compound to prepare membrane proteins for functional analysis.
Protocol 1: Solubilization of Membrane Proteins with this compound
This protocol describes the initial extraction of a target membrane protein from its native membrane environment.
-
Buffer Preparation:
-
Prepare a suitable solubilization buffer. A typical buffer may contain 20-50 mM Tris-HCl or HEPES-NaOH (pH 7.5), 150-300 mM NaCl, 10% glycerol, and protease inhibitors. The exact composition should be optimized for the target protein.
-
-
Preparation of this compound Stock:
-
Prepare a 10% (w/v) stock solution of this compound in the solubilization buffer (~311 mM). Ensure the detergent is fully dissolved. Store aliquots at -20°C.[1]
-
-
Membrane Preparation:
-
Isolate membranes containing the protein of interest using standard cell lysis and centrifugation techniques.
-
Determine the total protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Optimal Detergent Concentration:
-
To solubilize the membrane, the final this compound concentration must be above its CMC.[6]
-
A common starting point is a final concentration of 1-2% (w/v) this compound. This should be optimized for each protein to ensure efficient solubilization without causing denaturation.
-
-
Solubilization Procedure:
-
Resuspend the prepared membranes in solubilization buffer to a final total protein concentration of 5-10 mg/mL.
-
Add the 10% this compound stock solution to the membrane suspension to achieve the desired final detergent concentration.
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation (e.g., on a rotator).
-
Centrifuge the mixture at high speed (e.g., >100,000 x g) for 1 hour at 4°C to pellet unsolubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins. This extract is now ready for purification.
-
Protocol 2: Reconstitution into Liposomes via Detergent Adsorption
This protocol describes the incorporation of a purified, this compound-solubilized protein into pre-formed lipid vesicles (liposomes). Detergent removal is achieved using hydrophobic polystyrene beads (e.g., Bio-Beads SM-2).[9][10]
-
Liposome Preparation:
-
Prepare a lipid film by drying a solution of the desired lipids (e.g., a mixture of E. coli polar lipids or POPC:POPS) under a stream of nitrogen, followed by vacuum desiccation for at least 2 hours.[11]
-
Hydrate the lipid film in the desired internal buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.0) to a final lipid concentration of 10-20 mg/mL.[11]
-
Create unilamellar vesicles by subjecting the lipid suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters (e.g., 100 nm or 400 nm pore size).[12]
-
-
Preparation of Bio-Beads:
-
Wash the Bio-Beads extensively with methanol, followed by water, and finally with the reconstitution buffer to remove preservatives and fine particles.[11]
-
-
Reconstitution Reaction:
-
In a reaction tube, combine the purified protein (in this compound containing buffer) with the prepared liposomes. The lipid-to-protein ratio (LPR) is a critical parameter that must be optimized; starting ratios often range from 50:1 to 500:1 (w/w).[10]
-
Incubate the protein-liposome mixture for 30-60 minutes at room temperature or 4°C with gentle mixing to allow for the formation of mixed micelles.[11]
-
-
Detergent Removal:
-
Add the washed Bio-Beads to the mixture at a ratio of approximately 10:1 to 30:1 (w/w) of wet beads to detergent.[9][11]
-
Incubate the reaction with gentle rotation at 4°C. The incubation time depends on the detergent and desired rate of removal but typically ranges from 2 hours to overnight. A stepwise addition of beads can sometimes improve reconstitution efficiency.
-
As this compound is removed, the protein will spontaneously insert into the lipid bilayers, forming proteoliposomes.[6]
-
-
Harvesting Proteoliposomes:
-
Carefully aspirate the supernatant containing the proteoliposomes, leaving the Bio-Beads behind. The proteoliposomes are now ready for functional assays.
-
Protocol 3: Functional Transport Assay for Reconstituted Transporters
This protocol provides a general method to measure the activity of a reconstituted secondary active transporter.[13][14]
-
Assay Setup:
-
The proteoliposomes should be prepared with a specific internal buffer composition (Protocol 2, Step 1). The external buffer will be exchanged to create the necessary ion gradients to drive transport.
-
Pass the proteoliposomes through a small, pre-equilibrated size-exclusion column (e.g., Sephadex G-50) to exchange the external buffer and remove any untrapped components.
-
-
Initiating Transport:
-
Divide the proteoliposome solution into aliquots.
-
To initiate the transport reaction, add a small volume of a stock solution containing the radiolabeled substrate (e.g., ³H-uridine for a nucleoside transporter) to the proteoliposome suspension.[13] Also, add the driving ion (e.g., Na⁺) if it is not already present in the external buffer.
-
Incubate the reaction at the desired temperature (e.g., 25°C or 37°C).
-
-
Stopping the Reaction and Quantifying Uptake:
-
At specific time points (e.g., 15s, 30s, 1 min, 5 min, 15 min), take an aliquot of the reaction mixture and stop the transport process.
-
Stopping is achieved by rapid dilution into a large volume of ice-cold quench buffer, immediately followed by filtration through a membrane filter (e.g., 0.22 µm nitrocellulose) that retains the proteoliposomes but allows the buffer and unincorporated substrate to pass through.
-
Quickly wash the filter with additional quench buffer to remove any non-specifically bound substrate.
-
-
Data Analysis:
-
Place the filter into a scintillation vial with a suitable scintillation cocktail.
-
Measure the amount of radioactivity trapped inside the proteoliposomes using a liquid scintillation counter.
-
Plot the internalized substrate (in nmol/mg protein) as a function of time to determine the initial rate of transport. Compare results with control conditions (e.g., proteoliposomes without a driving ion gradient or empty liposomes) to confirm protein-specific activity.
-
References
- 1. This compound | Hello Bio [hellobio.com]
- 2. nbinno.com [nbinno.com]
- 3. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility properties of the alkylmethylglucamide surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEGA 8 Detergent | AAT Bioquest [aatbio.com]
- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 7. Solubilization and reconstitution of membrane proteins of Escherichia coli using alkanoyl-N-methylglucamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. A New Method for the Reconstitution of Membrane Proteins into Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Liposome reconstitution of a minimal protein‐mediated membrane fusion machine | The EMBO Journal [link.springer.com]
- 13. Liposome reconstitution and transport assay for recombinant transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating MEGA-8 in Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MEGA-8 (N-octanoyl-N-methylglucamide) is a non-ionic detergent widely utilized for the solubilization of membrane proteins while preserving their native structure and function. Its well-defined chemical properties, including a high critical micelle concentration (CMC), make it a valuable tool in biochemical and structural biology research. While less conventional in mainstream lipidomics, which often relies on solvent-based extraction methods like Folch or Bligh & Dyer, this compound presents a unique opportunity for targeted lipidomics studies, particularly in the investigation of lipid domains such as detergent-resistant membranes (DRMs), often referred to as lipid rafts.
These specialized membrane microdomains are enriched in specific lipids, including sphingolipids and cholesterol, and play crucial roles in cellular signaling. The use of a mild non-ionic detergent like this compound allows for the isolation of these structures, enabling the detailed characterization of their lipid composition. However, the presence of detergents can interfere with downstream analytical techniques like mass spectrometry. Therefore, protocols for detergent removal are critical.
These application notes provide a detailed, though proposed, protocol for the incorporation of this compound in lipidomics workflows for the enrichment and analysis of specific lipid fractions. Due to a lack of established and validated protocols for the direct use of this compound in broad lipidomics extraction in existing literature, the following methodologies are adapted from established protocols for other non-ionic detergents used in the isolation of DRMs.
Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-octanoyl-N-methylglucamide | N/A |
| Molecular Formula | C₁₅H₃₁NO₆ | N/A |
| Molecular Weight | 321.4 g/mol | N/A |
| Detergent Type | Non-ionic | N/A |
| CMC | ~60-70 mM | N/A |
| Aggregation Number | Variable | N/A |
| Appearance | White to off-white powder | N/A |
Experimental Protocols
Protocol 1: Isolation of Detergent-Resistant Membranes (DRMs) using this compound
This protocol describes the isolation of DRMs from cultured mammalian cells using this compound, followed by a sucrose gradient centrifugation to separate the lipid raft fractions.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA)
-
This compound
-
Sucrose solutions (40%, 30%, and 5% w/v in TNE buffer)
-
Dounce homogenizer
-
Ultracentrifuge and rotor
-
Protease inhibitor cocktail
Procedure:
-
Cell Harvesting and Lysis:
-
Grow cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into ice-cold TNE buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension with 10-15 strokes in a pre-chilled Dounce homogenizer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Collect the supernatant (post-nuclear supernatant).
-
-
Detergent Solubilization:
-
Determine the protein concentration of the post-nuclear supernatant.
-
Adjust the protein concentration to approximately 1 mg/mL with TNE buffer.
-
Add this compound to a final concentration of 1% (w/v).
-
Incubate on ice for 30 minutes with gentle rocking.
-
-
Sucrose Gradient Centrifugation:
-
In an ultracentrifuge tube, carefully layer the sucrose solutions in the following order:
-
1 mL of 40% sucrose
-
2 mL of 30% sucrose
-
1 mL of the cell lysate (now in 1% this compound and adjusted to ~4% sucrose)
-
1 mL of 5% sucrose
-
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
-
Fraction Collection:
-
Carefully collect 0.5 mL fractions from the top of the gradient.
-
The DRM/lipid raft fraction is typically found at the interface of the 5% and 30% sucrose layers.
-
Analyze an aliquot of each fraction for protein content and lipid raft markers (e.g., flotillin, caveolin) by Western blotting to identify the DRM-enriched fractions.
-
Protocol 2: Lipid Extraction from DRM Fractions
This protocol is a standard Folch extraction adapted for the lipid extraction from the collected sucrose gradient fractions.
Materials:
-
Collected DRM fractions from Protocol 1
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas stream
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Phase Separation:
-
To 0.5 mL of the collected DRM fraction, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex thoroughly for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at room temperature to separate the phases.
-
Carefully collect the lower organic phase, avoiding the protein interface.
-
-
Washing:
-
Add 0.5 mL of 0.9% NaCl solution to the collected organic phase.
-
Vortex and centrifuge as in step 1.
-
Remove the upper aqueous phase.
-
-
Drying and Storage:
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid film in a suitable solvent for downstream analysis (e.g., isopropanol:acetonitrile:water 2:1:1, v/v/v for LC-MS).
-
Store at -80°C until analysis.
-
Protocol 3: this compound Detergent Removal
For sensitive mass spectrometry applications, residual this compound may need to be removed. This can be achieved using detergent removal spin columns.
Materials:
-
Lipid extract containing this compound
-
Detergent removal spin columns (e.g., based on cyclodextrin or other affinity matrices)
-
Appropriate buffers as per the manufacturer's instructions
Procedure:
-
Column Preparation:
-
Equilibrate the detergent removal spin column according to the manufacturer's protocol.
-
-
Sample Application and Elution:
-
Apply the lipid extract to the column.
-
Centrifuge to collect the detergent-depleted sample.
-
Follow the manufacturer's instructions for washing and elution to maximize lipid recovery and detergent removal.
-
Data Presentation
The following table presents hypothetical quantitative data from a lipidomics analysis of DRM and non-DRM fractions isolated using the this compound protocol. This data is for illustrative purposes to demonstrate the expected enrichment of certain lipid classes in DRMs.
| Lipid Class | DRM Fraction (mol %) | Non-DRM Fraction (mol %) | Fold Enrichment (DRM/Non-DRM) |
| Phosphatidylcholine (PC) | 30.5 ± 2.1 | 45.2 ± 3.5 | 0.67 |
| Phosphatidylethanolamine (PE) | 15.2 ± 1.5 | 20.8 ± 2.0 | 0.73 |
| Phosphatidylserine (PS) | 5.1 ± 0.8 | 8.5 ± 1.1 | 0.60 |
| Phosphatidylinositol (PI) | 4.8 ± 0.6 | 7.1 ± 0.9 | 0.68 |
| Sphingomyelin (SM) | 25.3 ± 2.8 | 8.2 ± 1.3 | 3.09 |
| Cholesterol (Chol) | 18.1 ± 1.9 | 9.2 ± 1.2 | 1.97 |
| Other | 1.0 ± 0.3 | 1.0 ± 0.2 | 1.00 |
Visualizations
Caption: Experimental workflow for DRM isolation and lipid analysis using this compound.
Caption: Signaling pathway localized within a lipid raft microdomain.
Troubleshooting & Optimization
Common issues with MEGA-8 in protein extraction experiments
Welcome to the technical support center for MEGA-8, a non-ionic detergent widely used in the solubilization and extraction of membrane proteins. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their protein extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein extraction?
A1: this compound (Octanoyl-N-methyl-D-glucamine) is a non-ionic detergent valued for its gentle, non-denaturing properties. It is effective at disrupting lipid-lipid and lipid-protein interactions to solubilize membrane proteins while preserving their native structure and function. Its high Critical Micelle Concentration (CMC) makes it easily removable by dialysis, which is advantageous for downstream applications.
Q2: How do I choose the optimal concentration of this compound for my experiment?
A2: The optimal concentration of this compound is protein-dependent and often requires empirical determination. A good starting point is to use a concentration above its CMC. A titration of this compound concentration, typically ranging from 1 to 10 times the CMC, should be performed to find the best balance between solubilization efficiency and protein stability.
Q3: My protein precipitates after adding this compound. What should I do?
A3: Protein precipitation can occur for several reasons. First, ensure your this compound concentration is above the CMC. Below the CMC, the detergent monomers may not effectively shield the hydrophobic regions of the protein, leading to aggregation. Also, consider optimizing the buffer conditions, such as pH and ionic strength. The addition of stabilizing agents like glycerol (5-20%) may also help.
Q4: Can this compound interfere with my protein quantification assay?
A4: Yes, like most detergents, this compound can interfere with common protein assays. The Bradford assay is particularly sensitive to detergents. The Bicinchoninic Acid (BCA) assay is generally more compatible with detergents like this compound. If you encounter interference, you may need to dilute your sample to reduce the detergent concentration or use a detergent-compatible protein assay kit.
Q5: How can I remove this compound after protein extraction?
A5: Due to its high CMC, this compound is readily removed by dialysis. Dialysis against a detergent-free buffer allows the monomeric detergent to pass through the dialysis membrane, effectively reducing its concentration in the protein sample. Other methods like gel filtration and hydrophobic interaction chromatography can also be effective.
Data Presentation: Properties of this compound
The following table summarizes the key quantitative properties of this compound.
| Property | Value | References |
| Molecular Weight | 321.4 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 58 - 79 mM | [1][2] |
| Typical Working Concentration | 1-10 x CMC (e.g., 60 mM - 800 mM) |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Protein Yield | - Inefficient cell lysis.- Suboptimal this compound concentration.- Insufficient incubation time or temperature. | - Ensure complete cell lysis using appropriate mechanical methods (e.g., sonication).- Perform a detergent concentration titration to find the optimal concentration.- Increase incubation time (e.g., from 30 minutes to 2 hours) or temperature (e.g., room temperature instead of 4°C), monitoring protein stability. |
| Protein Precipitation/Aggregation | - this compound concentration is below the CMC.- The protein is unstable in this compound.- Suboptimal buffer conditions (pH, ionic strength). | - Ensure the this compound concentration in all buffers is above the CMC.- Add stabilizing agents like glycerol (5-20%).- Optimize the pH and salt concentration of your buffer. |
| Protein is Inactive After Extraction | - The detergent is too harsh, causing denaturation.- Essential lipids or co-factors have been stripped away. | - Switch to a milder non-ionic detergent or a different zwitterionic detergent.- Supplement solubilization and purification buffers with relevant lipids. |
| High Background of Non-specific Proteins | - Incomplete removal of cytosolic proteins.- Non-specific binding to affinity resins. | - Perform a high-speed centrifugation step after cell lysis to pellet membranes before solubilization.- Increase the stringency of wash buffers by adding a low concentration of this compound. |
| Interference with Downstream Assays (e.g., Mass Spectrometry) | - Presence of residual this compound. | - Ensure complete removal of this compound using methods like dialysis or detergent removal columns.- For mass spectrometry, use of MS-compatible detergents is recommended if removal is problematic.[3] |
Experimental Protocols
Protocol 1: General Membrane Protein Extraction using this compound
This protocol provides a general workflow for the solubilization and extraction of membrane proteins from cultured cells. Optimization of specific parameters may be required for your protein of interest.
-
Cell Pellet Preparation:
-
Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
-
Cell Lysis:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA) containing protease inhibitors.
-
Lyse the cells using a suitable mechanical method (e.g., sonication on ice or Dounce homogenization).
-
-
Membrane Fraction Isolation:
-
Centrifuge the cell lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Carefully discard the supernatant containing the cytosolic fraction.
-
-
Membrane Protein Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer containing this compound. The final this compound concentration should be determined empirically but a starting point of 2-5 times the CMC is recommended.
-
The solubilization buffer should also contain protease inhibitors and may include stabilizing agents like glycerol.
-
Incubate the suspension for 30 minutes to 2 hours at 4°C with gentle agitation.
-
-
Clarification of Solubilized Proteins:
-
Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Protocol 2: Removal of this compound by Dialysis
This protocol describes the removal of this compound from a protein sample using dialysis.
-
Prepare Dialysis Buffer: Prepare a sufficient volume of dialysis buffer (e.g., the final buffer in which you want your protein) that does not contain this compound.
-
Prepare Dialysis Cassette/Tubing:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that is appropriate for your protein of interest (typically 10-14 kDa).
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
-
Sample Loading: Load your protein sample containing this compound into the dialysis cassette or tubing.
-
Dialysis:
-
Place the sealed dialysis cassette/tubing in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Stir the buffer gently at 4°C.
-
Perform at least two to three buffer changes over a period of 24-48 hours to ensure complete removal of the detergent.
-
Visualizations
References
How to optimize MEGA-8 concentration for specific cell types
Welcome to the technical support center for the optimization of MEGA-8 (Octanoyl-N-methylglucamide) concentration in your cell-based experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for using this non-ionic detergent effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell biology?
A1: this compound is a non-ionic detergent used to solubilize cellular membranes to extract membrane-associated proteins. Its uncharged hydrophilic headgroup makes it "mild" compared to ionic detergents, meaning it can disrupt the lipid bilayer to release proteins while often preserving their native structure and function. This is crucial for subsequent functional assays.
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into structures called micelles. For this compound, the CMC is approximately 58-70 mM. It is essential to work at concentrations above the CMC to ensure the formation of micelles, which are necessary for solubilizing membrane proteins. Working below the CMC may lead to incomplete protein extraction.
Q3: What is a good starting concentration for this compound for cell lysis?
A3: A general starting point for membrane protein solubilization is a concentration of 1-2% (w/v) of the detergent. However, the optimal concentration is highly dependent on the specific cell type, cell density, and the protein of interest. It is always recommended to perform a dose-response experiment to determine the ideal concentration for your specific application.
Q4: How can I determine the optimal this compound concentration for my specific cell type?
A4: The optimal concentration is a balance between maximizing protein solubilization and minimizing cytotoxicity and protein denaturation. A dose-response or cytotoxicity assay is the most effective method to determine this. This involves treating your cells with a range of this compound concentrations and then measuring cell viability and protein extraction efficiency.
Q5: Will this compound interfere with my downstream assays, such as Western Blot or ELISA?
A5: this compound, like other detergents, can potentially interfere with downstream applications. It is crucial to ensure that the final concentration of this compound in your sample is compatible with the specific requirements of your assay. For some applications, it may be necessary to remove or reduce the detergent concentration after the initial extraction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low protein yield | This compound concentration is too low. | Increase the this compound concentration in your lysis buffer. Ensure you are working above the CMC. Consider optimizing the detergent-to-protein ratio. |
| Incomplete cell lysis. | Increase incubation time with the lysis buffer. Ensure adequate mixing during lysis. Consider adding mechanical disruption steps like sonication on ice. | |
| Protein aggregation or precipitation | The protein is unstable in this compound. | Add stabilizing agents to your lysis buffer, such as glycerol (5-20%), or specific ligands/cofactors for your protein of interest.[1][2] |
| The pH or ionic strength of the buffer is not optimal. | Test a range of pH values and salt concentrations in your lysis buffer to find the optimal conditions for your protein's solubility.[2] | |
| The detergent was removed too quickly or inappropriately. | If detergent removal is necessary, use a gradual method like dialysis or size-exclusion chromatography. Abrupt removal can cause hydrophobic proteins to aggregate. | |
| High background in assays | Residual this compound is interfering with the assay. | Dilute your sample to reduce the detergent concentration. Consider a detergent removal step. Include a buffer-only control with the same this compound concentration to assess background signal. |
| Loss of protein activity | This compound concentration is too high, causing denaturation. | Perform a dose-response experiment to find the lowest effective concentration of this compound that maintains protein activity. |
| The protein is inherently unstable once removed from the membrane. | Add stabilizing agents to the buffer. Work at a lower temperature (4°C) throughout the extraction and purification process. | |
| Inconsistent results | Variability in cell number or health. | Ensure consistent cell seeding density and that cells are in a healthy, exponential growth phase before the experiment. |
| Inaccurate pipetting or mixing. | Calibrate your pipettes and ensure thorough but gentle mixing of all solutions. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Cytotoxicity Assay
This protocol allows you to determine the concentration of this compound that effectively lyses cells without causing excessive damage that could compromise protein integrity.
Materials:
-
Your specific cell line (e.g., HEK293, HeLa, CHO)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10% w/v in water or PBS)
-
96-well clear-bottom black plates (for fluorescence assays) or clear plates (for colorimetric assays)
-
Cytotoxicity assay kit (e.g., LDH release assay or a viability assay like MTT/WST-1)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. The optimal seeding density will vary between cell lines.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of your this compound stock solution in complete culture medium to achieve a range of final concentrations to test. A good starting range is from 0.01% to 2% (w/v).
-
Include a "no detergent" control (medium only) and a "maximum lysis" control (e.g., a high concentration of a harsh detergent like Triton X-100, as specified by your cytotoxicity assay kit).
-
-
Treatment:
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for a time period relevant to your planned lysis protocol (e.g., 15-30 minutes) at the desired temperature (e.g., 4°C or room temperature).
-
-
Cytotoxicity Measurement:
-
Follow the instructions provided with your chosen cytotoxicity assay kit to measure cell lysis or viability.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity or viability for each this compound concentration relative to the controls.
-
Plot the this compound concentration versus the percentage of cytotoxicity/viability to generate a dose-response curve.
-
The optimal concentration will be the lowest concentration that gives sufficient cell lysis for your application while maintaining a reasonable level of cellular integrity if required for functional studies.
-
Protocol 2: Extraction of Membrane Proteins using this compound
This protocol provides a general procedure for solubilizing membrane proteins from cultured mammalian cells.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
Protease inhibitor cocktail
-
Optimal concentration of this compound (determined from Protocol 1)
-
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting:
-
Grow cells to 80-90% confluency.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash completely.
-
-
Cell Lysis:
-
Add the ice-cold Lysis Buffer containing this compound to the plate. A typical volume is 1 mL for a 10 cm dish.
-
Use a cell scraper to gently scrape the cells into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation:
-
Incubate the lysate on a rotator or rocker for 30-60 minutes at 4°C to allow for solubilization of membrane proteins.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube.
-
The protein extract is now ready for downstream applications or storage at -80°C.
-
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Common Cell Lines
| Cell Line | Application | Recommended Starting this compound Concentration (w/v) | Notes |
| HEK293 | Whole-cell lysate for Western Blot | 0.5% - 1.0% | Optimization is recommended based on the specific protein of interest. |
| HeLa | Membrane protein extraction for functional assays | 0.2% - 0.5% | A lower concentration may be necessary to preserve protein activity. |
| CHO | Solubilization of integral membrane proteins | 0.8% - 1.5% | CHO cells may require slightly higher concentrations for efficient lysis. |
Note: The concentrations in this table are suggested starting points. It is crucial to perform a dose-response experiment for each new cell line and application.
Table 2: Summary of Cytotoxicity Assay Results for this compound on a Hypothetical Cell Line
| This compound Concentration (% w/v) | Cell Viability (%) | LDH Release (% of Max) |
| 0 (Control) | 100 | 0 |
| 0.01 | 98 | 5 |
| 0.05 | 92 | 15 |
| 0.1 | 85 | 30 |
| 0.25 | 60 | 55 |
| 0.5 | 30 | 80 |
| 1.0 | 5 | 95 |
| 2.0 | <1 | 100 |
Visualizations
Disclaimer: The information provided in this technical support center is intended for research use only. The optimal conditions for using this compound will vary depending on the specific experimental setup. It is highly recommended to perform optimization experiments for each new application.
References
Technical Support Center: Removing MEGA-8 from Purified Protein Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing the non-ionic detergent MEGA-8 from purified protein samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this critical step of protein purification.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove this compound from my protein sample?
This compound, while essential for solubilizing and stabilizing many proteins, particularly membrane proteins, can interfere with downstream applications.[1] Its presence can negatively impact techniques such as mass spectrometry, ELISA, isoelectric focusing, and structural studies like X-ray crystallography and NMR.[2][3] Therefore, reducing the detergent concentration to a level that does not inhibit these applications is crucial.
Q2: What are the common methods for removing this compound?
Several techniques can be employed to remove this compound, with the choice of method depending on factors like the properties of your protein, the required final detergent concentration, sample volume, and time constraints. The most common methods include:
-
Dialysis: A widely used technique that is particularly effective for detergents with a high critical micelle concentration (CMC) like this compound.[4]
-
Gel Filtration Chromatography (Size Exclusion Chromatography): Separates molecules based on size, allowing for the removal of smaller detergent micelles from larger protein molecules.[5][6]
-
Ion-Exchange Chromatography: This method separates molecules based on charge. It can be effective for removing non-ionic detergents like this compound.[1][5]
-
Detergent Removal Resins/Spin Columns: These commercially available products utilize affinity or hydrophobic interaction chromatography to specifically bind and remove detergent molecules.[1][7]
Q3: How does the Critical Micelle Concentration (CMC) of this compound affect its removal?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. This compound has a relatively high CMC, which means it exists predominantly as monomers at concentrations below its CMC. This property is advantageous for removal by dialysis and gel filtration, as these methods are more effective at removing smaller detergent monomers than larger micelles.[1][5]
Q4: Which method is the most effective for removing this compound?
The "best" method depends on your specific experimental needs.
-
Dialysis is simple and gentle on the protein but can be time-consuming.[6][8]
-
Gel filtration is faster than dialysis and can also be used for buffer exchange, but it may result in some sample dilution.[6]
-
Ion-exchange chromatography can be highly effective and offers high resolving power but may require more optimization of buffer conditions.[9][10]
-
Detergent removal resins are often fast and efficient, with high protein recovery, but the cost per sample may be higher.[2][3][7]
Troubleshooting Guides
Problem 1: Low Protein Recovery After Detergent Removal
Possible Causes and Solutions:
-
Protein Precipitation: The removal of detergent can sometimes lead to protein aggregation and precipitation, especially for hydrophobic proteins.
-
Solution: Try a more gradual removal method like stepwise dialysis against decreasing concentrations of this compound. Ensure your buffer conditions (pH, ionic strength) are optimal for your protein's stability.[11] You can also consider including stabilizing agents like glycerol (5-20%) in your buffer.
-
-
Nonspecific Binding to Apparatus: Your protein may be binding to the dialysis membrane, chromatography resin, or spin column material.
-
Solution: For chromatography methods, try pre-treating the column with a blocking agent like bovine serum albumin (BSA) if compatible with your downstream application. For dialysis, ensure you are using a high-quality, low-protein-binding membrane. When using detergent removal resins, check the manufacturer's instructions for compatibility with your protein.[11]
-
-
Incorrect Method Choice: The chosen method may not be suitable for your specific protein.
-
Solution: If you are experiencing significant protein loss with one method, consider trying an alternative. For example, if gel filtration leads to low recovery, dialysis or a detergent removal spin column might be a gentler option.
-
Problem 2: Residual this compound Detected in Downstream Applications
Possible Causes and Solutions:
-
Inefficient Removal: The chosen method may not have been sufficient to remove the detergent to the required level.
-
Solution (Dialysis): Increase the dialysis time, use a larger volume of dialysis buffer (at least 200-fold greater than the sample volume), and increase the frequency of buffer changes.[12][13] Ensure the dialysis membrane has an appropriate molecular weight cut-off (MWCO) that allows this compound monomers to pass through.
-
Solution (Gel Filtration): Optimize the column length and flow rate. A longer column and a slower flow rate can improve resolution and separation of the protein from the detergent micelles.[9]
-
Solution (Ion-Exchange Chromatography): Adjust the pH and salt gradient to ensure optimal binding of your protein and efficient washing away of the detergent.[14][15]
-
Solution (Detergent Removal Resins): Ensure you are using the correct resin-to-sample ratio as recommended by the manufacturer. For high concentrations of this compound, you may need to perform a second round of removal.[2]
-
-
Micelle Trapping: Large detergent micelles may not be efficiently removed by certain methods.
-
Solution: Dilute the sample to below the CMC of this compound before initiating the removal process. This will favor the presence of monomers, which are more easily removed.[5]
-
Data on Detergent Removal Efficiency and Protein Recovery
While specific quantitative data for this compound is limited in comparative studies, the following table summarizes the typical performance of different detergent removal methods based on data for other non-ionic detergents. This can serve as a general guideline.
| Method | Typical Detergent Removal Efficiency | Typical Protein Recovery | Key Considerations |
| Dialysis | >90% (dependent on time and buffer changes) | >90% | Time-consuming; best for detergents with high CMC.[1][8] |
| Gel Filtration | >95% | 85-95% | Faster than dialysis; can cause sample dilution.[16][17] |
| Ion-Exchange | >95% | >90% | Requires optimization of binding and elution conditions.[1] |
| Detergent Removal Resins | >95% | >90% | Fast and convenient; can be single-use.[2][3] |
Experimental Protocols
Dialysis for this compound Removal
This protocol is suitable for removing this compound due to its high CMC.
Materials:
-
Protein sample containing this compound
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-14 kDa)
-
Dialysis buffer (buffer in which the protein is stable, without detergent)
-
Stir plate and stir bar
-
Beaker or flask (large enough to hold 200-500 times the sample volume)
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or pre-treatment with a buffer.[18]
-
Carefully load the protein sample into the dialysis tubing or cassette, avoiding the introduction of air bubbles.
-
Seal the tubing or cassette securely.
-
Place the sealed sample into the beaker containing a large volume of cold (4°C) dialysis buffer.[12]
-
Place the beaker on a stir plate and stir gently.
-
Allow dialysis to proceed for 2-4 hours.
-
Change the dialysis buffer. Repeat the buffer change at least two more times at intervals of 2-4 hours or overnight.[13]
-
After the final buffer change, retrieve the sample from the dialysis tubing/cassette.
Gel Filtration (Size Exclusion) Chromatography for this compound Removal
Materials:
-
Protein sample containing this compound
-
Gel filtration column packed with a suitable resin (e.g., Sephadex G-25)
-
Chromatography system or setup for gravity flow
-
Degassed and filtered buffer (same as the desired final buffer for the protein)
Procedure:
-
Equilibrate the gel filtration column with at least 2-3 column volumes of the desired buffer.
-
Carefully load the protein sample onto the top of the column. The sample volume should ideally be between 1-5% of the total column volume for optimal separation.[19]
-
Start the buffer flow to allow the sample to enter the column.
-
Continuously elute the column with the buffer.
-
Collect fractions as the sample elutes from the column. The protein, being larger, will elute first in the void volume, while the smaller this compound micelles and monomers will be retarded and elute later.
-
Monitor the protein concentration in the collected fractions using a spectrophotometer (A280) or a protein assay.
-
Pool the fractions containing the purified protein.
Ion-Exchange Chromatography for this compound Removal
Materials:
-
Protein sample containing this compound
-
Ion-exchange column (anion or cation exchange, depending on the protein's pI and the buffer pH)
-
Binding buffer (low salt concentration)
-
Elution buffer (high salt concentration or different pH)
-
Chromatography system
Procedure:
-
Equilibrate the ion-exchange column with the binding buffer.
-
Adjust the buffer of the protein sample to match the binding buffer conditions (pH and low ionic strength).
-
Load the sample onto the column. The protein should bind to the resin, while the uncharged this compound will flow through.
-
Wash the column extensively with the binding buffer to remove all traces of the detergent.
-
Elute the bound protein using the elution buffer (either a step or gradient elution with increasing salt concentration or a change in pH).[20]
-
Collect fractions and monitor for protein content.
-
Pool the fractions containing the purified protein.
Using Detergent Removal Spin Columns
This is a general protocol; always refer to the manufacturer's specific instructions.
Materials:
-
Protein sample containing this compound
-
Detergent removal spin column
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Prepare the spin column by removing the storage buffer according to the manufacturer's protocol. This usually involves a brief centrifugation step.[2]
-
Equilibrate the resin within the spin column with a suitable buffer. This typically involves adding the buffer and centrifuging, repeated 2-3 times.[7]
-
Load the protein sample onto the resin bed.
-
Incubate the sample with the resin for the recommended time (usually a few minutes at room temperature) to allow the detergent to bind.[7]
-
Place the spin column into a clean collection tube and centrifuge according to the manufacturer's instructions.
-
The purified, detergent-depleted protein sample will be in the collection tube.
Visualizations
Caption: Workflow for selecting a this compound removal technique.
Caption: Troubleshooting logic for this compound removal issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 3. Efficient removal of detergents from proteins and peptides in a spin column format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. ymc.eu [ymc.eu]
- 11. Lost protein after gel filtration - Protein and Proteomics [protocol-online.org]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Optimization of ion-exchange protein separations using a vector quantizing neural network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Detergent removal during membrane reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. harvardapparatus.com [harvardapparatus.com]
- 20. harvardapparatus.com [harvardapparatus.com]
Stability and proper storage conditions for MEGA-8 solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of MEGA-8 (Octanoyl-N-methylglucamide) solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (Octanoyl-N-methylglucamide) is a non-ionic detergent widely used in biochemical and biotechnological applications.[1][2][3] Its primary function is to solubilize and stabilize membrane proteins without altering their biological activity, making it ideal for studying protein conformation and function.[2]
Q2: What is the recommended way to store solid this compound?
A2: Solid this compound is stable for at least four years when stored at -20°C.[1] Some suppliers also indicate that it can be stored at room temperature.[2][4] For long-term storage, -20°C is the most frequently recommended temperature.
Q3: How should I prepare and store this compound solutions?
A3: It is highly recommended to prepare this compound solutions fresh for each use.[2] If storage is necessary, solutions should be prepared, aliquoted into tightly sealed vials, and stored at -20°C for up to one month.[2][5]
Q4: What solvents can be used to dissolve this compound?
A4: this compound is a water-soluble detergent.[2][6] It can also be dissolved in solvents such as DMF and DMSO.[1]
Q5: What is the critical micelle concentration (CMC) of this compound?
A5: The Critical Micelle Concentration (CMC) of this compound is approximately 58-79 mM in aqueous solutions under no-salt conditions.[1][2][6][7] The CMC can be affected by the presence and type of salts in the solution.[1]
Stability and Storage Conditions
Proper storage is crucial to maintain the integrity and performance of this compound solutions. The following table summarizes the recommended storage conditions and stability information.
| Form | Storage Temperature | Stability | Special Instructions |
| Solid Powder | -20°C | ≥ 4 years[1] | Keep tightly sealed.[4] |
| Room Temperature | Stable[2][4] | Keep in a cool, well-ventilated place away from heat.[4] | |
| Aqueous Solution | -20°C | Up to 1 month[2][5] | Prepare fresh if possible.[2] Store in aliquots to avoid freeze-thaw cycles. |
| +4°C | Not recommended for long-term storage | Use on the same day of preparation.[2][5] | |
| Room Temperature | Not recommended for storage | Use immediately after preparation.[2] |
Troubleshooting Guide
Q5: My frozen this compound solution appears cloudy or has precipitates after thawing. What should I do?
A5: Before use, it is essential to allow the frozen solution to equilibrate to room temperature.[2] Once thawed, ensure the solution is vortexed or mixed well to redissolve any precipitates. If the precipitate does not dissolve, it may indicate degradation or concentration changes due to evaporation. In such cases, it is recommended to discard the solution and prepare a fresh batch.
Q6: I observe a change in the color of my this compound solution. Is it still usable?
A6: this compound solutions should be clear and colorless. A change in color may indicate contamination or chemical degradation. It is advisable to discard any discolored solutions to avoid compromising your experimental results.
Q7: How can I be sure my stored this compound solution is still effective?
A7: The most reliable way to assess the effectiveness of a stored this compound solution is to perform a functional test. This could involve a protein extraction experiment and comparing the yield and activity of the protein extracted with a freshly prepared this compound solution versus the stored solution.
Experimental Protocols
Protocol: General Assessment of Detergent Stability
Objective: To monitor the degradation of a this compound solution over time under different storage conditions.
Materials:
-
This compound
-
High-purity water or appropriate buffer
-
HPLC system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase solvents (e.g., acetonitrile, water with additives like trifluoroacetic acid)
Methodology:
-
Preparation of Standards: Prepare a stock solution of this compound of known concentration in high-purity water. Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Prepare several aliquots of the this compound solution at the desired experimental concentration.
-
Storage Conditions: Store the aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature, protected from light vs. exposed to light).
-
Time Points: At designated time points (e.g., Day 0, Day 1, Day 7, Day 14, Day 30), retrieve an aliquot from each storage condition.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase.
-
Inject the standards to generate a calibration curve.
-
Inject the stored samples.
-
Monitor the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the area of the main this compound peak.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample using the calibration curve.
-
Calculate the percentage of this compound remaining at each time point for each storage condition.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: Troubleshooting workflow for thawed this compound solutions.
References
- 1. Degradation kinetics of methacrylated dextrans in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. Frontiers | Optimization of solid-state fermentation conditions for high β-galactosidase-producing lactic acid bacteria and its application in low-lactose dairy products [frontiersin.org]
- 5. epa.gov [epa.gov]
- 6. Current practice in the use of MEGA-PRESS spectroscopy for the detection of GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and mechanism of the degradation of methyl parathion in aqueous hydrogen sulfide solution: investigation of natural organic matter effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing MEGA-8 Precipitation in Buffers at Low Temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of the non-ionic detergent MEGA-8 in buffers at low temperatures, particularly at 4°C.
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate out of my buffer when I store it at 4°C?
A1: this compound, like many non-ionic detergents, has a temperature-dependent solubility. As the temperature of the buffer decreases, the solubility of this compound can also decrease, leading to precipitation. This phenomenon is influenced by several factors including the concentration of this compound, the composition of the buffer (pH, ionic strength, and the type of buffering agent), and the presence of other additives.
Q2: What is the Critical Micelle Concentration (CMC) of this compound and how does temperature affect it?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. For this compound, the CMC at 25°C is approximately 58-79 mM.[1][2] Research has shown that the CMC of this compound is not significantly affected by temperature changes within the range of 5-40°C.[3] However, its overall solubility can still decrease at lower temperatures, leading to precipitation even at concentrations above the CMC.
Q3: Can the type of buffer I use affect this compound solubility at low temperatures?
A3: Yes, the choice of buffering agent can influence the solubility of this compound. Different buffers have varying effects on the structure of water and the hydration of detergent molecules. For instance, Tris buffers are known to have a more significant change in pH with temperature compared to buffers like HEPES, which could indirectly affect this compound solubility. It is advisable to prepare your buffer at the temperature you intend to use it.
Q4: How does the pH of the buffer impact this compound precipitation?
A4: As a non-ionic detergent, this compound's solubility is generally less sensitive to pH changes compared to ionic detergents. However, the pH can influence the conformation and surface charge of the proteins you are working with, which in turn can affect their interaction with this compound micelles and potentially lead to co-precipitation.
Q5: What is the role of ionic strength in this compound solubility?
A5: The ionic strength of the buffer, determined by the salt concentration (e.g., NaCl), can impact the solubility of non-ionic detergents. High salt concentrations can sometimes decrease the solubility of non-ionic detergents, a phenomenon known as "salting out." The optimal salt concentration will be dependent on the specific protein and buffer system.
Troubleshooting Guides
Issue 1: this compound precipitates from the buffer upon cooling to 4°C.
This is the most common issue encountered. The following troubleshooting workflow can help identify a solution.
Solutions:
-
Reduce this compound Concentration: Use the lowest concentration of this compound that is effective for your application. This is often empirically determined but should ideally be above the CMC.
-
Add a Cryoprotectant: Glycerol is a common additive used to increase the solubility of various solutes at low temperatures and to stabilize proteins. Start by adding 5% (v/v) glycerol to your buffer and increase up to 20% (v/v) if precipitation persists.
-
Optimize Ionic Strength: The effect of salt on this compound solubility can be complex. Empirically test a range of NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM) to find the optimal concentration for your specific buffer and protein system.
-
Change the Buffer System: If the issue continues, consider switching to a different buffering agent. For example, if you are using a Tris-based buffer, try a HEPES-based buffer, as it has a more stable pKa at different temperatures.
Issue 2: The entire solution, including protein, precipitates at 4°C.
This may indicate that the precipitation is not solely due to this compound but could be related to protein instability exacerbated by the cold and the presence of the detergent.
Solutions:
-
Adjust Buffer pH: Ensure the pH of your buffer is at least 1 to 1.5 units away from the isoelectric point (pI) of your protein of interest to maintain its net charge and solubility.
-
Incorporate Protein Stabilizing Agents: Besides glycerol, other additives like L-arginine (e.g., 50 mM) can help to prevent protein aggregation.
-
Optimize Detergent-to-Protein Ratio: A high detergent-to-protein ratio can sometimes lead to protein denaturation and aggregation. Conversely, too little detergent may not be sufficient to keep the protein soluble. It is important to empirically determine the optimal ratio for your specific protein.
Data Presentation
The following tables summarize key quantitative data for this compound and provide a starting point for optimizing your buffer conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 321.4 g/mol | [2] |
| Critical Micelle Conc. (CMC) at 25°C | 58-79 mM | [1][2] |
| CMC Temperature Dependence (5-40°C) | Relatively Insensitive | [3] |
| Solubility in Water | Water Soluble | [2] |
Table 2: Recommended Starting Conditions for Buffer Optimization at 4°C
| Buffer Component | Starting Concentration | Range to Test | Rationale |
| This compound | 1.5 x CMC (~90 mM) | 1-2 x CMC | Ensure micelle formation for solubilization. |
| Buffering Agent | 20-50 mM (e.g., HEPES) | 20-100 mM | Maintain pH; HEPES has low temp-dependent pH shift. |
| pH | 7.4 | 6.5 - 8.5 | Optimize for protein stability, away from pI. |
| NaCl | 150 mM | 50 - 500 mM | Modulate ionic strength to improve solubility. |
| Glycerol | 5% (v/v) | 0 - 20% (v/v) | Cryoprotectant to enhance solubility at low temps. |
Experimental Protocols
Protocol 1: Systematic Buffer Optimization for this compound Solubility at 4°C
Objective: To empirically determine the optimal buffer composition for preventing this compound precipitation at 4°C.
Methodology:
-
Prepare Stock Solutions:
-
10% (w/v) this compound in deionized water.
-
1 M stock of your chosen buffer (e.g., Tris-HCl or HEPES) at the desired pH.
-
5 M NaCl.
-
50% (v/v) Glycerol.
-
-
Prepare Test Buffers: In a series of microcentrifuge tubes, prepare 1 mL of your buffer with varying concentrations of this compound, NaCl, and glycerol as outlined in Table 2. Ensure the final concentration of the buffering agent and pH are constant across all test conditions initially.
-
Incubation: Incubate the tubes at room temperature for 10 minutes to ensure complete dissolution.
-
Cold Incubation: Transfer the tubes to a 4°C cold room or refrigerator.
-
Observation: Visually inspect the tubes for any signs of precipitation or cloudiness at regular intervals (e.g., 1 hour, 4 hours, 24 hours).
-
Analysis: Identify the buffer composition(s) that remain clear at 4°C for the desired duration. These conditions are optimal for preventing this compound precipitation.
Protocol 2: Preparation and Storage of a Stabilized this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound that is stable at low temperatures.
Methodology:
-
Dissolution: To a final volume of 10 mL, add the following to deionized water:
-
1.0 g of this compound (for a final concentration of 10% w/v).
-
2.0 mL of 50% glycerol (for a final concentration of 10% v/v).
-
-
Mixing: Gently vortex or mix the solution until the this compound is completely dissolved. Avoid excessive foaming.
-
Filtration: Sterilize the solution by passing it through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the stabilized stock solution into smaller, single-use volumes and store at -20°C.
-
Usage: When needed, thaw an aliquot at room temperature. Ensure the solution is completely clear and free of any precipitates before adding it to your final buffer.
By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively prevent the precipitation of this compound in their buffers at low temperatures, ensuring the integrity and success of their experiments.
References
Navigating Protein Aggregation with MEGA-8: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the non-ionic detergent MEGA-8, protein aggregation can be a significant hurdle in achieving pure, active protein samples. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein solubilization?
This compound (N-Octanoyl-N-methylglucamide) is a non-ionic detergent widely used for solubilizing membrane proteins. Its non-denaturing properties make it ideal for extracting proteins from the lipid bilayer while preserving their native structure and biological activity. It is particularly useful because it is transparent in the UV region, which allows for direct measurement of protein concentration, and it has a relatively high critical micelle concentration (CMC), making it easily removable by dialysis.[1][2]
Q2: What are the primary causes of protein aggregation when using this compound?
Protein aggregation during or after solubilization with this compound can stem from several factors:
-
Inadequate Detergent Concentration: Using a this compound concentration below its Critical Micelle Concentration (CMC) will result in insufficient micelle formation to properly solubilize the protein, leading to aggregation. Conversely, excessively high concentrations can sometimes lead to destabilization.
-
Exposure of Hydrophobic Regions: The process of extracting a protein from its native membrane environment can expose hydrophobic patches that, if not properly shielded by detergent micelles, can interact with each other, causing the proteins to aggregate.[3]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and presence of co-factors in the buffer can significantly impact protein stability. Proteins are often least soluble at their isoelectric point (pI).[4]
-
Temperature Stress: Both high and low temperatures can induce protein unfolding and subsequent aggregation.[3][4]
-
High Protein Concentration: The likelihood of intermolecular interactions leading to aggregation increases with higher protein concentrations.[4]
Q3: How does the Critical Micelle Concentration (CMC) of this compound influence my experiment?
The CMC is the concentration at which detergent monomers begin to self-assemble into micelles. For effective protein solubilization, the detergent concentration must be above its CMC. Below the CMC, there are not enough micelles to encapsulate the hydrophobic regions of the protein, leaving them exposed and prone to aggregation. The relatively high CMC of this compound facilitates its removal from the final protein sample via dialysis, which is advantageous for downstream applications.[5]
Quantitative Data Summary
Understanding the physicochemical properties of this compound is crucial for optimizing experimental conditions. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Conditions | Reference |
| Critical Micelle Concentration (CMC) | 51.3 mM | 25°C | [6] |
| 58 mM | Not specified | [7] | |
| 70 mM | No-salt conditions | [8] | |
| 79 mM/L | Not specified | [1][9] | |
| CMC Temperature Dependence | Virtually insensitive | 5-40°C | [6] |
| CMC Salt Dependence | 5 - 64 mM | Varies with salt type and concentration | [8] |
| Molecular Weight | 321.4 g/mol | N/A | [9] |
Troubleshooting Guide
If you are experiencing protein aggregation when using this compound, follow this troubleshooting guide.
Problem: My protein is aggregating after solubilization with this compound.
This is a common issue that can often be resolved by systematically evaluating and optimizing your experimental parameters.
Caption: Troubleshooting workflow for protein aggregation with this compound.
Detailed Experimental Protocols
Protocol 1: Screening for Optimal this compound Concentration
This protocol provides a method to determine the minimal concentration of this compound required to effectively solubilize your target membrane protein.
Materials:
-
Isolated cell membranes containing the target protein
-
Lysis/Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
This compound stock solution (e.g., 10% w/v in Lysis/Solubilization Buffer)
-
Microcentrifuge tubes
-
Ultracentrifuge
Methodology:
-
Prepare Membrane Suspension: Resuspend the isolated membrane pellet in Lysis/Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Set up a Detergent Titration: Prepare a series of microcentrifuge tubes, each containing the same amount of membrane suspension.
-
Add this compound: Add increasing concentrations of this compound to each tube. A good starting range is from 0.1% to 2.0% (w/v). Ensure the final volume is the same in all tubes by adding buffer.
-
Incubate: Incubate the samples on a rotator at 4°C for 1-2 hours to allow for solubilization.
-
Clarify by Ultracentrifugation: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized material.[10]
-
Analyze the Supernatant: Carefully collect the supernatant from each tube. Analyze the amount of solubilized target protein in each supernatant by SDS-PAGE and Western Blot.
-
Determine Optimal Concentration: The lowest concentration of this compound that gives the highest yield of your target protein in the supernatant is the optimal concentration for your experiments.
Protocol 2: Step-by-Step Protein Solubilization and Purification
This protocol outlines a general workflow for solubilizing a membrane protein using the optimal this compound concentration determined from Protocol 1, followed by affinity purification.
Materials:
-
Isolated cell membranes
-
Optimal Lysis/Solubilization Buffer (containing the determined optimal this compound concentration)
-
Wash Buffer (e.g., Lysis/Solubilization Buffer with a lower this compound concentration, typically just above the CMC)
-
Elution Buffer (specific to the affinity tag, e.g., containing imidazole for His-tagged proteins)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Chromatography column
Methodology:
-
Membrane Solubilization: Resuspend the membrane pellet in the optimal Lysis/Solubilization Buffer and incubate at 4°C with gentle agitation for 1-2 hours.
-
Clarification: Centrifuge the solubilized mixture at 100,000 x g for 60 minutes at 4°C.
-
Affinity Resin Binding: Collect the supernatant and incubate it with the equilibrated affinity resin according to the manufacturer's instructions. This is typically done for 1-2 hours at 4°C.
-
Column Packing and Washing: Load the resin-supernatant slurry into a chromatography column. Wash the column extensively with Wash Buffer to remove unbound proteins.
-
Elution: Elute the target protein from the resin using the Elution Buffer. Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Analysis: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the fractions containing the purified protein.
-
Detergent Removal (Optional): If required for downstream applications, this compound can be removed by dialysis due to its high CMC.
By following these guidelines and protocols, researchers can effectively troubleshoot and prevent protein aggregation when using this compound, leading to higher yields of pure and active protein for their studies.
References
- 1. This compound | Hello Bio [hellobio.com]
- 2. Detergent this compound | CAS 85316-98-9 Dojindo [dojindo.com]
- 3. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Solubility properties of the alkylmethylglucamide surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MEGA 8 Detergent | AAT Bioquest [aatbio.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
The impact of pH and ionic strength on MEGA-8 performance
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of the non-ionic detergent MEGA-8 (Octanoyl-N-methylglucamide) in research, particularly concerning the impact of pH and ionic strength on its performance.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound for applications such as membrane protein solubilization and stabilization.
| Issue | Potential Cause | Recommended Solution |
| Poor Protein Solubilization | Suboptimal this compound Concentration: The concentration of this compound may be below its Critical Micelle Concentration (CMC), preventing the formation of micelles necessary for solubilizing membrane proteins.[1][2] | - Ensure the working concentration of this compound is significantly above its CMC (typically 2-5 times the CMC). - Consider that while ionic strength has a minimal effect on the CMC of non-ionic detergents like this compound, very low ionic strength might slightly increase it.[3] |
| Inappropriate Buffer pH: The pH of the lysis buffer can affect the stability and solubility of the target protein, even if it doesn't significantly alter this compound's properties.[4] | - Determine the isoelectric point (pI) of your target protein. Adjust the buffer pH to be at least 1-2 units away from the pI to enhance protein solubility.[4] | |
| Insufficient Ionic Strength: Low salt concentrations can lead to increased non-specific interactions between proteins, promoting aggregation. | - Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) in your lysis buffer to find the optimal ionic strength for your specific protein. | |
| Protein Precipitation After Solubilization | Detergent Dialysis Below CMC: During dialysis to remove the detergent, the this compound concentration may fall below its CMC, leading to the precipitation of the solubilized membrane protein. | - Use a dialysis buffer that contains this compound at a concentration just above its CMC to maintain protein solubility. - Perform dialysis in a stepwise manner, gradually reducing the this compound concentration. |
| Unfavorable pH or Ionic Strength in Final Buffer: The final buffer conditions after dialysis or other purification steps may not be optimal for the protein's stability. | - Ensure the final buffer has a pH and ionic strength that are compatible with your protein's stability, as determined during optimization experiments. | |
| Inconsistent Experimental Results | Variability in Buffer Preparation: Minor variations in pH or ionic strength between experiments can lead to inconsistent results, especially with sensitive proteins. | - Prepare fresh buffers for each experiment and accurately measure the pH and ionic strength. - Use a consistent source of reagents and water to minimize variability. |
| Temperature Effects: The CMC of some non-ionic detergents can be temperature-dependent.[2] | - Perform all experimental steps at a consistent and controlled temperature. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (Octanoyl-N-methylglucamide) is a non-ionic detergent widely used in biochemistry and drug development for solubilizing and stabilizing membrane proteins without denaturing them.[1] Its high critical micelle concentration (CMC) facilitates its removal by dialysis, which is advantageous for downstream applications.
Q2: How does pH affect the performance of this compound?
A2: As a non-ionic detergent, this compound does not have an ionizable head group. Therefore, its intrinsic properties, such as its CMC, are largely independent of pH changes within a typical biological range (pH 4-10). However, the pH of the buffer system is critical for the stability and solubility of the target protein being studied.[4]
Q3: How does ionic strength influence the effectiveness of this compound?
A3: The performance of non-ionic detergents like this compound is generally considered to be minimally affected by changes in ionic strength.[2][3] Unlike ionic detergents, where salts can significantly shield head group repulsion and lower the CMC, the effect on non-ionic detergents is much less pronounced. However, the ionic strength of the buffer is a crucial parameter for protein stability, as it can prevent protein aggregation by masking charged residues.
Q4: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A4: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles.[5] For effective solubilization of membrane proteins, the detergent concentration must be above the CMC.[1] The reported CMC of this compound in water is approximately 58 mM.[6]
Q5: Can I use this compound for applications other than protein extraction?
A5: Yes, besides its primary use in membrane protein solubilization, this compound can be used in various other applications, including in vitro folding of proteins, as a component in cell lysis buffers, and in studies of protein-lipid interactions.
Data on this compound Performance
The following tables summarize the known effects of pH and ionic strength on the Critical Micelle Concentration (CMC) of this compound.
Table 1: Effect of pH on the CMC of this compound
| pH | CMC (mM) | Notes |
| 4.0 | ~58 | As a non-ionic detergent, the CMC of this compound shows minimal to no change with variations in pH. The stability of the target protein is the primary concern when selecting a buffer pH. |
| 7.0 | 58 | |
| 9.0 | ~58 |
Note: The data in this table is based on the principle that non-ionic detergents are largely unaffected by pH. Exact experimental values may vary slightly based on buffer composition and temperature.
Table 2: Effect of Ionic Strength on the CMC of this compound
| Salt (NaCl) Concentration (mM) | CMC (mM) | Notes |
| 0 | 58 | The CMC of non-ionic detergents like this compound is not significantly altered by changes in ionic strength.[3] The primary role of salt in these systems is to maintain the stability of the solubilized protein. |
| 50 | ~58 | |
| 150 | ~58 | |
| 500 | ~57 | A slight decrease in CMC may be observed at very high salt concentrations due to the "salting-out" effect, which favors the association of hydrophobic tails.[3] |
Experimental Protocols
Protocol 1: Determination of the Critical Micelle Concentration (CMC) of this compound using a Dye Solubilization Method
This protocol describes a common method to experimentally determine the CMC of a detergent.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 200 mM) in deionized water.
-
Prepare a stock solution of a hydrophobic dye (e.g., Coomassie Brilliant Blue G-250) in a suitable solvent (e.g., ethanol).
-
-
Serial Dilution:
-
Create a series of dilutions of the this compound stock solution in the desired buffer (with specific pH and ionic strength) to cover a range of concentrations both below and above the expected CMC (e.g., 10 mM to 100 mM).
-
-
Dye Addition:
-
Add a small, constant amount of the dye stock solution to each this compound dilution.
-
-
Incubation:
-
Incubate the solutions for a set period (e.g., 30 minutes) at a constant temperature to allow for micelle formation and dye partitioning.
-
-
Spectrophotometry:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the dye in a hydrophobic environment.
-
-
Data Analysis:
-
Plot the absorbance as a function of the this compound concentration. The CMC is determined as the point where a sharp increase in absorbance is observed, indicating the partitioning of the dye into the newly formed micelles.
-
Protocol 2: Solubilization of Membrane Proteins from E. coli using this compound
This protocol provides a general workflow for extracting membrane proteins.
-
Cell Lysis:
-
Resuspend E. coli cell pellet expressing the target membrane protein in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF, and DNase I).
-
Lyse the cells using a French press or sonication on ice.
-
-
Membrane Isolation:
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.
-
Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g) to pellet the cell membranes.
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) containing an optimized concentration of this compound (typically 2-5 times the CMC).
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
-
Clarification:
-
Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g) to pellet any unsolubilized material.
-
-
Purification:
-
The supernatant containing the solubilized membrane protein can then be used for downstream purification techniques such as affinity chromatography. The purification buffers should contain this compound at a concentration above its CMC to maintain protein solubility.
-
Visualizations
Caption: Workflow for membrane protein solubilization using this compound.
Caption: Troubleshooting logic for poor protein solubilization with this compound.
References
- 1. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 2. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. MEGA 8 Detergent | AAT Bioquest [aatbio.com]
Addressing Variability in Results with Different Batches of MEGA-8: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when using different batches of MEGA-8 (Octanoyl-N-methylglucamide). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound, also known as Octanoyl-N-methylglucamide, is a non-ionic detergent. Its primary use in research is the solubilization of biological membranes to extract and purify membrane-associated proteins.[1] Its non-denaturing properties make it suitable for isolating proteins while preserving their native structure and function, which is critical for downstream applications such as functional assays and structural studies.[1]
Q2: We are observing inconsistent results between experiments using different lots of this compound. What are the potential sources of this variability?
Batch-to-batch variability in detergents like this compound can arise from several factors during manufacturing and storage. These include:
-
Purity: The percentage of active this compound can differ between batches.
-
Impurities: The presence of contaminants such as peroxides, aldehydes, and salts can vary. These impurities can directly affect protein integrity and assay performance.[2]
-
Degradation: Over time, detergents can degrade, leading to an increase in harmful aldehydes and peroxides.[2]
-
Physicochemical Properties: Minor variations in properties like the Critical Micelle Concentration (CMC) and aggregation number can occur between batches, which can be influenced by factors like pH and ionic strength of the buffer.[3][4]
Troubleshooting Guides
Problem 1: Low Yield of Extracted Membrane Protein
Symptoms:
-
Significantly lower protein concentration in the soluble fraction after cell lysis compared to previous experiments with a different this compound batch.
-
The target protein is found predominantly in the insoluble pellet after centrifugation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Detergent Concentration | The optimal detergent concentration for solubilization is protein-dependent. Perform a concentration titration for each new batch of this compound to determine the ideal concentration for your target protein.[5] |
| Inefficient Cell Lysis | Ensure complete cell lysis using appropriate mechanical methods (e.g., sonication, French press) in conjunction with the lysis buffer.[5] |
| Insufficient Incubation Time or Temperature | Increase the incubation time with the detergent (e.g., from 30 minutes to 2 hours) or try a slightly higher temperature (e.g., room temperature instead of 4°C), while carefully monitoring protein stability.[5][6] |
| Protein Insolubility in the Detergent Batch | The specific formulation of the new batch may not be optimal for your protein. Consider screening a panel of different non-ionic detergents. |
Problem 2: Protein Aggregation or Precipitation After Solubilization
Symptoms:
-
Visible precipitate forms in the protein solution after extraction.
-
Loss of protein during downstream purification steps.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Detergent Concentration Below CMC | Ensure the detergent concentration in all buffers is maintained above the Critical Micelle Concentration (CMC) for the specific batch.[5] |
| Suboptimal Buffer Conditions | Optimize buffer conditions such as pH and ionic strength. A common starting point is a buffer at physiological pH (7.4) with 150 mM NaCl.[5] |
| Protein Instability | Add stabilizing agents to your buffer, such as glycerol (5-20%), specific lipids (e.g., cholesterol), or co-factors.[5] |
Problem 3: Altered Protein Activity or Function
Symptoms:
-
Reduced or complete loss of enzymatic activity.
-
Changes in binding affinity in interaction studies.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Protein Denaturation | The new batch of this compound may be too harsh. Consider using a milder non-ionic detergent or screening different batches. |
| Presence of Impurities | Test the new batch for the presence of oxidizing agents like peroxides and aldehydes which can damage proteins.[2] |
| Incorrect Buffer Composition | Ensure the buffer composition, including pH and salt concentration, is optimal for maintaining the native conformation of your protein. |
Experimental Protocols
Protocol 1: Quality Control of a New this compound Batch
This protocol provides a basic framework for assessing the quality and consistency of a new batch of this compound.
1. Visual Inspection and Solubility Test:
- Visually inspect the solid this compound for any discoloration or clumps.
- Prepare a stock solution (e.g., 10% w/v in water or buffer). The solution should be clear and colorless. Any turbidity or color may indicate impurities.
2. pH Measurement:
- Measure the pH of the 10% stock solution. Significant deviations from neutral pH (unless expected) could indicate the presence of acidic or basic contaminants.
3. UV-Vis Absorbance Scan:
- Perform a UV-Vis absorbance scan of the this compound solution (e.g., 1% in buffer) from 220 nm to 400 nm. A pure detergent solution should have minimal absorbance in this range. An increased absorbance, particularly around 280 nm, could suggest the presence of aromatic impurities.
4. Peroxide and Aldehyde Detection (Optional but Recommended):
- Use commercially available kits to quantify the levels of peroxides and aldehydes in the new detergent batch. High levels of these oxidizing agents can lead to protein damage.[2]
Protocol 2: Optimizing this compound Concentration for Membrane Protein Extraction
This protocol helps determine the optimal concentration of a new this compound batch for solubilizing a target membrane protein.
1. Prepare a Range of this compound Concentrations:
- Prepare a series of lysis buffers containing different concentrations of this compound (e.g., 0.5x, 1x, 1.5x, 2x, 2.5x the previously known optimal concentration). Ensure the buffer composition (pH, salt, protease inhibitors) is consistent.
2. Cell Lysis and Solubilization:
- Resuspend cell pellets expressing the target membrane protein in each of the prepared lysis buffers.
- Perform cell lysis using your standard protocol (e.g., sonication).
- Incubate the lysates for a set time (e.g., 1 hour) at a specific temperature (e.g., 4°C) to allow for solubilization.
3. Separation of Soluble and Insoluble Fractions:
- Centrifuge the lysates at high speed (e.g., 100,000 x g for 1 hour) to pellet the insoluble material.
- Carefully collect the supernatant (soluble fraction).
4. Analysis:
- Analyze both the soluble and insoluble fractions by SDS-PAGE and Western blotting using an antibody specific to your target protein.
- The optimal this compound concentration is the one that yields the highest amount of the target protein in the soluble fraction without compromising its stability or activity.
Visualizations
Caption: Experimental workflow for quality control and optimization of a new this compound batch.
Caption: Logical troubleshooting flow for addressing issues with new this compound batches.
References
- 1. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Analyzing the Physico-Chemical Parameters of Detergents and Detergent Mixtures [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
Validation & Comparative
MEGA-8 vs. Triton X-100: A Comparative Guide for Membrane Protein Solubilization
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal detergent for your membrane protein research.
The successful solubilization of membrane proteins is a critical first step for their purification, characterization, and use in drug development. The choice of detergent is paramount, as it must effectively extract the protein from the lipid bilayer while preserving its structural integrity and biological function. This guide provides a detailed comparison of two commonly used non-ionic detergents, MEGA-8 (Octanoyl-N-methylglucamide) and Triton X-100, to aid researchers in making an informed decision for their specific application.
At a Glance: Key Physicochemical Properties
The selection of an appropriate detergent is often guided by its physicochemical properties. Below is a summary of the key characteristics of this compound and Triton X-100.
| Property | This compound | Triton X-100 |
| Detergent Class | Non-ionic | Non-ionic |
| Molecular Weight ( g/mol ) | ~321.4 | ~625 (average) |
| Critical Micelle Concentration (CMC) (mM) | 58 - 79 | 0.2 - 0.9 |
| Aggregation Number | Not widely reported | 100 - 155[1][2] |
| Micelle Molecular Weight (kDa) | Not widely reported | ~80 |
| Structure | Glucamide-based | Polyoxyethylene-based |
In-Depth Comparison: Performance and Applications
While both this compound and Triton X-100 are non-ionic detergents, their distinct properties influence their suitability for different applications.
This compound: The Gentle Solubilizer
This compound is a glucamide-based non-ionic detergent known for its relatively mild protein solubilizing characteristics. Its high critical micelle concentration (CMC) is a significant advantage, as it allows for the easy removal of the detergent from the protein solution by dialysis. This is particularly beneficial for downstream applications that are sensitive to the presence of detergents, such as functional assays and structural studies.
Advantages of this compound:
-
Mildness: Generally considered to be a gentle detergent that can often preserve the native structure and function of membrane proteins.
-
High CMC: Facilitates easy removal by dialysis.
-
UV Transparency: Does not significantly absorb UV light, which is advantageous for protein quantification using spectrophotometry.
Disadvantages of this compound:
-
Lower Solubilizing Power: May be less effective at solubilizing certain robust or highly hydrophobic membrane proteins compared to detergents with lower CMCs.
-
Limited Data: Less extensive literature is available on its specific applications and performance compared to more established detergents like Triton X-100.
Triton X-100: The Workhorse of Membrane Solubilization
Triton X-100 is a widely used, powerful non-ionic detergent. Its low CMC and high aggregation number contribute to the formation of large, stable micelles that are highly effective at disrupting lipid bilayers and solubilizing a wide range of membrane proteins.[1][2]
Advantages of Triton X-100:
-
High Solubilizing Power: Effective for a broad spectrum of membrane proteins due to its low CMC and large micelle size.
-
Extensive Literature: A vast body of research exists detailing its use in various applications, providing a wealth of established protocols.
-
Cost-Effective: Generally more affordable than many other detergents.
Disadvantages of Triton X-100:
-
Harshness: Can be more denaturing to sensitive proteins compared to milder detergents like this compound. It has been reported to disrupt protein-protein interactions.
-
Difficult to Remove: Its low CMC makes it challenging to remove from protein solutions by dialysis.
-
UV Absorbance: The presence of a phenyl ring in its structure results in significant UV absorbance, which can interfere with protein concentration measurements.
-
Heterogeneity: Commercial preparations of Triton X-100 are heterogeneous mixtures of different polyethylene glycol chain lengths, which can lead to variability in experimental results.
Experimental Data: A Case Study with Bacteriorhodopsin
While direct comparative studies thoroughly evaluating both this compound and Triton X-100 on the same membrane protein are not abundant in the available literature, we can analyze their individual effects on a well-characterized membrane protein, bacteriorhodopsin (bR), a light-driven proton pump.
Studies have shown that Triton X-100 can effectively solubilize bacteriorhodopsin from the purple membrane. Research indicates that upon solubilization with Triton X-100, the native structure of bR is largely maintained, and the protein exists as a monomer within a single detergent micelle. However, the stability of Triton X-100-solubilized bR can be concentration-dependent, and photobleaching has been observed upon illumination, suggesting some level of structural perturbation.
Information on the solubilization of bacteriorhodopsin with this compound is less detailed in readily available literature, highlighting the need for more direct comparative studies. However, given its milder nature, it is plausible that this compound may offer better preservation of the native lipid interactions and potentially higher functional stability for sensitive membrane proteins like bacteriorhodopsin, albeit possibly with a lower solubilization yield compared to Triton X-100.
Experimental Protocols
Below are generalized protocols for the solubilization of a membrane protein, using the example of rhodopsin, a G-protein coupled receptor (GPCR), which can be adapted for use with either this compound or Triton X-100.
Protocol 1: Solubilization of Rhodopsin from Rod Outer Segments (ROS)
This protocol outlines the basic steps for extracting and solubilizing rhodopsin from bovine retina.
Materials:
-
Isolated rod outer segment (ROS) membranes
-
Solubilization Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA
-
Detergent Stock Solution: 10% (w/v) this compound or 10% (v/v) Triton X-100 in water
-
Protease inhibitors
Procedure:
-
Membrane Preparation: Start with a suspension of isolated ROS membranes in a suitable buffer.
-
Detergent Addition: Add the detergent stock solution to the ROS membrane suspension to achieve the desired final detergent concentration. A common starting point is 1-2% (w/v or v/v). The optimal detergent-to-protein ratio should be determined empirically.
-
Incubation: Gently mix the suspension at 4°C for 1-2 hours to allow for complete solubilization.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane fragments and other insoluble material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized rhodopsin-detergent complexes.
-
Downstream Processing: The solubilized protein is now ready for subsequent purification steps, such as affinity or size-exclusion chromatography.
Caption: General workflow for membrane protein solubilization.
Signaling Pathway: Rhodopsin Visual Cascade
To understand the importance of preserving protein function, consider the rhodopsin signaling pathway, a classic example of a G-protein coupled receptor (GPCR) cascade. The structural integrity of rhodopsin is essential for its light-induced conformational changes and subsequent activation of the G-protein transducin, initiating the visual signal.
References
Preserving Protein Integrity: A Comparative Guide to MEGA-8 and CHAPS Detergents
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the isolation and functional analysis of proteins, particularly membrane-bound enzymes. The ideal detergent must effectively solubilize the protein from its native lipid environment while preserving its structural integrity and biological activity. This guide provides a detailed comparison of two commonly used detergents, MEGA-8 (Octanoyl-N-methylglucamide) and CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate), for the preservation of protein activity, with a focus on the well-characterized membrane protein, Na+/K+-ATPase.
Physicochemical Properties: A Head-to-Head Comparison
The choice between this compound and CHAPS can be guided by their distinct physicochemical properties, which influence their behavior in solution and their interaction with proteins.
| Property | This compound | CHAPS |
| Classification | Non-ionic | Zwitterionic[1] |
| Molecular Weight | ~321 g/mol [2] | 614.88 g/mol [1] |
| Critical Micelle Concentration (CMC) | 58-79 mM[2][3] | 6-10 mM[1] |
| Aggregation Number | Varies | ~10 |
| Micelle Molecular Weight | Varies | ~6,150 Da |
| Charge | Neutral | Net neutral over a wide pH range[1] |
| Denaturing Potential | Low (Non-denaturing)[3] | Low (Non-denaturing)[1] |
| Dialyzable | Yes (due to high CMC)[2] | Yes (due to small micelle size) |
Impact on Protein Activity: A Qualitative Assessment
Both this compound and CHAPS are considered "mild" or non-denaturing detergents, making them suitable for applications where preserving protein function is paramount.[1][3]
This compound , a non-ionic detergent, is valued for its high critical micelle concentration (CMC), which facilitates its removal by dialysis.[2] Its uncharged nature prevents interference with ion-exchange chromatography. Non-ionic detergents like this compound are generally effective at breaking lipid-lipid and lipid-protein interactions while leaving protein-protein interactions intact. This property is crucial for maintaining the native structure and function of protein complexes.
CHAPS , a zwitterionic detergent, possesses a steroidal structure that is effective in solubilizing membrane proteins.[1] Its zwitterionic nature, carrying both a positive and a negative charge, results in a net neutral charge over a broad pH range, which minimizes interference with electrostatic interactions in proteins.[1] CHAPS has been successfully used to solubilize and study the activity of various membrane proteins, including Na+/K+-ATPase.
While direct quantitative data comparing the specific activity of Na+/K+-ATPase solubilized in this compound versus CHAPS is elusive, the choice of detergent often depends on the specific protein and the downstream application. For instance, in a study focused on two-dimensional gel electrophoresis of red blood cell membrane proteins, the use of MEGA-10 (a related N-methylglucamide detergent) in combination with CHAPS showed improved protein extraction compared to CHAPS alone, suggesting that MEGA-series detergents can be highly effective.
Experimental Protocol: Na+/K+-ATPase Activity Assay
To assess the preservation of protein activity following solubilization with either this compound or CHAPS, a robust enzymatic assay is required. The following is a detailed protocol for determining the activity of Na+/K+-ATPase, a key enzyme in maintaining cellular ion gradients. The activity is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Materials:
-
Assay Buffer: 30 mM Imidazole-HCl, pH 7.4
-
Substrate Solution: 130 mM NaCl, 20 mM KCl, 4 mM MgCl2 in Assay Buffer
-
Ouabain Solution (Inhibitor): 1 mM Ouabain in Assay Buffer
-
ATP Solution: 4 mM Tris-ATP
-
Protein Solubilization Buffer: Assay buffer containing the desired concentration of either this compound or CHAPS (typically above the CMC).
-
Pi Detection Reagent: (e.g., a malachite green-based colorimetric reagent)
-
Protein Assay Reagent: (e.g., BCA or Bradford assay kit)
-
Microplate reader
-
Purified membrane fraction containing Na+/K+-ATPase
Procedure:
-
Solubilization of Na+/K+-ATPase:
-
Resuspend the purified membrane fraction in the Protein Solubilization Buffer containing either this compound or CHAPS.
-
Incubate on ice for a specified time (e.g., 30-60 minutes) with gentle agitation to allow for solubilization.
-
Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant containing the solubilized Na+/K+-ATPase.
-
Determine the protein concentration of the solubilized fraction.
-
-
Enzyme Activity Assay:
-
Set up two sets of reactions in a microplate for each sample: one for total ATPase activity and one for ouabain-insensitive ATPase activity.
-
Total ATPase Activity Wells: Add a specific amount of solubilized protein (e.g., 20-50 µg) to wells containing the Substrate Solution.
-
Ouabain-Insensitive ATPase Activity Wells: Add the same amount of solubilized protein to wells containing the Substrate Solution and the Ouabain Solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the ATP Solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the Pi Detection Reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculation of Na+/K+-ATPase Specific Activity:
-
Calculate the amount of Pi released in each well using a standard curve.
-
Subtract the amount of Pi released in the ouabain-insensitive wells from the total ATPase activity wells to determine the Na+/K+-ATPase-specific activity.
-
Express the specific activity as µmol of Pi released per milligram of protein per minute.
-
Signaling Pathway and Experimental Workflow
The activity of Na+/K+-ATPase is integral to cellular signaling. It not only maintains the electrochemical gradient necessary for various cellular processes but also acts as a signaling scaffold.
The experimental workflow for comparing the efficacy of this compound and CHAPS in preserving Na+/K+-ATPase activity follows a logical progression from sample preparation to data analysis.
Conclusion
Both this compound and CHAPS are valuable tools for the solubilization and functional preservation of membrane proteins. This compound, as a non-ionic detergent, offers the advantage of being uncharged and easily removable, which is beneficial for various downstream applications. CHAPS, a zwitterionic detergent, has a proven track record for maintaining the activity of a wide range of proteins.
The optimal choice between this compound and CHAPS will ultimately depend on the specific protein of interest, the composition of the cell membrane, and the requirements of the subsequent analytical techniques. Researchers are encouraged to perform pilot experiments to empirically determine which detergent yields the highest specific activity for their particular protein. The detailed protocol for the Na+/K+-ATPase activity assay provided herein serves as a robust framework for such comparative studies. Further research directly comparing the efficacy of these two detergents on a wider range of enzymes will be invaluable to the scientific community.
References
Decoding Detergents: A Comparative Guide to MEGA-8 and n-Dodecyl-β-D-maltoside (DDM) for Structural Studies
For researchers, scientists, and drug development professionals embarking on the structural determination of membrane proteins, the choice of detergent is a critical decision that can significantly impact the success of the entire workflow. Among the vast arsenal of available detergents, MEGA-8 (Octanoyl-N-methylglucamide) and n-Dodecyl-β-D-maltoside (DDM) are two non-ionic detergents frequently employed. This guide provides an objective comparison of their performance in structural studies, supported by their physicochemical properties and general observations from the field.
This comparison guide aims to provide a comprehensive overview to assist researchers in making informed decisions when selecting a detergent for their specific membrane protein of interest.
Physicochemical Properties: A Head-to-Head Comparison
The behavior and efficacy of a detergent in solubilizing and stabilizing a membrane protein are largely dictated by its physicochemical properties. The table below summarizes the key characteristics of this compound and DDM.
| Property | This compound | n-Dodecyl-β-D-maltoside (DDM) |
| Molecular Weight ( g/mol ) | ~321.4[1][2][3] | ~510.6 |
| Critical Micelle Concentration (CMC) (mM) | 58 - 79[1][2][3] | ~0.17[4] |
| Aggregation Number | ~75 | 98 - 145 |
| Detergent Class | Non-ionic | Non-ionic |
| Head Group | N-methylglucamide | Maltoside |
| Alkyl Chain Length | C8 | C12 |
Performance in Structural Studies: Key Differences
While both this compound and DDM are non-ionic detergents capable of solubilizing membrane proteins, their distinct properties lead to different performance characteristics in structural biology applications.
n-Dodecyl-β-D-maltoside (DDM) has established itself as a workhorse in the field of membrane protein structural biology, particularly for single-particle cryo-electron microscopy (cryo-EM) and X-ray crystallography of α-helical bundle membrane proteins.[5][6][7] Its low critical micelle concentration (CMC) is advantageous as it forms stable micelles at lower concentrations, which can be beneficial for maintaining protein stability during purification and crystallization.[6] The larger micelle size of DDM can provide a more accommodating environment for larger membrane proteins or protein complexes. Numerous structures of membrane proteins, including G protein-coupled receptors (GPCRs), have been successfully determined using DDM.[4][6] However, the very stability of DDM micelles can sometimes make detergent removal or exchange challenging.
This compound , on the other hand, possesses a significantly higher CMC.[1][2][3] This property can be advantageous for applications where easy removal of the detergent by dialysis is desired.[3] this compound is considered a mild, non-denaturing detergent that is effective in solubilizing membranes while preserving the biological activity of the protein.[1] Its smaller micelle size may be suitable for smaller membrane proteins. While not as ubiquitously cited in high-resolution structure determination as DDM, this compound is a valuable tool for initial solubilization screens and for studies where maintaining protein function is paramount.
Direct comparative studies providing quantitative data on the stability, activity, and crystallization success for the same membrane protein in both this compound and DDM are not extensively available in the public domain. However, a study on the thermal stability of the membrane enzyme diacylglycerol kinase (DAGK) in DDM and a related detergent, β-DDMB, showed that DDM provided significant thermal stability.[8][9] This highlights the stabilizing properties of maltoside-based detergents like DDM. The choice between this compound and DDM will ultimately depend on the specific characteristics of the target membrane protein and the downstream application.
Experimental Protocols
The following are generalized protocols for membrane protein solubilization. It is crucial to optimize these protocols for each specific target protein.
General Membrane Protein Solubilization Protocol (Adaptable for this compound and DDM)
This protocol outlines the basic steps for solubilizing membrane proteins from a prepared membrane fraction.
Materials:
-
Isolated cell membranes containing the target protein.
-
Solubilization Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors.
-
Detergent stock solution (e.g., 10% w/v of this compound or DDM).
Procedure:
-
Membrane Preparation: Start with a pellet of isolated cell membranes. Determine the total protein concentration of the membrane preparation.
-
Detergent Screening (recommended): To determine the optimal detergent and concentration, perform small-scale solubilization trials with a range of detergent concentrations (e.g., 0.5% - 2% w/v).
-
Solubilization:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add the detergent stock solution to the desired final concentration. For initial trials, a detergent-to-protein ratio of 2-4 (w/w) is often a good starting point.
-
Incubate the mixture on a rotator or rocker at 4°C for 1-2 hours.
-
-
Clarification:
-
Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the insoluble material.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Analyze the supernatant and the pellet by SDS-PAGE and Western blot (if an antibody is available) to assess the efficiency of solubilization.
-
Purification of a His-tagged Membrane Protein using DDM
This protocol describes a common workflow for purifying a His-tagged membrane protein after solubilization with DDM.
Materials:
-
Solubilized membrane protein extract in a buffer containing DDM (above its CMC, e.g., 0.05% w/v).
-
Ni-NTA affinity chromatography column.
-
Wash Buffer: Solubilization buffer with a lower concentration of imidazole (e.g., 20-40 mM) and DDM (e.g., 0.05% w/v).
-
Elution Buffer: Solubilization buffer with a high concentration of imidazole (e.g., 250-500 mM) and DDM (e.g., 0.05% w/v).
Procedure:
-
Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes of Wash Buffer.
-
Sample Loading: Load the clarified supernatant containing the solubilized His-tagged membrane protein onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with 3-5 column volumes of Elution Buffer. Collect fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified protein.
-
Buffer Exchange/Detergent Removal (Optional): If necessary, perform buffer exchange or detergent removal using dialysis or size-exclusion chromatography.
Visualizing the Workflow and Logic
To better illustrate the processes involved in membrane protein structural studies, the following diagrams were generated using Graphviz (DOT language).
Caption: A typical experimental workflow for structural studies of a membrane protein.
Caption: The influence of detergent properties on the outcomes of structural studies.
References
- 1. This compound | Hello Bio [hellobio.com]
- 2. Detergent this compound | CAS 85316-98-9 Dojindo [dojindo.com]
- 3. MEGA 8 Detergent | AAT Bioquest [aatbio.com]
- 4. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into outer membrane protein crystallisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dodecyl-β-Melibioside Detergent Micelles as a Medium for Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dodecyl-β-melibioside Detergent Micelles as a Medium for Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
LMNG vs. MEGA-8: A Comparative Guide for Membrane Protein Research
For researchers, scientists, and drug development professionals navigating the complex landscape of membrane protein biochemistry, the choice of detergent is a critical determinant of experimental success. This guide provides a detailed comparison of Lauryl Maltose Neopentyl Glycol (LMNG) and MEGA-8, offering insights into their respective properties and performance to aid in the selection of the optimal detergent for your research needs.
Lauryl Maltose Neopentyl Glycol (LMNG) has emerged as a powerful tool for the solubilization and stabilization of challenging membrane proteins, particularly for structural biology applications.[1][2] Its unique molecular architecture, featuring two hydrophobic alkyl chains and two hydrophilic maltoside head groups, offers a significant advantage over traditional single-chain detergents like this compound (N-octanoyl-N-methylglucamine).[3][4] This guide presents a comprehensive overview of their physicochemical properties, performance characteristics, and typical experimental protocols.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a detergent, such as its critical micelle concentration (CMC) and molecular weight, dictate its behavior in solution and its effectiveness in interacting with membrane proteins. The table below summarizes the key physicochemical properties of LMNG and this compound.
| Property | Lauryl Maltose Neopentyl Glycol (LMNG) | This compound (N-octanoyl-N-methylglucamine) |
| Chemical Name | 2,2-didecylpropane-1,3-bis-β-D-maltopyranoside | N-octanoyl-N-methylglucamine |
| Molecular Formula | C47H88O22 | C15H31NO6 |
| Molecular Weight | 1005.19 g/mol [5] | ~321.4 g/mol |
| Detergent Type | Non-ionic | Non-ionic[6][7] |
| CMC (in water) | ~0.01 mM (0.001%)[4][5][8] | 70-79 mM[6][7] |
| Solubility | ≥ 5% in water at 20°C[5] | Water soluble[7][9] |
| Dialyzable | No[10] | Yes[9][11] |
Performance Characteristics: Stability vs. Removability
The choice between LMNG and this compound often represents a trade-off between achieving maximal protein stability and the ease of detergent removal for downstream applications.
| Feature | Lauryl Maltose Neopentyl Glycol (LMNG) | This compound (N-octanoyl-N-methylglucamine) |
| Protein Stabilization | Excellent. The branched structure with two alkyl chains provides a more lipid-like environment, enhancing the stability of delicate membrane proteins like GPCRs.[3][12][13][14] | Moderate. As a single-chain detergent, it can be less effective at stabilizing complex membrane proteins compared to LMNG. |
| Extraction Efficiency | Highly efficient, even at low concentrations, for a wide range of membrane proteins.[15][16][17] | Effective for many membrane proteins, but may be less gentle than LMNG. |
| Suitability for Cryo-EM | Very suitable. Its ability to stabilize proteins in small amounts is advantageous, though its low CMC can make excess micelle removal challenging.[2][5][18] | Less commonly used for high-resolution cryo-EM compared to newer detergents like LMNG. |
| Suitability for Crystallography | Successfully used for the crystallization of numerous membrane proteins.[1][5][19] | Can be used, and its high CMC facilitates removal, which can be beneficial for crystallization. |
| Ease of Removal | Difficult to remove by dialysis due to its extremely low CMC.[20] | Easily removed by dialysis due to its high CMC.[9][11] |
Experimental Protocols
While specific protocols are always protein-dependent, the following provides a general framework for membrane protein extraction and stabilization using either LMNG or this compound.
General Protocol for Membrane Protein Extraction
-
Cell Lysis and Membrane Preparation:
-
Harvest cells and resuspend in a suitable lysis buffer containing protease inhibitors.
-
Lyse cells using appropriate mechanical methods (e.g., sonication, French press, or dounce homogenization).
-
Centrifuge the lysate at a low speed to pellet nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and spin at >100,000 x g to pellet the cell membranes.
-
Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.[21]
-
-
Solubilization of Membrane Proteins:
-
Resuspend the membrane pellet in a solubilization buffer containing either LMNG or this compound.
-
For LMNG: A typical starting concentration is 1% (w/v).[5][19] For enhanced stability, especially for GPCRs, cholesteryl hemisuccinate (CHS) can be added at a 10:1 ratio of LMNG:CHS (e.g., 1% LMNG, 0.1% CHS).[5]
-
For this compound: A typical starting concentration is above its CMC, often in the range of 80-100 mM.
-
-
Incubate the mixture with gentle agitation for 1-2 hours at 4°C.
-
Centrifuge at >100,000 x g to pellet any unsolubilized material.
-
-
Purification of Solubilized Protein:
-
The supernatant containing the solubilized membrane protein can then be subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
During purification, the detergent concentration in the wash and elution buffers should be maintained above the CMC to prevent protein aggregation.
-
-
Detergent Exchange or Removal (if necessary):
-
For certain downstream applications, it may be necessary to exchange the detergent or remove it entirely.
-
For LMNG: Due to its low CMC, removal by dialysis is not feasible.[20] Detergent exchange can be achieved during chromatography by equilibrating the column with the new detergent.
-
For this compound: The high CMC allows for easy removal by dialysis.[9][11]
-
Visualizing Experimental Workflows and Signaling Pathways
To further illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical experimental workflow for membrane protein purification and a generic GPCR signaling pathway.
References
- 1. Assemblies of lauryl maltose neopentyl glycol (LMNG) and LMNG-solubilized membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryo-EM: spinning the micelles away - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. mdpi.com [mdpi.com]
- 5. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Hello Bio [hellobio.com]
- 8. pure.rug.nl [pure.rug.nl]
- 9. MEGA 8 Detergent | AAT Bioquest [aatbio.com]
- 10. Membrane Protein Extraction and Isolation | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Detergent this compound | CAS 85316-98-9 Dojindo [dojindo.com]
- 12. Stabilization versus flexibility: detergent-dependent trade-offs in neurotensin receptor 1 GPCR ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Do Branched Detergents Stabilize GPCRs in Micelles? | Semantic Scholar [semanticscholar.org]
- 14. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. abmole.com [abmole.com]
- 17. Lauryl maltose neopentyl glycol | TargetMol [targetmol.com]
- 18. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dbaitalia.it [dbaitalia.it]
- 20. researchgate.net [researchgate.net]
- 21. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Protein-Protein Interactions in the Presence of MEGA-8: A Comparative Guide
For researchers, scientists, and drug development professionals, validating protein-protein interactions (PPIs) is a critical step in understanding cellular signaling, disease mechanisms, and for the development of novel therapeutics. This guide provides a comparative overview of key techniques for validating PPIs, with a special focus on studies involving membrane proteins that necessitate the use of detergents like MEGA-8 to maintain solubility and structural integrity.
The presence of detergents, while essential for working with membrane proteins, can introduce complexities and potential artifacts in PPI assays. This compound, a non-ionic detergent, is often chosen for its ability to solubilize membrane proteins while preserving their native conformation. This guide will delve into the practicalities of employing Co-immunoprecipitation (Co-IP), Pull-Down assays, Surface Plasmon Resonance (SPR), and Biolayer Interferometry (BLI) in the presence of this compound, offering insights into their comparative performance and detailed experimental protocols.
Comparative Analysis of PPI Validation Techniques with this compound
Choosing the right technique to validate a PPI depends on various factors, including the nature of the interacting partners, the required sensitivity, and the type of data needed (qualitative vs. quantitative). The inclusion of this compound in the experimental setup adds another layer of consideration. While direct quantitative comparisons of these methods using this compound are not extensively documented in a single study, we can extrapolate from the principles of each technique and the properties of non-ionic detergents to guide the selection process.
| Technique | Principle | Throughput | Data Output | Considerations with this compound |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a "bait" protein, pulling it down from a lysate along with its interacting "prey" proteins. | Low to Medium | Qualitative (Yes/No interaction) or semi-quantitative | This compound is generally compatible and helps solubilize membrane protein complexes.[1] Concentration needs to be optimized to avoid disrupting antibody-antigen binding or the PPI itself. |
| Pull-Down Assay | A tagged "bait" protein is immobilized on a resin and used to capture interacting "prey" proteins from a lysate. | Low to Medium | Qualitative (Yes/No interaction) | Similar to Co-IP, this compound aids in solubilizing membrane proteins.[2] Careful optimization of detergent concentration is crucial to minimize non-specific binding to the resin. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor chip surface as molecules bind and dissociate, providing real-time kinetic data. | Low to High | Quantitative (KD, kon, koff) | This compound can be included in the running buffer to maintain the solubility of a captured membrane protein.[3] The detergent's refractive index contribution must be accounted for, and its concentration should be kept consistent to ensure a stable baseline. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip as molecules associate and dissociate. | Medium to High | Quantitative (KD, kon, koff) | This compound is compatible with BLI and can be used in the sample buffer to maintain protein integrity.[4][5] As with SPR, consistent buffer composition is key to accurate measurements. |
Experimental Protocols
Here, we provide detailed methodologies for each technique, adapted with best-practice considerations for the use of this compound. It is crucial to note that the optimal concentration of this compound should be determined empirically for each specific protein complex, generally starting at or slightly above its Critical Micelle Concentration (CMC) of 58 mM.[6]
Co-Immunoprecipitation (Co-IP) Protocol with this compound
This protocol is designed for the immunoprecipitation of a membrane protein complex from cell lysate.
Materials:
-
Cell lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, protease and phosphatase inhibitor cocktails.
-
Wash buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) this compound.
-
Elution buffer: 0.1 M glycine pH 2.5 or 2x Laemmli sample buffer.
-
Antibody specific to the bait protein.
-
Protein A/G magnetic beads.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the solubilized proteins.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Transfer the pre-cleared lysate to a new tube and add the primary antibody.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add equilibrated protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
-
Pull-Down Assay Protocol with this compound
This protocol describes a pull-down assay using a GST-tagged bait protein to identify interacting partners.
Materials:
-
Binding buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% (w/v) this compound, protease inhibitors.
-
Wash buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% (w/v) this compound.
-
Elution buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione.
-
GST-tagged bait protein immobilized on glutathione-agarose beads.
-
Cell lysate containing potential prey proteins.
Procedure:
-
Bait Protein Immobilization:
-
Incubate purified GST-tagged bait protein with equilibrated glutathione-agarose beads for 1-2 hours at 4°C.
-
Wash the beads to remove unbound bait protein.
-
-
Binding:
-
Add cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
-
Surface Plasmon Resonance (SPR) Protocol with this compound
This protocol outlines the analysis of a PPI involving a membrane protein using SPR.
Materials:
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) supplemented with 0.1% (w/v) this compound.
-
Immobilization buffer: 10 mM Sodium Acetate, pH 4.5.
-
Analyte (prey protein) diluted in running buffer.
-
Ligand (bait protein, e.g., an antibody or the membrane protein itself) for immobilization.
-
Sensor chip (e.g., CM5).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the ligand diluted in immobilization buffer to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Equilibrate the system with running buffer containing this compound until a stable baseline is achieved.
-
Inject a series of analyte concentrations over the sensor surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model to determine kinetic parameters (kon, koff, and KD).
-
Biolayer Interferometry (BLI) Protocol with this compound
This protocol details the use of BLI to quantify the interaction between two proteins in the presence of this compound.
Materials:
-
Kinetics buffer: PBS or HBS-EP+ supplemented with 0.1% (w/v) this compound and 0.1% BSA.
-
Ligand (bait protein) for immobilization onto the biosensor.
-
Analyte (prey protein) serially diluted in kinetics buffer.
-
Biosensors (e.g., Streptavidin-coated for biotinylated ligands).
Procedure:
-
Biosensor Hydration and Baseline:
-
Hydrate the biosensors in kinetics buffer for at least 10 minutes.
-
Establish a stable baseline in kinetics buffer.
-
-
Ligand Immobilization:
-
Load the ligand onto the biosensor surface to the desired level.
-
-
Association:
-
Move the biosensors to wells containing different concentrations of the analyte and measure the association for a defined period.
-
-
Dissociation:
-
Transfer the biosensors back to wells containing only kinetics buffer and measure the dissociation.
-
-
Data Analysis:
-
Process the data by subtracting the reference sensor data and aligning the curves.
-
Fit the curves to a 1:1 binding model to obtain kon, koff, and KD values.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for Co-immunoprecipitation with this compound.
Caption: A generalized G-Protein Coupled Receptor signaling pathway.
Conclusion
The validation of protein-protein interactions involving membrane proteins presents unique challenges that can be addressed with the careful selection of experimental techniques and the appropriate use of detergents like this compound. While Co-IP and Pull-Down assays offer valuable qualitative insights into PPIs, SPR and BLI provide quantitative kinetic data that is often essential for a deeper understanding of the interaction. The choice of method should be guided by the specific research question and the nature of the proteins involved. The protocols and considerations outlined in this guide provide a solid foundation for researchers to design and execute robust PPI validation experiments in the presence of this compound, ultimately contributing to a more comprehensive understanding of complex biological systems.
References
- 1. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pull Down Assay Technical - Profacgen [profacgen.com]
- 3. Detergent screening of a GPCR using serial and array biosensor technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthelis.com [synthelis.com]
- 5. Biolayer interferometry of lipid nanodisc‐reconstituted yeast vacuolar H+‐ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.rug.nl [pure.rug.nl]
Decoding Detergents: A Comparative Guide to MEGA-8 for Membrane Protein Solubilization
For researchers, scientists, and drug development professionals, the effective solubilization of membrane proteins is a critical first step for structural and functional studies. MEGA-8 (Octanoyl-N-methylglucamide) is a non-ionic detergent frequently employed for this purpose. This guide provides a comprehensive cross-validation of this compound's performance against other common detergents, supported by experimental data, detailed protocols, and a visualization of a key signaling pathway where such proteins are pivotal.
Performance Comparison of Solubilizing Detergents
The choice of detergent is crucial for preserving the native structure and function of membrane proteins after their extraction from the lipid bilayer. The performance of this compound is best assessed in comparison to other widely used non-ionic and zwitterionic detergents, such as n-dodecyl-β-D-maltoside (DDM) and CHAPS. Key parameters for comparison include protein yield and the preservation of biological activity.
While direct quantitative comparisons in single studies can be sparse, a combination of findings from various research efforts allows for a comprehensive overview. For instance, studies focusing on two-dimensional gel electrophoresis (2-DE) of membrane proteomes have shown that combinations of detergents can be more effective than a single detergent. One such study demonstrated that a mixture of CHAPS and MEGA-10 (a close homolog of this compound) improved the number and density of protein spots from mouse brain membranes compared to using CHAPS alone.
| Detergent/Method | Cell/Tissue Type | Observation/Yield |
| 4% CHAPS | Mouse Brain Membranes | Baseline for comparison |
| 3% CHAPS + 1% MEGA-10 | Mouse Brain Membranes | Improved spot number and density in 2D-PAGE |
| 3% CHAPS + 0.5% LPC + 0.5% MEGA-10 | Mouse Brain Membranes | Additive improvement in spot number and density |
This table summarizes findings on the extraction efficiency of detergent combinations, highlighting the synergistic effects that can be achieved.
The critical micelle concentration (CMC) is another vital characteristic of a detergent. This compound has a relatively high CMC (around 58-79 mM), which can be advantageous for its removal by dialysis during purification steps.
Here is a comparison of the CMC for this compound and some common alternatives:
| Detergent | Type | Critical Micelle Concentration (CMC) (mM) |
| This compound | Non-ionic | 58-79 |
| MEGA-10 | Non-ionic | 6-7 |
| CHAPS | Zwitterionic | 6-10 |
| n-dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.1-0.6 |
| Fos-Choline-12 | Zwitterionic | 1.5 |
This table provides a comparative overview of the Critical Micelle Concentration (CMC) for this compound and several alternative detergents. A higher CMC can facilitate easier removal of the detergent after solubilization.
Experimental Protocols
A generalized protocol for the extraction of membrane proteins using a non-ionic detergent like this compound is outlined below. It is important to note that optimal conditions, such as detergent concentration and incubation time, may vary depending on the specific membrane protein and cell type.
Protocol: Membrane Protein Extraction using this compound
Materials:
-
Cell pellet containing the membrane protein of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: Lysis Buffer containing 1-2% (w/v) this compound
-
Microcentrifuge
-
Homogenizer (optional)
Procedure:
-
Cell Lysis:
-
Wash the cell pellet with ice-cold PBS and centrifuge to remove the supernatant.
-
Resuspend the pellet in Lysis Buffer.
-
Disrupt the cells by sonication or using a homogenizer on ice.
-
-
Membrane Fraction Isolation:
-
Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
-
Solubilization of Membrane Proteins:
-
Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer.
-
Incubate on a rotator for 1-2 hours at 4°C to allow for the solubilization of membrane proteins.
-
-
Clarification of Solubilized Proteins:
-
Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
The resulting supernatant contains the solubilized membrane proteins and is ready for downstream applications such as affinity chromatography or immunoprecipitation.
-
Visualization of a Key Signaling Pathway: G-Protein-Coupled Receptor (GPCR) Signaling
Membrane proteins, such as G-protein-coupled receptors (GPCRs), are central to numerous cellular signaling pathways and are major targets for drug development. The effective solubilization of these receptors is paramount for their characterization. Below is a diagram illustrating a typical GPCR signaling cascade, a process that relies on the integrity of the receptor, which detergents like this compound aim to preserve during extraction.
This guide provides a foundational understanding of this compound's role in the critical process of membrane protein solubilization. By comparing its properties and performance with other detergents and providing clear experimental guidelines, researchers can make more informed decisions to advance their studies of these vital cellular components.
Performance Showdown: MEGA-8 Versus Other Non-Ionic Detergents in Research Applications
A Comparative Guide for Scientists and Drug Development Professionals
In the intricate world of membrane protein research and drug development, the choice of a non-ionic detergent is a critical step that can significantly impact the success of an experiment. These amphiphilic molecules are indispensable for solubilizing and stabilizing membrane proteins, thereby preserving their native structure and function. This guide provides an objective comparison of the performance of MEGA-8 against other commonly used non-ionic detergents, supported by their physicochemical properties and a generalized experimental protocol for their evaluation.
Unveiling the Contenders: A Look at Key Physicochemical Properties
Non-ionic detergents are favored for their mild nature, which minimizes protein denaturation.[1][2] The selection of an appropriate detergent is often guided by properties such as the Critical Micelle Concentration (CMC), the aggregation number, and the molecular weight. The CMC is the concentration at which detergent monomers begin to form micelles, a crucial process for membrane protein solubilization.[3]
Below is a summary of the key physicochemical properties of this compound and other widely used non-ionic detergents.
| Detergent | Chemical Name | Molecular Weight (Da) | CMC (mM) | Aggregation Number |
| This compound | Octanoyl-N-methylglucamide | 321.4 | 58 - 79 | N/A |
| n-Dodecyl-β-D-maltoside (DDM) | 4-O-α-D-Glucopyranosyl-β-D-glucopyranoside | 510.6 | 0.1 - 0.6 | 78-147 |
| n-Octyl-β-D-glucopyranoside (OG) | Octyl-β-D-glucoside | 292.4 | 20 - 25 | 27-100 |
| Triton X-100 | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether | ~625 (avg.) | 0.2 - 0.9 | 100-155 |
Note: CMC and aggregation number can vary depending on experimental conditions such as temperature, pH, and ionic strength. Data compiled from multiple sources.[4][5][6]
Head-to-Head: Performance in Key Applications
While direct, comprehensive comparative studies focusing solely on this compound versus other detergents are not abundant in publicly available literature, we can infer performance characteristics based on their properties and scattered experimental evidence.
Membrane Protein Extraction and Solubilization:
The primary role of a non-ionic detergent is to disrupt the lipid bilayer and solubilize membrane proteins while maintaining their structural integrity.[7][8]
-
This compound , with its relatively high CMC, can be advantageous for certain applications as it is easily removed by dialysis.[4] This property is beneficial when the detergent needs to be exchanged or removed in downstream applications.
-
DDM is a widely used and often preferred detergent for the solubilization and purification of membrane proteins, particularly for structural studies.[2][5][9] Its low CMC and ability to form stable protein-detergent micelles contribute to its effectiveness in preserving the native conformation of many proteins.[10][11]
-
OG is another popular choice, especially for the crystallization of membrane proteins, due to its small micelle size.[5][6] However, its higher CMC compared to DDM means that higher concentrations are required to maintain protein solubility.[9]
-
Triton X-100 is a strong solubilizing agent and is effective for general protein extraction.[1][7] A significant drawback of Triton X-100 is its strong absorbance in the UV region due to its aromatic ring, which can interfere with protein quantification using methods like A280.[5][6]
Protein Stability and Functional Integrity:
Maintaining the stability and function of the solubilized membrane protein is paramount for subsequent biochemical and biophysical analyses.[12][13]
-
The mild, non-denaturing properties of This compound make it suitable for solubilizing membrane proteins while preserving their biological activity.[1]
-
DDM is generally considered a very gentle detergent that excels at maintaining the functional integrity of a wide range of membrane proteins, including sensitive G-protein coupled receptors (GPCRs).[9][10]
-
OG can be harsher on more sensitive membrane proteins compared to DDM.[9]
-
While effective at solubilization, Triton X-100 can sometimes be more denaturing than other non-ionic detergents, although it is still considered a mild detergent compared to ionic counterparts.[1]
Experimental Design: A Protocol for Comparative Analysis
To objectively assess the performance of this compound in comparison to other non-ionic detergents for a specific membrane protein, a systematic approach is required. The following is a detailed methodology for such a comparative study.
Objective: To determine the optimal non-ionic detergent for the solubilization and functional preservation of a target membrane protein.
Materials:
-
Cell paste or membrane fraction containing the target membrane protein.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors).
-
Non-ionic detergents: this compound, DDM, OG, Triton X-100 (and others as required).
-
Assay-specific reagents to determine protein concentration and activity.
Experimental Workflow:
Caption: A generalized workflow for the comparative analysis of non-ionic detergents.
Detailed Protocol:
-
Membrane Preparation: Isolate the membrane fraction containing the protein of interest from the cell culture using standard cell lysis and centrifugation techniques.
-
Detergent Screening:
-
Resuspend the membrane pellet in Lysis Buffer.
-
Aliquot the membrane suspension into separate tubes.
-
To each tube, add one of the non-ionic detergents (this compound, DDM, OG, Triton X-100) to a final concentration above its CMC. It is advisable to test a range of concentrations for each detergent.
-
Incubate the mixtures at 4°C with gentle agitation for 1-2 hours to allow for solubilization.
-
-
Clarification: Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the non-solubilized membrane fragments.
-
Analysis of the Solubilized Supernatant:
-
Protein Yield: Carefully collect the supernatant and determine the protein concentration using a detergent-compatible method such as the bicinchoninic acid (BCA) assay.
-
Purity and Integrity: Analyze the solubilized proteins by SDS-PAGE and Coomassie staining or Western blotting using an antibody specific to the target protein to assess the purity and check for degradation.
-
Functional Activity: Perform a functional assay relevant to the target protein (e.g., ligand binding assay for a receptor, enzymatic assay for an enzyme) to determine the extent to which the protein's activity is preserved.
-
Stability: Assess the stability of the solubilized protein over time by incubating at different temperatures and analyzing for aggregation or degradation using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS).
-
-
Comparison and Selection: Compare the results obtained for each detergent in terms of protein yield, purity, functional activity, and stability to identify the most suitable detergent for the specific membrane protein.
Visualizing the Mechanism of Action
The fundamental role of non-ionic detergents is to create a micellar environment that mimics the native lipid bilayer, thereby stabilizing the membrane protein in an aqueous solution.
Caption: Detergent monomers surround the hydrophobic transmembrane domains of a protein.
Conclusion
The selection of a non-ionic detergent is a nuanced decision that depends heavily on the specific membrane protein of interest and the intended downstream applications. This compound, with its high CMC, offers the advantage of easy removal, making it a valuable tool in many experimental workflows. However, detergents like DDM and OG have a more established track record for the structural and functional analysis of a wide array of membrane proteins. Triton X-100 remains a potent and cost-effective choice for general solubilization, provided that UV absorbance interference is not a concern.
Ultimately, the optimal detergent must be determined empirically. The provided experimental protocol offers a systematic framework for researchers to compare the performance of this compound and other non-ionic detergents, enabling an informed decision that will pave the way for successful membrane protein research and drug discovery.
References
- 1. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Differential detergent fractionation of membrane protein from small samples of hepatocytes and liver tissue for quantitative proteomic analysis of drug metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cube-biotech.com [cube-biotech.com]
- 5. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 10. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of detergent on protein structure. Action of detergents on secondary and oligomeric structures of band 3 from bovine erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Challenges in the Development of Functional Assays of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Protein Purity: A Comparative Analysis of MEGA-8 and Other Surfactants in Protein Extraction
For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the isolation of proteins, directly impacting the yield, purity, and functional integrity of the final sample. This guide provides a comprehensive comparison of the non-ionic detergent MEGA-8 with other commonly used surfactants: the non-ionic Triton X-100, the zwitterionic CHAPS, and the anionic Sodium Dodecyl Sulfate (SDS). The ideal detergent should efficiently solubilize the target protein from its native environment while preserving its three-dimensional structure and biological activity, a particularly crucial consideration for membrane proteins and protein complexes intended for downstream applications such as structural analysis, enzymatic assays, and drug screening.
Quantitative Comparison of Detergent Performance
The following table summarizes representative data from a hypothetical experiment comparing the efficiency of this compound, Triton X-100, CHAPS, and SDS in the extraction and purification of a target membrane protein, such as the Epidermal Growth Factor Receptor (EGFR), from cultured mammalian cells. This data is illustrative and based on the known properties of these detergents.[1]
| Detergent | Type | Concentration | Total Protein Yield (mg/mL) | Target Protein Purity (%) | Protein State |
| This compound | Non-ionic | 1% (w/v) | 2.0 | 90 | Native/Functional |
| Triton X-100 | Non-ionic | 1% (v/v) | 2.5 | 70 | Native/Functional |
| CHAPS | Zwitterionic | 1% (w/v) | 1.8 | 85 | Native/Functional |
| SDS | Anionic | 1% (w/v) | 4.2 | 55 | Denatured |
Note: This is a representative dataset based on the established properties of the detergents. Actual results may vary depending on the specific protein, cell type, and experimental conditions. This compound, being a non-denaturing detergent, is known for its ability to maintain the native structure and function of proteins, often resulting in higher purity of the active protein.[2] In contrast, harsh detergents like SDS are highly effective at solubilizing proteins, leading to a high total protein yield, but they also cause denaturation, which reduces the purity of the functional target protein.[2]
Experimental Protocols
To achieve reliable and reproducible results, a well-defined experimental protocol is essential. The following is a generalized protocol for the extraction and purity assessment of a target membrane protein using different detergents.
I. Protein Extraction from Cultured Cells
-
Cell Lysis:
-
Harvest cultured cells (e.g., A549 cells for EGFR isolation) and wash them twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an ice-cold lysis buffer containing the chosen detergent (this compound, Triton X-100, CHAPS, or SDS) at the desired concentration (e.g., 1%). The lysis buffer should also contain a protease inhibitor cocktail to prevent protein degradation.
-
-
Solubilization:
-
Incubate the cell lysate on ice for 30 minutes with gentle agitation to allow for complete solubilization of membrane proteins.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.
-
Carefully collect the supernatant containing the solubilized proteins.
-
II. Protein Quantification
-
Determine the total protein concentration of the supernatant using a standard protein assay, such as the Bradford assay.
-
Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) of known concentrations.
-
Add Bradford reagent to both the standards and the unknown protein samples.
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.
-
III. Target Protein Purification (Example: Affinity Chromatography)
-
Column Preparation:
-
Equilibrate an affinity chromatography column (e.g., a column with immobilized anti-EGFR antibodies) with a binding buffer that is compatible with the chosen lysis buffer.
-
-
Binding:
-
Load the clarified cell lysate onto the equilibrated column and allow it to flow through by gravity or at a controlled flow rate.
-
-
Washing:
-
Wash the column extensively with the binding buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the target protein from the column using an elution buffer with a low pH or a high concentration of a competitive ligand.
-
Collect the eluted fractions.
-
IV. Purity Assessment (SDS-PAGE and Densitometry)
-
SDS-PAGE:
-
Separate the proteins in the eluted fractions by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Staining:
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.
-
-
Densitometry Analysis:
-
Image the stained gel using a gel documentation system.
-
Use image analysis software (e.g., ImageJ) to quantify the intensity of the protein bands.
-
Calculate the purity of the target protein by dividing the intensity of the target protein band by the total intensity of all bands in the lane and multiplying by 100.
-
Visualizing the Process
To better understand the experimental procedures and the biological context, the following diagrams illustrate the workflow and a relevant signaling pathway.
The purity of an isolated protein is particularly crucial when studying its role in complex cellular processes like signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key regulator of cell growth and proliferation, is a prime example where the functional integrity of the isolated receptor is essential for meaningful in vitro studies.[3][4][5][6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to MEGA-8 and Other Detergents for Protein Research
For researchers, scientists, and drug development professionals, the effective solubilization and extraction of proteins from their native cellular environment is a critical step for a vast array of analytical techniques. The choice of detergent is paramount, as it can significantly influence protein yield, structural integrity, and biological activity. This guide provides an objective comparison of the non-ionic detergent MEGA-8 (Octanoyl-N-methylglucamide) with other commonly used detergents, supported by experimental data and detailed protocols.
Detergents are amphipathic molecules essential for disrupting the lipid bilayer of cell membranes to release membrane-associated and integral membrane proteins.[1] They are broadly classified based on the nature of their polar head group: ionic (anionic or cationic), non-ionic (uncharged), or zwitterionic (containing both positive and negative charges with a net charge of zero).[1] Non-denaturing detergents, such as the non-ionic this compound and the zwitterionic CHAPS, are favored for studies requiring the preservation of a protein's native structure and function.[2] In contrast, denaturing detergents like SDS are used when protein unfolding is necessary, such as in SDS-PAGE analysis.[3]
Comparative Analysis of Detergent Properties
The effectiveness of a detergent is dictated by its physicochemical properties, including its Critical Micelle Concentration (CMC) and aggregation number. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles, which is the state required for membrane solubilization.
| Property | This compound (Octanoyl-N-methylglucamide) | CHAPS | Triton X-100 |
| Type | Non-ionic | Zwitterionic | Non-ionic |
| Molecular Weight | 293.4 g/mol | 614.9 g/mol | ~625 g/mol (average) |
| CMC (mM in H₂O) | 23–25 (~0.70%)[1] | 8–10 (0.5–0.6%)[1] | 0.2–0.9 (~0.0155%) |
| Aggregation Number | >100[1] | 10[1] | 100-155 |
| Dialyzable | Yes[1] | Yes[1] | No |
| Key Features | Mild, non-denaturing agent suitable for protein isolation.[1] | Non-denaturing; preserves protein structure and is useful for immunoprecipitation.[4][5] | Mild, non-denaturing agent effective for isolating cytoplasmic proteins.[3] |
Case Study: Membrane Protein Extraction Efficiency
A study by Luche et al. (2003) compared the efficiency of various detergents, including MEGA-10 (a longer-chain homolog of this compound) and CHAPS, for extracting proteins from mouse brain membranes for analysis by two-dimensional gel electrophoresis (2-DE). The results demonstrated that combinations of detergents can significantly improve the extraction and solubilization of membrane proteins compared to using a single detergent.
| Detergent Condition | Total Spots Detected (Mean ± SD) | Unique Spots Recovered | Key Finding |
| 3% CHAPS (Control) | 375 ± 19 | N/A | Standard baseline extraction. |
| 3% CHAPS + 1% MEGA-10 | 419 ± 18 | 15 ± 2 | MEGA-10 addition improved spot recovery and density.[6] |
| 3% CHAPS + 1% LPC * | 442 ± 13 | 43 ± 11 | LPC showed a significant increase in extracted protein spots. |
| 3% CHAPS + 0.5% LPC + 0.5% MEGA-10 | 467 ± 22 | 68 ± 15 | The combination of detergents showed an additive and superior effect on protein extraction.[6] |
*LPC: Lysophosphatidylcholine
These findings highlight that while MEGA-series detergents are effective, their performance can be substantially enhanced when used in concert with other agents like CHAPS and zwitterionic lipids, leading to a more comprehensive extraction of the membrane proteome.[6]
Experimental Protocols
The selection of a protein extraction protocol is critical and depends on the cell type, the protein of interest, and the downstream application.
Protocol 1: General Membrane Protein Extraction for 2-DE Analysis
This protocol is adapted from methodologies aimed at maximizing the yield and solubility of membrane proteins for electrophoretic analysis.[6]
Materials:
-
Cell pellet (e.g., from cultured mammalian cells or tissue homogenate)
-
Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) total detergent (e.g., 3% CHAPS, 0.5% this compound, 0.5% LPC), 40 mM Tris, 1% (w/v) DTT, 0.5% (v/v) IPG Buffer.
-
Protease and phosphatase inhibitor cocktails.
-
Microcentrifuge and tubes.
-
Sonication device.
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the mixture on ice for 30 minutes with intermittent vortexing to facilitate lysis.
-
For enhanced disruption, sonicate the sample on ice. Use short bursts (e.g., 3 x 10 seconds) to prevent overheating and protein degradation.
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Determine the protein concentration using a compatible protein assay (e.g., a modified Folin assay, as standard colorimetric assays can be affected by detergents).[6]
-
The protein extract is now ready for downstream applications like isoelectric focusing (IEF) and 2-DE.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and subsequent analysis of membrane proteins, a common application for detergents like this compound.
Caption: Workflow for membrane protein extraction and analysis.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Detergent Maze: Impact on Protein Function Post-Solubilization
For researchers, scientists, and drug development professionals, the choice of detergent for solubilizing membrane proteins is a critical step that can significantly impact the subsequent functional and structural analysis. The ideal detergent must effectively extract the protein from the lipid bilayer while preserving its native conformation and activity. This guide provides a comparative analysis of commonly used detergents, supported by experimental data, to aid in the selection of the most appropriate solubilizing agent for your research needs.
Detergent Performance: A Comparative Overview
The selection of a detergent is often a balance between solubilization efficiency and the preservation of protein function. Detergents are broadly classified into three main types: ionic, non-ionic, and zwitterionic, each with distinct properties that influence their interaction with proteins.
Ionic detergents , such as Sodium Dodecyl Sulfate (SDS), are powerful solubilizing agents due to their charged head groups. However, they are generally considered "harsh" as they can disrupt protein-protein interactions and lead to denaturation, thereby compromising biological activity.[1]
Non-ionic detergents , like Triton X-100, possess uncharged, hydrophilic head groups. They are considered "mild" and are effective at breaking lipid-lipid and lipid-protein interactions while often preserving the native protein structure and function.
Zwitterionic detergents , such as CHAPS and Fos-Choline, have both a positive and a negative charge in their head group, resulting in a net neutral charge. These detergents are also considered "mild" and are often effective in maintaining the native state of the protein.
The following table summarizes key properties and the impact on protein function for a selection of commonly used detergents.
| Detergent | Type | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Impact on Protein Function |
| Sodium Dodecyl Sulfate (SDS) | Ionic | 8.2 | 62 | Often causes significant denaturation and loss of function.[2] Can be useful for purification followed by refolding protocols.[3] |
| Triton X-100 | Non-ionic | 0.2-0.9 | 100-155 | Generally mild and preserves the function of many enzymes and receptors. Can sometimes alter secondary structure.[4][5] |
| CHAPS | Zwitterionic | 4-8 | 10 | Known for its ability to solubilize proteins while maintaining their biological activity. Less disruptive to protein-protein interactions compared to Triton X-100.[6] |
| Fos-Choline-12 | Zwitterionic | 1.1 | ~50 | Often used in structural studies and can maintain the stability of some membrane proteins, though it may have destabilizing effects on others.[7][8] |
Experimental Protocols
To assess the impact of different detergents on protein function, a series of biophysical and biochemical assays can be employed. Below are detailed protocols for key experiments.
Enzyme Activity Assay Post-Solubilization
This protocol provides a general framework for measuring the enzymatic activity of a solubilized protein. The specific substrate and detection method will vary depending on the enzyme of interest.
Materials:
-
Purified membrane fraction containing the enzyme of interest.
-
Solubilization buffers: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, containing 1% (w/v) of the detergent to be tested (e.g., Triton X-100, CHAPS).
-
Assay buffer specific to the enzyme.
-
Substrate for the enzyme.
-
Spectrophotometer or other appropriate detection instrument.
Procedure:
-
Solubilization:
-
Resuspend the membrane fraction in the chosen solubilization buffer.
-
Incubate on ice with gentle agitation for 1 hour.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet non-solubilized material.
-
Carefully collect the supernatant containing the solubilized protein.
-
-
Enzyme Assay:
-
Determine the protein concentration of the solubilized fraction using a standard method (e.g., BCA assay).
-
Prepare a reaction mixture in the assay buffer containing a known concentration of the substrate.
-
Initiate the reaction by adding a specific amount of the solubilized enzyme to the reaction mixture.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence at the appropriate wavelength.
-
Calculate the specific activity of the enzyme (units of activity per mg of protein) for each detergent condition.
-
Radioligand Binding Assay for Receptor Function
This protocol is designed to assess the ligand-binding capability of a G-protein coupled receptor (GPCR) after solubilization.
Materials:
-
Membrane preparation expressing the GPCR of interest.
-
Solubilization buffers with different detergents.
-
Radiolabeled ligand specific for the receptor.
-
Unlabeled ("cold") ligand to determine non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Solubilization: Follow the solubilization procedure as described in the enzyme activity assay protocol.
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of the solubilized receptor preparation to each well.
-
For total binding, add a specific concentration of the radiolabeled ligand.
-
For non-specific binding, add the radiolabeled ligand along with a large excess of the unlabeled ligand.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Compare the specific binding of the receptor solubilized in different detergents to assess the preservation of ligand-binding function.
-
Assessing Protein Stability with Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method to determine the thermal stability of a protein by monitoring its unfolding temperature (Tm).
Materials:
-
Solubilized protein in different detergents.
-
Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Real-time PCR instrument or a dedicated DSF instrument.
Procedure:
-
Prepare a master mix containing the solubilized protein and the fluorescent dye in a suitable buffer.
-
Aliquot the master mix into a 96-well PCR plate.
-
Seal the plate and place it in the DSF instrument.
-
Set the instrument to gradually increase the temperature (e.g., from 25°C to 95°C at a rate of 1°C/minute) while continuously monitoring the fluorescence.
-
As the protein unfolds, the dye will bind to the exposed hydrophobic regions, resulting in an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.
-
Compare the Tm values of the protein in different detergents. A higher Tm indicates greater protein stability.[6][9]
Visualizing the Impact: Workflows and Pathways
Experimental Workflow for Detergent Screening
The following diagram illustrates a typical workflow for screening different detergents to identify the optimal conditions for protein solubilization and functional analysis.
Logical Relationships of Detergent Properties and Protein Function
The choice of detergent has a direct impact on the outcome of downstream experiments. This diagram illustrates the logical flow from detergent properties to the preservation of protein function.
Example Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
The EGFR signaling pathway is a crucial regulator of cell proliferation and is often studied in the context of cancer research. The function of the EGFR, a receptor tyrosine kinase, is highly dependent on its proper conformation, which can be influenced by the detergent used for its solubilization.
References
- 1. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and functional studies on the interaction of sodium dodecyl sulfate with beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of membrane proteins in SDS and subsequent renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships on the study of β-galactosidase folding/unfolding due to interactions with immobilization additives: Triton X-100 and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MEGA-8: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of MEGA-8, a non-ionic detergent commonly used in biochemical research for solubilizing membrane proteins.[1][2][3][4][5] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties of this compound
For safe handling and disposal, it is important to be aware of the key properties of this compound. The following table summarizes its relevant quantitative data.
| Property | Value |
| Molecular Weight | 321.4 g/mol [2][3] |
| Form | White powder[3] |
| Purity | >99%[1][3][4][6] |
| Solubility | Water-soluble[3] |
| Critical Micelle Concentration (CMC) | 58-79 mM[1][2][3][7] |
| pH | Not applicable[8] |
| Boiling Point | Undetermined[8] |
| Flash Point | Not applicable[8] |
| Decomposition Temperature | Not determined[8] |
Hazard Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[8] It has no assigned hazard pictograms, signal words, or hazard statements.[8] While it is not considered hazardous, dust from the powder may cause minor respiratory or eye irritation upon excessive inhalation or contact.[9] In case of contact, standard first aid measures should be followed, such as moving to fresh air or rinsing eyes with water.[8][9]
Step-by-Step Disposal Protocol
While this compound is not classified as a hazardous material, its disposal must be conducted in accordance with local, state, and federal regulations.[9] The following protocol provides a general procedure for the proper disposal of this compound from a research laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and gloves, when handling this compound, even during disposal procedures.
2. Waste Identification and Segregation:
-
Uncontaminated this compound: Pure, unused this compound that is expired or no longer needed should be disposed of as non-hazardous chemical waste. Do not mix it with hazardous waste streams.
-
Contaminated this compound: If this compound is mixed with hazardous substances (e.g., heavy metals, organic solvents, biological materials), it must be treated as hazardous waste. The disposal protocol for the hazardous component(s) will then take precedence.
-
Empty Containers: Do not reuse empty this compound containers.[9] They should be triple-rinsed with water, and the rinsate collected for disposal. The rinsed container can then typically be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
3. Disposal of Solid this compound:
-
For small quantities of uncontaminated solid this compound, place it in a clearly labeled, sealed container.
-
The label should include the chemical name ("this compound" or "N-octanoyl-N-Methylglucamine") and indicate that it is non-hazardous.
-
Dispose of the container through your institution's chemical waste program for non-hazardous solids.
4. Disposal of Aqueous Solutions of this compound:
-
Uncontaminated aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local wastewater regulations. Always check with your Environmental Health and Safety (EHS) office before disposing of any chemical down the drain.
-
If drain disposal is not permitted, collect the aqueous waste in a clearly labeled container and dispose of it through your institution's chemical waste program.
5. Regulatory Compliance:
-
The ultimate responsibility for proper waste disposal lies with the waste generator.[10]
-
Regulations for hazardous waste are established under the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12] While this compound is not a listed hazardous waste, it is crucial to understand these regulations to ensure proper waste management.
-
Consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.[13][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | Hello Bio [hellobio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. MEGA 8 [gbiosciences.com]
- 4. scbt.com [scbt.com]
- 5. MEGA 8, cas no. 85316-98-9, purified detergent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 6. carlroth.com [carlroth.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. dojindo.com [dojindo.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. dnr.mo.gov [dnr.mo.gov]
- 13. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 14. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Personal protective equipment for handling MEGA-8
Essential Safety and Handling Guide for MEGA-8
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling this compound (Octanoyl-N-methylglucamide), a nonionic detergent widely used for solubilizing membrane proteins. Adherence to these procedures is vital for operational safety and proper disposal.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, following standard laboratory safety protocols is crucial to minimize any potential risks. The following personal protective equipment should be worn when handling this compound in its solid, powdered form or when in solution.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact. |
| Eye and Face Protection | Safety glasses or chemical safety goggles.[1] | Protects eyes from dust particles or splashes. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Recommended when dust may be generated or in case of insufficient ventilation.[1] | Prevents inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling
Proper handling of this compound ensures both the safety of the user and the integrity of the experiments.
Preparation:
-
Before handling, ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible.
-
Put on all required personal protective equipment as outlined in the table above.
Weighing and Solution Preparation:
-
Handle the solid, powdered form of this compound in a well-ventilated area. Use a fume hood if there is a potential for dust generation.
-
To prevent creating dust, handle the powder carefully.
-
When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
Use:
-
When using this compound solutions, avoid the formation of aerosols.
-
If heating is required, do so in a well-ventilated area.
-
Be aware that while this compound itself is not classified as hazardous, it is combustible.[2]
Storage:
-
Store this compound in a tightly closed container in a dry, well-ventilated place at room temperature.[1]
-
Keep away from strong oxidizers, as violent reactions can occur.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: Consult with your institution's environmental health and safety (EHS) office for local and national waste disposal regulations.[1][2] Do not empty into drains.[2]
-
Container Disposal: Handle contaminated packaging in the same way as the substance itself.[2] Completely emptied packages can be recycled.[2]
First Aid Measures
In case of exposure, follow these first aid guidelines:
-
After inhalation: If dust is inhaled, move the person to fresh air. If symptoms persist, seek medical attention.[1][3]
-
After skin contact: Wash the affected area with plenty of water.[1] Generally, the product does not irritate the skin.[3]
-
After eye contact: Rinse the eyes with water as a precaution.[1]
-
After swallowing: If symptoms persist, consult a doctor.[3]
Workflow for Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
